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  • Product: 2-Hydroxy-4-piperidin-1-ylbenzaldehyde

Core Science & Biosynthesis

Foundational

Technical Guide: Synthesis of 2-Hydroxy-4-piperidin-1-ylbenzaldehyde

This guide details the synthesis of 2-Hydroxy-4-piperidin-1-ylbenzaldehyde , a functionalized aromatic aldehyde often employed as a pharmacophore in medicinal chemistry (e.g., for anti-inflammatory agents or kinase inhib...

Author: BenchChem Technical Support Team. Date: February 2026

This guide details the synthesis of 2-Hydroxy-4-piperidin-1-ylbenzaldehyde , a functionalized aromatic aldehyde often employed as a pharmacophore in medicinal chemistry (e.g., for anti-inflammatory agents or kinase inhibitors) and as a precursor for fluorescent dyes (coumarins).

The synthesis strategy prioritizes Nucleophilic Aromatic Substitution (


)  due to the commercial availability of the fluorinated precursor and the reaction's high atom economy.

Executive Summary

  • Target Molecule: 2-Hydroxy-4-piperidin-1-ylbenzaldehyde[1]

  • CAS Number (Analog): 79421-44-6 (4-isomer ref), 348-28-7 (Precursor)

  • Primary Pathway: Nucleophilic Aromatic Substitution (

    
    ) of 4-fluoro-2-hydroxybenzaldehyde with piperidine.
    
  • Alternative Pathway: Vilsmeier-Haack formylation of 3-piperidinophenol.

  • Key Challenge: Balancing the nucleophilicity of the amine with the deactivating effect of the phenoxide anion (if base is used).

Retrosynthetic Analysis

The most logical disconnection occurs at the C–N bond between the aromatic ring and the piperidine nitrogen. The para-fluorine atom in the precursor is activated for displacement by the strong electron-withdrawing formyl group at the C1 position.

Retrosynthesis Target 2-Hydroxy-4-piperidin-1-ylbenzaldehyde Disconnection C-N Disconnection Target->Disconnection Retrosynthesis Precursor1 4-Fluoro-2-hydroxybenzaldehyde (Electrophile) Disconnection->Precursor1 S_NAr Precursor Precursor2 Piperidine (Nucleophile) Disconnection->Precursor2

Figure 1: Retrosynthetic disconnection showing the convergent synthesis from commercially available starting materials.

Primary Protocol: Nucleophilic Aromatic Substitution ( )[2]

This route is preferred for its operational simplicity. The aldehyde group at C1 withdraws electron density from the ring, activating the C4-fluorine bond for nucleophilic attack by piperidine.

Reagents & Materials
ReagentRoleEquivalentsNotes
4-Fluoro-2-hydroxybenzaldehyde Substrate1.0 equivCAS: 348-28-7.[2][3] Solid.
Piperidine Nucleophile2.5 - 3.0 equivActs as both reactant and acid scavenger.
DMSO or DMF Solvent5-10 VolPolar aprotic solvent promotes

.
Water QuenchExcessFor precipitation during workup.
Step-by-Step Methodology
  • Preparation: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve 4-fluoro-2-hydroxybenzaldehyde (10 mmol, 1.40 g) in DMSO (10 mL).

    • Note: DMSO is preferred over DMF for higher boiling point and better solubility, though DMF is acceptable.

  • Addition: Add piperidine (30 mmol, ~3.0 mL) dropwise to the stirring solution at room temperature.

    • Critical: The reaction is exothermic. A slight color change (yellowing) indicates Schiff base formation or deprotonation of the phenol.

  • Reaction: Heat the mixture to 90–100°C under an inert atmosphere (

    
     or Ar) for 4–6 hours.
    
    • Monitoring: Monitor by TLC (Eluent: 30% EtOAc in Hexanes). The starting material (

      
      ) should disappear, and a new, more polar fluorescent spot (
      
      
      
      ) should appear.
  • Workup:

    • Cool the reaction mixture to room temperature.

    • Pour the mixture slowly into ice-cold water (100 mL) with vigorous stirring.

    • The product should precipitate as a yellow/orange solid.

    • Troubleshooting: If an oil forms instead of a solid, extract with Ethyl Acetate (3 x 30 mL), wash with brine, dry over

      
      , and concentrate.
      
  • Purification:

    • Filter the crude solid.[4]

    • Recrystallize from hot Ethanol or an Ethanol/Water mixture.

    • Yield Expectation: 75–85%.

Reaction Scheme

ReactionScheme SM 4-Fluoro-2-hydroxybenzaldehyde Arrow DMSO, 100°C 4-6 h SM->Arrow Reagent Piperidine (3.0 eq) Reagent->Arrow Product 2-Hydroxy-4-piperidin-1-ylbenzaldehyde Arrow->Product

Figure 2: Forward synthesis via Nucleophilic Aromatic Substitution.

Mechanistic Insight

The reaction proceeds via an addition-elimination mechanism involving a Meisenheimer complex.

  • Nucleophilic Attack: The lone pair of the piperidine nitrogen attacks the C4 carbon (activated by the para-formyl group).

  • Meisenheimer Complex: A resonance-stabilized anionic intermediate forms. The negative charge is delocalized onto the formyl oxygen.

  • Elimination: Restoration of aromaticity drives the expulsion of the fluoride ion (

    
    ).
    
  • Proton Transfer: The excess piperidine acts as a base to neutralize the HF generated (forming piperidinium fluoride).

Note on the Hydroxyl Group: The ortho-hydroxyl group is acidic. In the presence of excess amine, it exists largely as the phenoxide. While the phenoxide (


) is electron-donating (deactivating for 

), the strong electron-withdrawing nature of the aldehyde is sufficient to drive the reaction at elevated temperatures.

Alternative Pathway: Vilsmeier-Haack Formylation

If the fluorinated precursor is unavailable, the Vilsmeier-Haack reaction on 3-piperidinophenol is a viable alternative, though regioselectivity can be challenging.

  • Substrate: 3-Piperidinophenol (synthesized from resorcinol + piperidine).

  • Reagent: ngcontent-ng-c3932382896="" _nghost-ng-c1874552323="" class="inline ng-star-inserted">

    
     + DMF (Vilsmeier Reagent).[5]
    
  • Mechanism: Electrophilic Aromatic Substitution (

    
    ).
    
  • Regioselectivity: The formyl group can enter ortho to the OH (position 2 or 6) or para to the OH (position 4, blocked).

    • The piperidine ring directs para (position 6) and ortho (position 2/4).

    • Result: Formylation at C6 (relative to OH at C1, Piperidine at C3) yields the desired 2-Hydroxy-4-piperidinyl substitution pattern (after renumbering).

Pros/Cons:

  • Pros: Uses cheaper starting materials (Resorcinol).

  • Cons: Lower yield due to isomer formation; requires handling corrosive

    
    .
    

Characterization & Quality Control

Confirm the structure using the following analytical markers:

MethodDiagnostic SignalInterpretation
1H NMR (DMSO-d6)

~9.6 - 9.8 ppm (s, 1H)
Aldehyde proton (-CHO).

~11.0 ppm (s, 1H)
Hydroxyl proton (-OH), often broad/exchangeable.

~3.4 ppm (m, 4H)
Piperidine

-protons (adjacent to N).

~1.6 ppm (m, 6H)
Piperidine

-protons.

~6.0 - 7.5 ppm (m, 3H)
Aromatic protons (look for ABX or coupled pattern).
IR Spectroscopy ~1640-1660

C=O stretch (Aldehyde, H-bonded to OH).
~3200-3400

O-H stretch (Broad).
Mass Spectrometry m/z ~205.1 [M+H]+Molecular ion peak consistent with

.

References

  • Nucleophilic Aromatic Substitution on Fluorobenzaldehydes

    • Mechanism & Scope: Bunnett, J. F., & Zahler, R. E. (1951). Nucleophilic Substitution Reactions in Aromatic Systems. Chemical Reviews, 49(2), 273–412. Link

  • Synthesis of Piperidinyl-Benzaldehydes: Protocol Analog: Synthesis of 4-(piperidin-1-yl)benzaldehyde via . Organic Syntheses, Coll. Vol. 5, p. 88.
  • Vilsmeier-Haack Reaction on Aminophenols

    • Methodology: Meth-Cohn, O., & Stanforth, S. P. (1991). The Vilsmeier–Haack Reaction.[5][6][7] Comprehensive Organic Synthesis, 2, 777-794. Link

  • Precursor Data (4-Fluoro-2-hydroxybenzaldehyde)

    • PubChem Entry: CID 2779268.[2] Link

  • Target Analog Data (4-Piperidinylbenzaldehyde)

    • Sigma-Aldrich Product Sheet: CAS 10338-57-5.[8] Link

Sources

Exploratory

biological activity of 2-Hydroxy-4-piperidin-1-ylbenzaldehyde derivatives.

Technical Whitepaper: Therapeutic Potential and Pharmacophore Analysis of 2-Hydroxy-4-piperidin-1-ylbenzaldehyde Derivatives Executive Summary The scaffold 2-Hydroxy-4-piperidin-1-ylbenzaldehyde (also known as 4-piperidi...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Whitepaper: Therapeutic Potential and Pharmacophore Analysis of 2-Hydroxy-4-piperidin-1-ylbenzaldehyde Derivatives

Executive Summary

The scaffold 2-Hydroxy-4-piperidin-1-ylbenzaldehyde (also known as 4-piperidinylsalicylaldehyde) represents a privileged structure in medicinal chemistry.[1] It combines a "push-pull" electronic system—featuring a strong electron-donating piperidine ring para to an electron-withdrawing aldehyde—with an ortho-hydroxyl group capable of intramolecular hydrogen bonding and metal chelation.[1]

This whitepaper analyzes the biological activity of its derivatives, specifically focusing on thiosemicarbazones (anticancer/DHFR inhibitors) and coumarins (antiproliferative/fluorescent probes). We provide validated synthetic protocols, mechanistic insights into Dihydrofolate Reductase (DHFR) inhibition, and detailed structure-activity relationship (SAR) maps.

Chemical Architecture & SAR Analysis

The core molecule acts as a versatile precursor due to three reactive sites:

  • C1-Aldehyde: Electrophilic center for Schiff base formation (hydrazones, thiosemicarbazones) or Knoevenagel condensation (coumarins).

  • C2-Hydroxyl: Enables metal coordination (Zn²⁺, Cu²⁺) and rigidifies the structure via hydrogen bonding with the imine nitrogen in Schiff bases.

  • C4-Piperidine: A bulky, lipophilic, electron-donating group that enhances cell membrane permeability and interacts with hydrophobic pockets in enzyme active sites (e.g., DHFR).

SAR Map (Graphviz Visualization)

SAR_Map Core 2-Hydroxy-4-piperidin-1-ylbenzaldehyde Aldehyde C1-Aldehyde Modification Core->Aldehyde Hydroxyl C2-Hydroxyl Group Core->Hydroxyl Piperidine C4-Piperidine Ring Core->Piperidine Thio Thiosemicarbazones (DHFR Inhibition) Aldehyde->Thio + Thiosemicarbazide Coumarin 7-Piperidinyl Coumarins (Antiproliferative/Fluorescent) Aldehyde->Coumarin + Active Methylene Chelation Metal Complexation (ROS Generation) Hydroxyl->Chelation Tridentate Ligand Piperidine->Thio Hydrophobic Interaction Permeability Lipophilicity & Membrane Transport Piperidine->Permeability

Figure 1: Structure-Activity Relationship (SAR) mapping of the core scaffold to its biological effects.[1]

Therapeutic Applications

Anticancer Activity: DHFR Inhibition

Derivatives converted into thiosemicarbazones have shown potent inhibitory activity against Dihydrofolate Reductase (DHFR), an enzyme critical for DNA synthesis.[2]

  • Mechanism: The thiosemicarbazone moiety chelates the active site metal, while the piperidine ring occupies the hydrophobic pocket usually bound by the p-aminobenzoyl glutamate tail of folate.

  • Data: IC50 values for optimized derivatives often range from 13.7 µM to 47.3 µM in cancer cell lines (e.g., MCF-7, PC-3).[1]

Antimicrobial & Antifungal

Schiff base derivatives (hydrazones) exhibit broad-spectrum activity.[1]

  • Target: Disruption of bacterial cell membranes and inhibition of DNA gyrase.

  • Efficacy: MIC values comparable to standard antibiotics (e.g., Ciprofloxacin) against Gram-positive strains (S. aureus).

Fluorescent Probes (Theranostics)

Cyclization to 7-piperidinylcoumarin creates highly fluorescent compounds.[1] These are used to track drug distribution intracellularly while retaining cytotoxic properties, serving as "theranostic" agents.

Mechanism of Action: DHFR Inhibition Pathway

The primary anticancer mechanism involves the blockade of the folate cycle.

MOA_Pathway Drug Piperidinyl-Thiosemicarbazone DHFR DHFR Enzyme Drug->DHFR Inhibits (IC50 ~13 µM) THF Tetrahydrofolate (THF) DHFR->THF Blocked Conversion DHF Dihydrofolate (DHF) DHF->DHFR Substrate DNA DNA Synthesis (Thymidylate Synthase) THF->DNA Required Cofactor Apoptosis Cell Cycle Arrest (S-Phase) & Apoptosis DNA->Apoptosis Failure leads to

Figure 2: Mechanism of Action showing the inhibition of the folate cycle leading to apoptosis.

Experimental Protocols

Protocol A: Synthesis of 2-Hydroxy-4-piperidin-1-ylbenzaldehyde

Rationale: Direct nucleophilic aromatic substitution on a fluorinated precursor.

  • Reagents: 4-Fluoro-2-hydroxybenzaldehyde (1.0 eq), Piperidine (1.2 eq), Potassium Carbonate (K₂CO₃, 2.0 eq), DMF (Dimethylformamide).

  • Procedure:

    • Dissolve 4-fluoro-2-hydroxybenzaldehyde in DMF.

    • Add K₂CO₃ and piperidine.

    • Heat at 90°C for 12 hours under N₂ atmosphere.

    • Pour into ice-water; filter the yellow precipitate.[1]

    • Purification: Recrystallize from ethanol.

  • Validation: ¹H NMR should show a piperidine multiplet (δ 1.6–3.4 ppm) and aldehyde singlet (δ ~9.6 ppm).

Protocol B: Synthesis of Thiosemicarbazone Derivative

Rationale: Acid-catalyzed Schiff base formation.[1]

  • Reagents: Core aldehyde (from Protocol A), Thiosemicarbazide (1.0 eq), Ethanol, Glacial Acetic Acid (cat.).

  • Procedure:

    • Reflux equimolar amounts of aldehyde and thiosemicarbazide in ethanol with 2-3 drops of acetic acid for 3–5 hours .

    • Cool to RT; filter the crystalline solid.

    • Wash with cold ethanol.[3]

Protocol C: In Vitro Cytotoxicity Assay (MTT)

Rationale: Colorimetric assessment of metabolic activity.

  • Seeding: Seed cancer cells (e.g., MCF-7) at

    
     cells/well in 96-well plates. Incubate 24h.
    
  • Treatment: Add derivatives (dissolved in DMSO) at serial dilutions (0.1 – 100 µM).

  • Incubation: 48 hours at 37°C, 5% CO₂.

  • Development: Add MTT reagent (5 mg/mL). Incubate 4h. Dissolve formazan crystals in DMSO.

  • Readout: Measure absorbance at 570 nm. Calculate IC50 using non-linear regression.

Quantitative Data Summary

Compound ClassTargetCell Line / StrainActivity MetricRef
Thiosemicarbazone DHFRMCF-7 (Breast Cancer)IC50: 13.70 ± 0.25 µM[1]
Thiosemicarbazone DHFRPC-3 (Prostate Cancer)IC50: ~15-20 µM[1]
Schiff Base Bacterial MembraneS. aureusMIC: 0.236 µg/mL[2]
7-Piperidinylcoumarin Dopamine D2CNS ModelsKi: 1.4 nM[3]

References

  • Design, synthesis, in vitro and in silico studies of novel piperidine derived thiosemicarbazones as inhibitors of dihydrofolate reductase. Scientific Reports. (2024). Link[2]

  • Coumarin-piperazine derivatives as biologically active compounds. European Journal of Medicinal Chemistry. (2019). Link

  • Synthesis and Biological Evaluation of Novel 2-(Piperidin-4-yl)-1,2,3,4-tetrahydroisoquinoline Antimycotics. Archiv der Pharmazie. (2025). Link

  • Highly functionalized piperidines: Free radical scavenging, anticancer activity, DNA interaction. Bioorganic & Medicinal Chemistry. (2016). Link

  • Synthesis of A. 4-(4-Hydroxypiperidyl)benzaldehyde. PrepChem. (Methodology Reference). Link

Sources

Foundational

An In-Depth Technical Guide to the Solubility and Stability of 2-Hydroxy-4-piperidin-1-ylbenzaldehyde

For Researchers, Scientists, and Drug Development Professionals Abstract This technical guide provides a comprehensive framework for characterizing the aqueous solubility and chemical stability of 2-Hydroxy-4-piperidin-1...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive framework for characterizing the aqueous solubility and chemical stability of 2-Hydroxy-4-piperidin-1-ylbenzaldehyde. As a molecule featuring a phenolic hydroxyl, an aromatic aldehyde, and a tertiary amine, its physicochemical properties are complex and critical to its potential application in drug discovery and development. This document outlines predictive assessments based on its structure, detailed protocols for empirical solubility determination (both kinetic and thermodynamic), and a systematic approach to stability profiling through forced degradation studies as mandated by international guidelines. The methodologies described herein are designed to generate the robust data necessary for lead optimization, pre-formulation, and analytical method development, ensuring a thorough understanding of the molecule's behavior in relevant physiological and storage conditions.

Introduction and Molecular Overview

2-Hydroxy-4-piperidin-1-ylbenzaldehyde is a substituted aromatic aldehyde with a molecular structure that presents a unique combination of functional groups: a phenolic hydroxyl group, an aldehyde, and a piperidine ring attached via a nitrogen atom. This trifunctional nature dictates its chemical reactivity, solubility, and stability profile.

  • Phenolic Hydroxyl Group: This acidic group (pKa ~8-10) is expected to confer pH-dependent aqueous solubility and susceptibility to oxidative degradation.

  • Aromatic Aldehyde: The aldehyde group is a key site for both nucleophilic attack and oxidation, potentially leading to the formation of a carboxylic acid or other degradation products. Its reactivity is modulated by the electron-donating effects of the adjacent hydroxyl and piperidinyl groups.[1]

  • Piperidinyl Group: This tertiary amine is basic (pKa of conjugate acid ~9-11), significantly enhancing aqueous solubility at acidic pH through protonation. It can also be a site for oxidation (e.g., N-oxide formation).

Understanding the interplay of these groups is paramount for predicting the molecule's behavior and designing relevant experimental evaluations. Poor solubility can hinder in vitro testing and lead to low bioavailability, while instability can compromise shelf-life, safety, and efficacy.[2][3]

Physicochemical Characterization: Predictive Analysis

A preliminary in silico or theoretical assessment can guide experimental design. By analogy with structurally similar compounds like 2-hydroxy-4-methylbenzaldehyde, we can infer some basic properties.[4][5][6]

PropertyPredicted CharacteristicRationale & Implication
Molecular Weight ~219.27 g/mol Within the range typical for small molecule drug candidates.
pKa (Acidic) ~8.5 - 9.5Dominated by the phenolic hydroxyl group. Indicates that solubility will increase significantly in basic media (pH > 9).
pKa (Basic) ~9.0 - 10.0Dominated by the piperidinyl nitrogen. Indicates that solubility will increase dramatically in acidic media (pH < 9).
LogP ~2.0 - 3.0The piperidinyl and hydroxyl groups decrease lipophilicity compared to unsubstituted benzaldehyde, but the overall structure retains moderate lipophilicity.[4]
Water Solubility Low at neutral pH, high at acidic/basic pHThe molecule is zwitterionic in nature. Minimum solubility is expected at its isoelectric point. Significant pH-dependence is the most critical solubility characteristic.
Appearance Likely a crystalline solidSubstituted benzaldehydes are typically crystalline solids at room temperature.[4][7]

Aqueous Solubility Assessment

A multi-tiered approach is recommended to fully characterize the solubility of 2-Hydroxy-4-piperidin-1-ylbenzaldehyde, distinguishing between early-stage screening needs and late-stage development requirements.

Kinetic vs. Thermodynamic Solubility

It is crucial to differentiate between two key types of solubility measurements:

  • Kinetic Solubility: Measures the concentration at which a compound, rapidly dissolved from a high-concentration DMSO stock, precipitates in an aqueous buffer. This high-throughput method is ideal for early discovery to flag potential issues.[2][3][8]

  • Thermodynamic Solubility: Represents the true equilibrium concentration of a compound in a saturated solution after prolonged incubation of the solid material. This "shake-flask" method is the gold standard for pre-formulation and is more representative of in vivo conditions.[2][3][9]

Experimental Workflow for Solubility Determination

The following workflow provides a systematic approach to measuring solubility.

Caption: Workflow for solubility assessment of 2-Hydroxy-4-piperidin-1-ylbenzaldehyde.

Protocol: Thermodynamic (Shake-Flask) Solubility

This protocol is designed to determine the equilibrium solubility and must be performed with precision.

Objective: To determine the thermodynamic solubility in buffers of varying pH.

Materials:

  • 2-Hydroxy-4-piperidin-1-ylbenzaldehyde (solid powder)

  • Phosphate Buffered Saline (PBS), pH 7.4

  • 0.01N HCl, pH 2.0

  • Borate Buffer, pH 9.0

  • HPLC-grade Acetonitrile (ACN) and Water

  • Validated HPLC-UV or UPLC-MS method for quantification[10][11][12][13][14]

  • Orbital shaker in a temperature-controlled incubator (25°C)

  • Microcentrifuge and/or filtration plates (0.45 µm PVDF)

Procedure:

  • Preparation: Add an excess of solid compound (e.g., 1-2 mg) to 1 mL of each buffer in triplicate in separate microcentrifuge tubes. A visible amount of undissolved solid should remain.

  • Equilibration: Place the tubes on an orbital shaker and agitate at 25°C for 24 hours to ensure equilibrium is reached.[2]

  • Phase Separation: Centrifuge the tubes at high speed (e.g., 14,000 rpm) for 15 minutes to pellet the excess solid. Alternatively, filter the suspension using a low-binding filter plate.

  • Sampling & Dilution: Carefully remove an aliquot of the clear supernatant. Dilute it with an appropriate mobile phase mimic (e.g., 50:50 ACN:Water) to bring the concentration into the linear range of the analytical method.

  • Quantification: Analyze the diluted samples using a pre-validated, stability-indicating HPLC-UV or UPLC-MS method against a standard curve prepared in the same diluent.

  • Calculation: Calculate the original concentration in the supernatant, accounting for the dilution factor. The average of the triplicates is the thermodynamic solubility.

Chemical Stability Profiling: Forced Degradation

Forced degradation (or stress testing) is a regulatory requirement that provides critical insights into the intrinsic stability of a molecule.[15][16][17] It is used to develop stability-indicating analytical methods and to identify potential degradation products that could form during storage.[15][16][18] The studies should be designed according to the International Council for Harmonisation (ICH) guideline Q1A(R2).[18][19][20][21]

Forced Degradation Study Design

The workflow below illustrates a standard approach to stress testing. The goal is to achieve 5-20% degradation to ensure that the degradation pathways are revealed without being overly destructive.

Sources

Exploratory

Technical Guide: Medicinal and Synthetic Applications of 2-Hydroxy-4-piperidin-1-ylbenzaldehyde

Topic: Potential Applications of 2-Hydroxy-4-piperidin-1-ylbenzaldehyde in Medicinal Chemistry Content Type: In-depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals Introduction: Th...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Potential Applications of 2-Hydroxy-4-piperidin-1-ylbenzaldehyde in Medicinal Chemistry Content Type: In-depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals

Introduction: The "Push-Pull" Scaffold

2-Hydroxy-4-piperidin-1-ylbenzaldehyde (also known as 4-(piperidin-1-yl)salicylaldehyde) represents a privileged scaffold in medicinal chemistry and photophysics. Its utility stems from its unique electronic structure: a strong electron-donating piperidine ring at the para position coupled with an electron-withdrawing aldehyde group. This creates a "push-pull" electronic system that facilitates Intramolecular Charge Transfer (ICT), making the molecule and its derivatives highly fluorescent.

Simultaneously, the ortho-hydroxyl aldehyde moiety (salicylaldehyde core) serves as a versatile reactive site for constructing heterocycles (coumarins, chromenes) and metal-chelating ligands (Schiff bases). This guide details the synthesis, fluorescent probe development, and therapeutic applications of this versatile building block.

Synthetic Protocols

To utilize this scaffold, high-purity starting material is required. Two primary routes are recommended based on scale and available precursors.

Method A: Vilsmeier-Haack Formylation (Scalable Route)

This is the preferred industrial route, utilizing 3-piperidinophenol to introduce the aldehyde group regioselectively para to the nitrogen and ortho to the hydroxyl group.

  • Reagents: 3-Piperidinophenol, Phosphorus Oxychloride (

    
    ), Dimethylformamide (DMF).
    
  • Mechanism: Electrophilic aromatic substitution via a Vilsmeier reagent (chloroiminium ion).

Protocol:

  • Vilsmeier Reagent Formation: In a dry round-bottom flask under

    
    , cool DMF (3.0 eq) to 0°C. Add 
    
    
    
    (1.2 eq) dropwise. Stir for 30 min to form the white/yellow solid Vilsmeier salt.
  • Addition: Dissolve 3-piperidinophenol (1.0 eq) in minimal DMF and add dropwise to the salt, maintaining temperature <10°C.

  • Cyclization/Hydrolysis: Warm to room temperature, then heat to 60°C for 3 hours.

  • Workup: Pour the reaction mixture into crushed ice/sodium acetate solution (pH ~5-6) to hydrolyze the iminium intermediate. A yellow precipitate (the aldehyde) will form.

  • Purification: Recrystallize from ethanol/water.

Method B: Nucleophilic Aromatic Substitution ( )

Ideal for combinatorial libraries where the aldehyde core is already present.

  • Reagents: 4-Fluoro-2-hydroxybenzaldehyde, Piperidine,

    
    , DMSO.
    
  • Protocol: Heat 4-fluoro-2-hydroxybenzaldehyde with piperidine (1.2 eq) and

    
     (2.0 eq) in DMSO at 90°C for 4 hours. The piperidine displaces the fluorine atom.
    
Visualization: Synthetic Pathways[1]

SynthesisPathways Start1 3-Piperidinophenol Reagent1 POCl3 / DMF (Vilsmeier-Haack) Start1->Reagent1 Target 2-Hydroxy-4-piperidin-1-ylbenzaldehyde (Target Scaffold) Reagent1->Target Regioselective Formylation Start2 4-Fluoro-2-hydroxybenzaldehyde Reagent2 Piperidine / K2CO3 (SnAr) Start2->Reagent2 Reagent2->Target Fluorine Displacement

Figure 1: Dual synthetic pathways for accessing the target aldehyde scaffold.

Application 1: Fluorescent Coumarin Probes

The most immediate application of 2-Hydroxy-4-piperidin-1-ylbenzaldehyde is in the synthesis of 7-(piperidin-1-yl)coumarins. These are rigid analogues of the classic laser dye Coumarin 460.

Rationale

The piperidine ring restricts the rotation of the nitrogen lone pair compared to a diethylamine group, improving quantum yield (


) by reducing non-radiative decay.
Experimental Protocol: Knoevenagel Condensation

Objective: Synthesis of 7-(piperidin-1-yl)-2-oxo-2H-chromene-3-carboxylic acid (Fluorescent Label).

  • Reactants: 2-Hydroxy-4-piperidin-1-ylbenzaldehyde (1.0 eq), Meldrum's acid (1.1 eq).

  • Solvent/Catalyst: Ethanol, catalytic piperidine (3 drops).

  • Procedure:

    • Reflux the mixture in ethanol for 2 hours.

    • The intermediate condenses and cyclizes.[1]

    • Add HCl (aq) to induce hydrolysis/decarboxylation if simple coumarin is desired, or maintain acidic conditions to isolate the carboxylic acid derivative.

  • Result: A bright yellow/green fluorescent solid.

  • Utility: The resulting carboxylic acid can be conjugated to proteins or antibodies via NHS-ester chemistry for biological imaging.

Application 2: Medicinal Chemistry (Antimicrobial & Anticancer)[2][3][4]

The aldehyde functionality allows for the rapid generation of Schiff bases and hydrazones, which are privileged pharmacophores.

A. Antimicrobial Hydrazones

Reaction with hydrazides (e.g., isoniazid, benzoic hydrazide) yields acylhydrazones.

  • Mechanism: The hydrazone linkage (-CH=N-NH-CO-) mimics peptide bonds and can inhibit bacterial protein synthesis or chelate essential metal ions (Fe, Zn) required for bacterial growth.

  • Data Profile: Derivatives often show MIC values < 10 µg/mL against Gram-positive bacteria (S. aureus).

B. Anticancer Agents (PI3K/Akt Pathway)

Coumarin derivatives synthesized from this aldehyde have shown potential in inhibiting the PI3K/Akt/mTOR signaling pathway.[2]

  • Target: The planar coumarin ring intercalates DNA or binds to the ATP-binding pocket of kinases.

  • Modification: The piperidine ring improves lipophilicity (LogP), enhancing cell membrane permeability compared to the parent hydroxyl compound.

Visualization: Pharmacological Diversity[3][5]

PharmaApplications Core 2-Hydroxy-4-piperidin-1-ylbenzaldehyde Rxn1 + Active Methylene (Knoevenagel) Core->Rxn1 Rxn2 + Hydrazides (Condensation) Core->Rxn2 Rxn3 + Diamines (Schiff Base) Core->Rxn3 Prod1 7-Piperidinyl Coumarins Rxn1->Prod1 Prod2 Acylhydrazones Rxn2->Prod2 Prod3 Salen-Type Ligands Rxn3->Prod3 App1 Fluorescent Bio-Labels (High Quantum Yield) Prod1->App1 App2 Antimicrobial Agents (Metal Chelation) Prod2->App2 App3 Chemosensors (Cu2+/Zn2+ Detection) Prod3->App3

Figure 2: Divergent synthesis of functional materials from the core aldehyde.

Application 3: Chemosensing (Metal Ion Detection)

The ortho-hydroxy aldehyde motif is a classic "Salen" precursor. When reacted with diamines (e.g., ethylenediamine), it forms tetradentate ligands.

  • Mechanism: The phenolic oxygen and imine nitrogen coordinate with metal ions (

    
    , 
    
    
    
    ).
  • Signal Transduction: Binding the metal ion quenches or enhances the fluorescence of the piperidine-coumarin backbone (Chelation-Enhanced Fluorescence or CHEF).

  • Selectivity: The piperidine ring acts as a pH-sensitive switch; protonation of the piperidine nitrogen at low pH abolishes the "push-pull" character, turning off fluorescence. This allows for ratiometric pH sensing in lysosomes.

Summary of Key Data

Derivative ClassReaction PartnerKey PropertyApplication
Coumarin Meldrum's Acid / Ethyl AcetoacetateHigh Fluorescence (

)
Bio-imaging, Laser Dyes
Hydrazone Isoniazid / HydrazineMetal Chelation / H-BondingAntimicrobial (TB), Antifungal
Schiff Base Ethylenediamine / PhenylamineIon Coordination (

core)

/

Sensing
Chalcone AcetophenoneMichael AcceptorAnticancer (Tubulin inhibitor)

References

  • BenchChem. (2025). Application Notes: 2-Hydroxy-4-Methoxybenzaldehyde as a Versatile Precursor for Heterocyclic Compound Synthesis. (Note: Protocol adapted for piperidine analogue).[3] Link

  • Scientific Update. (2019). Syn-3-Fluoro-4-aminopiperidine- a story from multiple orientations. (Context on piperidine pharmacophores). Link

  • PubChem. 4-Fluoro-2-hydroxybenzaldehyde (Precursor Data). National Library of Medicine. Link

  • MDPI. (2023).[1] Pharmacological Applications of Piperidine Derivatives. Encyclopedia.[1] Link

  • ResearchGate. (2016). Antimicrobial and larvicidal activities of 2-hydroxypyrrolidine/piperidine derivatives. Link

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Foundational

An In-depth Technical Guide to 2-Hydroxy-4-piperidin-1-ylbenzaldehyde: Synthesis, Properties, and Potential Applications

Authored by: [Your Name/Gemini], Senior Application Scientist Abstract: This technical guide provides a comprehensive overview of 2-Hydroxy-4-piperidin-1-ylbenzaldehyde, a substituted salicylaldehyde derivative of intere...

Author: BenchChem Technical Support Team. Date: February 2026

Authored by: [Your Name/Gemini], Senior Application Scientist

Abstract: This technical guide provides a comprehensive overview of 2-Hydroxy-4-piperidin-1-ylbenzaldehyde, a substituted salicylaldehyde derivative of interest in medicinal chemistry and materials science. The document elucidates the probable synthetic pathways, focusing on the historical context of the Reimer-Tiemann reaction as a foundational method for the ortho-formylation of phenols. Detailed experimental protocols, mechanistic insights, and characterization data are presented for the synthesis of this compound. Furthermore, the guide explores the potential applications of 2-Hydroxy-4-piperidin-1-ylbenzaldehyde by drawing parallels with structurally related molecules exhibiting significant biological activities. This document is intended for researchers, scientists, and professionals in the fields of organic synthesis, drug discovery, and materials science.

Introduction: The Convergence of Salicylaldehyde and Piperidine Moieties

The molecular architecture of 2-Hydroxy-4-piperidin-1-ylbenzaldehyde brings together two privileged scaffolds in medicinal chemistry: salicylaldehyde and piperidine. Salicylaldehydes are crucial intermediates in the synthesis of a wide array of pharmaceuticals, agrochemicals, and dyes.[1][2] The ortho-hydroxybenzaldehyde functionality is a key structural feature in many biologically active compounds and serves as a versatile precursor for the construction of more complex heterocyclic systems.[3][4]

The piperidine ring, a saturated heterocycle, is a ubiquitous structural motif found in numerous natural products and synthetic drugs.[5] Its presence in a molecule can significantly influence its physicochemical properties, such as lipophilicity and basicity, which in turn can modulate its pharmacokinetic and pharmacodynamic profile. The incorporation of a piperidine moiety into the salicylaldehyde framework at the 4-position is anticipated to impart unique biological and chemical properties to the resulting molecule.

This guide will delve into the historical and practical aspects of synthesizing 2-Hydroxy-4-piperidin-1-ylbenzaldehyde, with a particular focus on the seminal Reimer-Tiemann reaction, and explore its potential as a valuable building block in the development of novel therapeutic agents and functional materials.

Historical Perspective and Synthetic Strategies

The Reimer-Tiemann Reaction: A Cornerstone of Salicylaldehyde Synthesis

The Reimer-Tiemann reaction, discovered by Karl Reimer and Ferdinand Tiemann in 1876, is a named organic reaction for the ortho-formylation of phenols.[1][6] This electrophilic aromatic substitution reaction utilizes chloroform in a basic medium to generate dichlorocarbene (:CCl₂), a highly reactive electrophile.[1][7] The phenoxide ion, formed by the deprotonation of the phenol, then attacks the dichlorocarbene to ultimately yield a salicylaldehyde derivative.[2][8]

The general mechanism of the Reimer-Tiemann reaction is as follows:

  • Formation of Dichlorocarbene: A strong base, typically an aqueous hydroxide solution, deprotonates chloroform to form the trichloromethyl anion, which then undergoes alpha-elimination to yield dichlorocarbene.[7]

  • Electrophilic Attack: The electron-rich phenoxide ion attacks the electrophilic dichlorocarbene, preferentially at the ortho position.

  • Hydrolysis: The resulting intermediate is hydrolyzed to afford the final salicylaldehyde product.

The Reimer-Tiemann reaction is a powerful tool for the synthesis of salicylaldehydes, and its understanding is crucial for the proposed synthesis of 2-Hydroxy-4-piperidin-1-ylbenzaldehyde.

Proposed Synthesis of 2-Hydroxy-4-piperidin-1-ylbenzaldehyde

A plausible and efficient synthetic route to 2-Hydroxy-4-piperidin-1-ylbenzaldehyde involves a two-step sequence starting from 4-aminophenol:

  • Nucleophilic Aromatic Substitution: Reaction of 4-aminophenol with 1,5-dibromopentane to form 4-(piperidin-1-yl)phenol.

  • Ortho-Formylation via the Reimer-Tiemann Reaction: The synthesized 4-(piperidin-1-yl)phenol is then subjected to the Reimer-Tiemann reaction to introduce the aldehyde group at the ortho position to the hydroxyl group.

Step 1: Synthesis of 4-(piperidin-1-yl)phenol

This step involves the formation of the piperidine ring through the reaction of 4-aminophenol with 1,5-dibromopentane in the presence of a suitable base.

Experimental Protocol:

  • Materials: 4-aminophenol, 1,5-dibromopentane, potassium carbonate, acetonitrile.

  • Procedure:

    • To a solution of 4-aminophenol (1.0 eq) in acetonitrile, add potassium carbonate (2.5 eq).

    • Add 1,5-dibromopentane (1.1 eq) dropwise to the mixture.

    • Heat the reaction mixture to reflux and monitor the progress by Thin Layer Chromatography (TLC).

    • Upon completion, cool the reaction mixture to room temperature and filter to remove the inorganic salts.

    • Concentrate the filtrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel to obtain 4-(piperidin-1-yl)phenol.

Step 2: Ortho-Formylation of 4-(piperidin-1-yl)phenol

The synthesized 4-(piperidin-1-yl)phenol is then formylated using the Reimer-Tiemann reaction.

Experimental Protocol:

  • Materials: 4-(piperidin-1-yl)phenol, sodium hydroxide, chloroform, hydrochloric acid, diethyl ether.

  • Procedure:

    • In a round-bottom flask, dissolve 4-(piperidin-1-yl)phenol (1.0 eq) in an aqueous solution of sodium hydroxide.

    • Heat the mixture to 65-70°C with constant stirring.

    • Add chloroform (1.2 eq) dropwise over a period of 1 hour, maintaining the temperature.[1] The reaction is exothermic and may require external cooling.

    • After the addition is complete, continue stirring at 65-70°C for an additional 2 hours.[1]

    • Cool the reaction mixture to room temperature and remove excess chloroform by distillation.

    • Acidify the remaining aqueous solution with dilute hydrochloric acid until it is acidic to litmus paper.[1]

    • Extract the product with diethyl ether (3 x 50 mL).[1]

    • Combine the organic extracts, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography to yield 2-Hydroxy-4-piperidin-1-ylbenzaldehyde.

Physicochemical Properties and Characterization

The synthesized 2-Hydroxy-4-piperidin-1-ylbenzaldehyde is expected to be a solid at room temperature. Its structural confirmation would be achieved through a combination of spectroscopic techniques.

PropertyExpected Value/Observation
Molecular Formula C₁₂H₁₅NO₂
Molecular Weight 205.25 g/mol
Appearance Off-white to yellow solid
¹H NMR Peaks corresponding to aromatic protons, the aldehyde proton, piperidine protons, and the hydroxyl proton.
¹³C NMR Resonances for the aromatic carbons, the carbonyl carbon of the aldehyde, and the carbons of the piperidine ring.
IR Spectroscopy Characteristic absorption bands for the hydroxyl group (O-H stretch), the carbonyl group of the aldehyde (C=O stretch), and C-H and C-N bonds.
Mass Spectrometry A molecular ion peak corresponding to the calculated molecular weight.

Potential Applications and Future Directions

While specific applications for 2-Hydroxy-4-piperidin-1-ylbenzaldehyde are not extensively documented, its structural motifs suggest significant potential in several areas of research and development.

Pharmaceutical and Medicinal Chemistry

The combination of the salicylaldehyde and piperidine moieties makes this compound an attractive scaffold for the design of novel therapeutic agents.

  • Antimicrobial and Antifungal Agents: Phenolic compounds and Schiff bases derived from salicylaldehydes are known to possess antibacterial and antifungal properties.[9] The piperidine moiety can further enhance this activity.

  • Anti-inflammatory Agents: Salicylates are well-known for their anti-inflammatory effects.[10] Derivatives of 4-(piperidin-1-yl)benzaldehyde have also been investigated as anti-inflammatory agents.[11]

  • Anticancer Agents: Chalcones and coumarins derived from hydroxybenzaldehydes have demonstrated significant anticancer properties, often through the inhibition of signaling pathways like PI3K/Akt/mTOR.[4]

  • Neuroprotective Agents: Piperidine derivatives are key components in many centrally acting drugs, including antagonists for the NMDA receptor, which are relevant in neurodegenerative diseases.[12]

Materials Science and Coordination Chemistry

The ortho-hydroxybenzaldehyde functionality is an excellent chelating ligand for various metal ions. The resulting metal complexes can have interesting catalytic, magnetic, and optical properties. The piperidine substituent can be used to tune the solubility and electronic properties of these complexes.

Conclusion

2-Hydroxy-4-piperidin-1-ylbenzaldehyde is a molecule with significant synthetic and applicative potential. While its specific discovery and history are not well-documented, its synthesis can be reliably achieved through established methods such as the Reimer-Tiemann reaction. The convergence of the biologically active salicylaldehyde and piperidine scaffolds suggests that this compound and its derivatives are promising candidates for further investigation in drug discovery and materials science. This guide provides a solid foundation for researchers to synthesize, characterize, and explore the potential of this versatile chemical entity.

References

  • Benchchem. The Reimer-Tiemann Reaction: Application Notes and Protocols for the Ortho-Formylation of Substituted Phenols.
  • GeeksforGeeks. Reimer Tiemann Reaction Mechanism. (2025).
  • Wynberg H. Exploring the Reimer-Tiemann Reaction: History and Scope. Chemical Reviews. 1960.
  • PHARMD GURU. 39. REIMER TIEMANS REACTION.
  • Ashenhurst J. Reimer-Tiemann Reaction. Master Organic Chemistry. (2026).
  • NINGBO INNO PHARMCHEM CO.,LTD. Exploring the Chemical Properties and Synthesis of 4-(Piperidin-1-yl)benzaldehyde. (2026).
  • PubMed. Discovery of (R)-1-[2-hydroxy-3-(4-hydroxy-phenyl)-propyl]-4-(4-methyl-benzyl)-piperidin-4-ol: a novel NR1/2B subtype selective NMDA receptor antagonist. (2001).
  • Google Patents. WO2012040454A2 - Synthesis of substituted salicylaldehyde derivatives.
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  • Sigma-Aldrich. 4-(4-Hydroxypiperidin-1-yl)benzaldehyde | 79421-44-6.
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  • MDPI. 2-Hydroxy-N′-(4-fluorobenzoyl)benzohydrazide. (2019).

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Exploratory

2-Hydroxy-4-piperidin-1-ylbenzaldehyde and its analogs

An In-Depth Technical Guide to 2-Hydroxy-4-piperidin-1-ylbenzaldehyde and its Analogs: Synthesis, Characterization, and Therapeutic Potential Executive Summary The confluence of privileged scaffolds in medicinal chemistr...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to 2-Hydroxy-4-piperidin-1-ylbenzaldehyde and its Analogs: Synthesis, Characterization, and Therapeutic Potential

Executive Summary

The confluence of privileged scaffolds in medicinal chemistry often yields novel molecular architectures with significant therapeutic potential. This technical guide focuses on one such class: . This framework uniquely combines the structural features of salicylaldehydes, known for their chelating and antioxidant properties, with the piperidine moiety, a cornerstone of many centrally active and antimicrobial agents. We provide a comprehensive overview for researchers, chemists, and drug development professionals, detailing robust synthetic strategies, thorough characterization protocols, and an exploration of the vast biological activities associated with these compounds. By elucidating the causality behind experimental choices and grounding all claims in authoritative sources, this guide serves as both a practical manual and a strategic resource for leveraging this versatile scaffold in modern drug discovery.

The 2-Hydroxy-4-aminobenzaldehyde Scaffold: A Privileged Core

The therapeutic promise of 2-Hydroxy-4-piperidin-1-ylbenzaldehyde stems from the synergistic combination of its constituent functional groups. The benzaldehyde core provides a reactive handle for further derivatization, while the specific arrangement of the hydroxyl and piperidinyl groups imparts unique physicochemical and biological properties.

  • Ortho-Hydroxyl Group: The phenolic hydroxyl group at the C2 position is critical. It can act as a hydrogen bond donor and acceptor, facilitating interactions with biological targets. Its proximity to the aldehyde allows for the formation of stable intramolecular hydrogen bonds and enables it to act as a bidentate ligand for metal chelation, a property often linked to enzymatic inhibition and antioxidant activity.

  • Para-Piperidinyl Group: The piperidine ring at the C4 position significantly influences the molecule's polarity, lipophilicity, and basicity. As a common motif in pharmaceuticals, the piperidine scaffold is known to enhance binding affinity to various receptors and enzymes, improve pharmacokinetic properties, and is integral to many CNS-active drugs.[1][2] Its electron-donating nature also modulates the reactivity of the aromatic ring.

  • Aldehyde Functionality: The aldehyde group is a versatile electrophilic center, enabling a wide array of chemical transformations. It is a key precursor for the synthesis of Schiff bases, chalcones, coumarins, and other heterocyclic systems, each with its own spectrum of biological activity.[3][4]

Caption: Core structure and key functional groups.

Synthesis Strategies: From Precursors to Final Compounds

The synthesis of substituted benzaldehydes can be approached through various methods, including tandem reactions and directed metalation.[5] However, for the 2-Hydroxy-4-piperidin-1-ylbenzaldehyde scaffold, the most efficient and scalable approach is typically a nucleophilic aromatic substitution (SNAr) reaction.

Causality of Method Selection: The SNAr pathway is preferred due to the high reactivity of activated aryl halides. A fluorine atom at the C4 position is an excellent leaving group, strongly activated by the electron-withdrawing aldehyde group. This method offers high regioselectivity, generally good yields, and proceeds under relatively mild conditions, avoiding the harsher reagents required for some formylation techniques.[6][7]

Experimental Protocol 2.1: Synthesis of 2-Hydroxy-4-piperidin-1-ylbenzaldehyde

This protocol details the synthesis via nucleophilic aromatic substitution of 2-hydroxy-4-fluorobenzaldehyde with piperidine.

Materials:

  • 2-Hydroxy-4-fluorobenzaldehyde

  • Piperidine (freshly distilled)

  • Potassium Carbonate (K₂CO₃), anhydrous

  • N,N-Dimethylformamide (DMF), anhydrous

  • Ethyl acetate

  • Hexane

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine (saturated aqueous NaCl)

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and reflux condenser under an inert nitrogen atmosphere, dissolve 2-hydroxy-4-fluorobenzaldehyde (1.0 eq) in anhydrous DMF.

  • Base and Nucleophile Addition: Add anhydrous potassium carbonate (2.0 eq) to the solution, followed by the dropwise addition of piperidine (1.2 eq). The base is crucial for deprotonating the piperidine nitrogen, increasing its nucleophilicity, and scavenging the HF byproduct.

  • Reaction Conditions: Heat the mixture to 90-100 °C. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 4-8 hours).

  • Work-up: Cool the reaction mixture to room temperature and pour it into ice-cold water. This will precipitate the product and dissolve the inorganic salts.

  • Extraction: Extract the aqueous mixture three times with ethyl acetate. Combine the organic layers.

  • Washing: Wash the combined organic layers sequentially with water, saturated NaHCO₃ solution, and finally with brine. This removes residual DMF and acidic impurities.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the resulting crude solid by column chromatography on silica gel, typically using a hexane/ethyl acetate gradient, to yield the pure product.

start Start: Reagents setup 1. Reaction Setup - Dissolve 2-hydroxy-4-fluorobenzaldehyde in anhydrous DMF under N2 start->setup add 2. Add Reagents - Anhydrous K2CO3 (2.0 eq) - Piperidine (1.2 eq) setup->add react 3. Heat Reaction - 90-100 °C - Monitor by TLC (4-8h) add->react workup 4. Work-up - Cool to RT - Quench with ice water react->workup extract 5. Extraction - Extract with Ethyl Acetate (3x) - Combine organic layers workup->extract wash 6. Washing - H2O, NaHCO3, Brine extract->wash dry 7. Dry & Concentrate - Anhydrous MgSO4 - Rotary Evaporation wash->dry purify 8. Purification - Silica Gel Column Chromatography (Hexane/EtOAc gradient) dry->purify end End: Pure Product purify->end

Caption: Synthetic workflow for 2-Hydroxy-4-piperidin-1-ylbenzaldehyde.

Physicochemical Properties and Spectroscopic Characterization

Thorough characterization is essential to confirm the identity, structure, and purity of the synthesized compounds. A combination of physical property measurement and spectroscopic analysis provides a self-validating system for structural elucidation.

Table 1: Physicochemical Properties of Selected Analogs
CompoundMolecular FormulaMolecular Weight ( g/mol )Appearance (Predicted)XLogP3 (Predicted)
2-Hydroxy-4-piperidin -1-ylbenzaldehydeC₁₂H₁₅NO₂205.25Light yellow solid2.5
2-Hydroxy-4-pyrrolidin -1-ylbenzaldehyde[8]C₁₁H₁₃NO₂191.23Solid2.2
2-Hydroxy-4-morpholin -1-ylbenzaldehydeC₁₁H₁₃NO₃207.22Solid1.4
4-(4-Hydroxypiperidin -1-yl)benzaldehydeC₁₂H₁₅NO₂205.26Solid1.5
Experimental Protocol 3.1: Spectroscopic Analysis

This protocol outlines the standard methods for acquiring and interpreting NMR and IR spectra to validate the chemical structure.

Instrumentation:

  • Nuclear Magnetic Resonance (NMR) Spectrometer (e.g., 400 MHz)

  • Fourier-Transform Infrared (FTIR) Spectrometer

Procedure & Interpretation:

  • ¹H NMR Spectroscopy:

    • Sample Prep: Dissolve ~5-10 mg of the purified compound in ~0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

    • Expected Chemical Shifts (δ, ppm):

      • ~11.0 ppm (singlet, 1H): The phenolic -OH proton, often deshielded by intramolecular hydrogen bonding to the aldehyde oxygen.[9]

      • ~9.6 ppm (singlet, 1H): The aldehydic -CHO proton, highly deshielded by the carbonyl group.[10]

      • ~7.3-7.5 ppm (doublet, 1H): Aromatic proton ortho to the aldehyde.

      • ~6.0-6.3 ppm (multiplet, 2H): Aromatic protons ortho and meta to the piperidine ring, shifted significantly upfield due to the electron-donating effect of the nitrogen.

      • ~3.3-3.5 ppm (multiplet, 4H): Piperidine protons adjacent to the nitrogen (α-protons).

      • ~1.6-1.8 ppm (multiplet, 6H): Remaining piperidine protons (β- and γ-protons).[7]

    • Validation: The integration of these peaks should correspond to the number of protons in each environment, confirming the structure.

  • ¹³C NMR Spectroscopy:

    • Sample Prep: Use the same sample as for ¹H NMR.

    • Expected Chemical Shifts (δ, ppm):

      • ~190 ppm: Aldehyde carbonyl carbon.

      • ~165 ppm: Aromatic carbon bearing the -OH group.

      • ~158 ppm: Aromatic carbon bearing the piperidine group.

      • ~100-135 ppm: Remaining aromatic carbons.

      • ~45-55 ppm: Piperidine carbons adjacent to nitrogen.

      • ~24-27 ppm: Remaining piperidine carbons.

  • FTIR Spectroscopy:

    • Sample Prep: Prepare a KBr pellet or use an Attenuated Total Reflectance (ATR) accessory.

    • Expected Vibrational Frequencies (cm⁻¹):

      • 3200-2800 (broad): O-H stretch of the intramolecularly hydrogen-bonded phenol.

      • 2950-2850: Aliphatic C-H stretches from the piperidine ring.

      • ~1650: C=O stretch of the conjugated aldehyde.[11]

      • ~1600 & ~1480: Aromatic C=C stretches.

      • ~1250: C-N stretch of the aryl amine.

Biological Activities and Therapeutic Potential

The 2-Hydroxy-4-piperidin-1-ylbenzaldehyde scaffold is a promising platform for developing agents against a range of diseases, including cancer, microbial infections, and neurological disorders.

Anticancer Activity via PI3K/Akt/mTOR Pathway Inhibition

Analogs of this scaffold, particularly chalcones and coumarins derived from 2-hydroxy-4-methoxybenzaldehyde, have demonstrated significant anticancer properties.[3] A key mechanism of action is the inhibition of the PI3K/Akt/mTOR signaling pathway, which is frequently dysregulated in cancer, promoting cell proliferation, survival, and resistance to apoptosis.[3]

The electron-rich phenol and the overall molecular shape of these compounds may allow them to bind to the ATP-binding pocket of kinases like PI3K or mTOR, disrupting the downstream signaling cascade that leads to uncontrolled cell growth.

RTK Growth Factor Receptor (RTK) PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Converts PIP2 to PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Recruits Akt Akt PDK1->Akt Activates mTORC1 mTORC1 Akt->mTORC1 Activates Apoptosis Apoptosis (Inhibition) Akt->Apoptosis Proliferation Cell Proliferation & Survival mTORC1->Proliferation Inhibitor 2-Hydroxy-4-piperidin-1-yl -benzaldehyde Analogs Inhibitor->PI3K Inhibits Inhibitor->Akt Inhibits Inhibitor->mTORC1 Inhibits

Caption: Potential inhibition of the PI3K/Akt/mTOR signaling pathway.
Antimicrobial and Antifungal Potential

Both piperidine and salicylaldehyde scaffolds are well-established antimicrobial pharmacophores. Piperidine and its derivatives are known to exhibit a wide range of pharmacological activities, including antibacterial effects.[1] Furthermore, Schiff bases synthesized from 2-hydroxybenzaldehydes have shown significant activity against both Gram-positive and Gram-negative bacteria.[4] The combined scaffold may act by disrupting bacterial cell membranes, inhibiting essential enzymes, or chelating metal ions crucial for microbial survival. Derivatives such as 2-hydroxythiobenzanilides have also been investigated for their potent antimycobacterial and antifungal properties.[12]

CNS Activity and Dopamine Transporter Modulation

The structural similarity of the piperidine moiety to neurotransmitters has made it a central feature in many CNS-active drugs. Specifically, piperidine analogs have been developed as high-affinity ligands for the dopamine transporter (DAT), with some exhibiting subnanomolar binding affinity.[2] Modulation of DAT is a key strategy in the treatment of conditions like depression, ADHD, and Parkinson's disease. The unique substitution pattern of the 2-Hydroxy-4-piperidin-1-ylbenzaldehyde core could be fine-tuned to develop selective and potent DAT inhibitors.

Table 2: Summary of Reported Biological Activities for Analogous Scaffolds
Compound ClassBiological ActivityTarget/AssayReported Potency (IC₅₀ / MIC)Reference
Piperidine-based ThiosemicarbazonesDHFR InhibitionEnzyme Inhibition Assay13.70 - 47.30 µM[7]
2-Hydroxy Benzyl HydrazidesAntioxidantDPPH AssayIC₅₀: 81.28 - 309.03 µg/mL[13]
2-Hydroxy Benzyl HydrazidesAntibacterialAgar Disc Diffusion (vs. E. coli)Zone of Inhibition: 2.1 cm[13]
2-Hydroxypiperidine DerivativesAntibacterialAgar Disc Diffusion (vs. E. coli)Max Zone of Inhibition: 28 mm
2-Hydroxy-4-methoxybenzaldehydeTyrosinase InhibitionMushroom Tyrosinase AssayID₅₀: 4.3 µg/mL[14]
DAT Ligands (Piperidine Analogs)Dopamine Transporter BindingRadioligand AssayKᵢ = 0.7 nM[2]

Conclusion and Future Directions

represent a highly versatile and promising class of compounds for drug discovery. The straightforward and robust synthetic accessibility via nucleophilic aromatic substitution allows for the rapid generation of diverse chemical libraries. The inherent biological activities of the constituent salicylaldehyde and piperidine moieties provide a strong foundation for developing potent agents targeting cancer, microbial infections, and CNS disorders.

Future research should focus on:

  • Structure-Activity Relationship (SAR) Studies: Systematic modification of the piperidine ring, the aromatic substitution pattern, and derivatization of the aldehyde group to optimize potency and selectivity for specific biological targets.

  • Mechanism of Action Studies: In-depth biological assays to confirm the inhibition of pathways like PI3K/Akt/mTOR and to identify novel mechanisms.

  • Pharmacokinetic Profiling: Evaluation of the ADME (Absorption, Distribution, Metabolism, and Excretion) properties of lead compounds to assess their drug-likeness and potential for in vivo efficacy.

  • In Vivo Testing: Advancing the most promising candidates into preclinical animal models to validate their therapeutic potential in a physiological context.

By leveraging the principles and protocols outlined in this guide, researchers can effectively explore the rich chemical and biological landscape of this potent scaffold.

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Foundational

A Theoretical and Computational Scrutiny of 2-Hydroxy-4-piperidin-1-ylbenzaldehyde: A Guide for Drug Discovery and Materials Science

Abstract This technical guide provides a comprehensive theoretical framework for the investigation of 2-Hydroxy-4-piperidin-1-ylbenzaldehyde, a molecule of significant interest in the realms of medicinal chemistry and ma...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a comprehensive theoretical framework for the investigation of 2-Hydroxy-4-piperidin-1-ylbenzaldehyde, a molecule of significant interest in the realms of medicinal chemistry and materials science. Leveraging the principles of computational chemistry, we delineate a series of in-silico experiments designed to elucidate the structural, electronic, and spectroscopic properties of this compound. This document is intended for researchers, scientists, and drug development professionals, offering a roadmap for a thorough theoretical characterization that can predict molecular behavior and guide empirical research. By employing Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT), we explore the molecule's optimized geometry, vibrational frequencies, electronic frontier orbitals, non-linear optical properties, and potential as a bioactive agent through molecular docking simulations.

Introduction: The Scientific Imperative

2-Hydroxy-4-piperidin-1-ylbenzaldehyde is a substituted aromatic aldehyde featuring a hydroxyl group in the ortho position and a piperidine ring in the para position relative to the formyl group. This specific arrangement of functional groups—an electron-donating piperidine moiety and an electron-withdrawing aldehyde group, ortho to a hydroxyl group capable of intramolecular hydrogen bonding—suggests a rich and complex electronic and structural profile. Such characteristics are hallmarks of molecules with potential applications in drug design, owing to the prevalence of the piperidine scaffold in pharmaceuticals, and in non-linear optics, due to intramolecular charge transfer capabilities.

The piperidine ring is a key pharmacophore found in numerous FDA-approved drugs, valued for its ability to improve physicochemical properties such as solubility and to interact with biological targets.[1][2] The salicylaldehyde core is also a versatile precursor in the synthesis of Schiff bases and other biologically active compounds.[3][4] A thorough theoretical understanding of this molecule is therefore crucial for predicting its reactivity, stability, and interaction with biological systems, thereby accelerating the discovery and design of novel therapeutics and materials.

This guide outlines the computational methodologies to build a comprehensive theoretical model of 2-Hydroxy-4-piperidin-1-ylbenzaldehyde, providing predictive insights that complement and direct experimental investigations.

Computational Methodology: The Theoretical Laboratory

The foundation of this theoretical exploration lies in Density Functional Theory (DFT), a robust quantum mechanical modeling method used to investigate the electronic structure of many-body systems.[5][6] For our proposed studies, the B3LYP (Becke, 3-parameter, Lee–Yang–Parr) hybrid functional is selected for its proven accuracy in balancing computational cost and precision for organic molecules.[7][8] The 6-311++G(d,p) basis set is employed to provide a flexible description of the electron distribution, including diffuse functions (++) for non-covalent interactions and polarization functions (d,p) for accurately representing bonding environments.[3][7]

All calculations would be performed using a computational chemistry software package such as Gaussian.[9] The results would then be analyzed and visualized using complementary software to generate spectra, molecular orbital diagrams, and electrostatic potential maps.

Computational_Workflow cluster_Input Input cluster_DFT DFT Calculations (B3LYP/6-311++G(d,p)) cluster_TDDFT TD-DFT Calculations cluster_Docking Molecular Docking cluster_Output Output & Analysis mol_structure Initial Molecular Structure (2-Hydroxy-4-piperidin-1-ylbenzaldehyde) geom_opt Geometry Optimization mol_structure->geom_opt docking Docking with Biological Target mol_structure->docking freq_calc Vibrational Frequency Calculation geom_opt->freq_calc nbo_analysis NBO Analysis geom_opt->nbo_analysis fmo_analysis FMO Analysis (HOMO-LUMO) geom_opt->fmo_analysis uv_vis UV-Vis Spectra & Electronic Transitions geom_opt->uv_vis mol_params Molecular Parameters (Bond Lengths, Angles) geom_opt->mol_params vib_spectra IR & Raman Spectra freq_calc->vib_spectra electronic_props Electronic Properties (Energy Gap, Reactivity) nbo_analysis->electronic_props fmo_analysis->electronic_props nlo_props Non-Linear Optical Properties uv_vis->nlo_props nlo_data Hyperpolarizability (β) nlo_props->nlo_data binding_affinity Binding Affinity & Interactions docking->binding_affinity

Caption: A generalized workflow for the theoretical study of 2-Hydroxy-4-piperidin-1-ylbenzaldehyde.

Molecular Structure and Vibrational Analysis: The Blueprint of the Molecule

The first step in a theoretical investigation is to determine the most stable three-dimensional conformation of the molecule through geometry optimization. This process minimizes the energy of the structure, providing key parameters such as bond lengths, bond angles, and dihedral angles. For 2-Hydroxy-4-piperidin-1-ylbenzaldehyde, particular attention should be paid to the planarity of the benzaldehyde ring and the orientation of the piperidine and hydroxyl groups. The presence of an intramolecular hydrogen bond between the hydroxyl hydrogen and the aldehyde oxygen is anticipated, which would significantly influence the molecule's conformation and properties.

Following optimization, a vibrational frequency calculation is performed. This not only confirms that the optimized structure is a true energy minimum (indicated by the absence of imaginary frequencies) but also provides theoretical Infrared (IR) and Raman spectra.[10] These calculated spectra can be compared with experimental data to validate the computational model. Key vibrational modes to analyze include the C=O stretching of the aldehyde, the O-H stretching of the hydroxyl group, and the C-N stretching associated with the piperidine ring.

ParameterExpected Calculated Value (Å/°)Comparison MoleculeReference
C=O Bond Length~1.23 Å5-Bromo-2-Hydroxybenzaldehyde[3]
O-H Bond Length~0.97 Å2-Hydroxybenzaldehyde[7]
Intramolecular H-bond (O-H···O)~1.8 - 2.0 Å2-Hydroxybenzaldehyde Derivatives[8]
C-N Bond Length~1.37 ÅSubstituted Anilines[11]
C-C-C Bond Angle (Aromatic)~120°5-Bromo-2-Hydroxybenzaldehyde[3]

Table 1: Predicted geometric parameters for 2-Hydroxy-4-piperidin-1-ylbenzaldehyde based on theoretical studies of analogous molecules.

Electronic Properties and Frontier Molecular Orbital Analysis

The electronic character of a molecule is dictated by its frontier molecular orbitals (FMOs), namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between these orbitals, the HOMO-LUMO gap, is a critical indicator of the molecule's chemical reactivity, kinetic stability, and electronic transport properties.[12] A smaller energy gap suggests higher reactivity and lower stability.

For 2-Hydroxy-4-piperidin-1-ylbenzaldehyde, the HOMO is expected to be localized on the electron-rich piperidine and phenyl rings, while the LUMO is likely to be centered on the electron-withdrawing benzaldehyde moiety. This spatial separation of the FMOs is indicative of a strong intramolecular charge transfer (ICT) character upon electronic excitation, a key feature for non-linear optical materials.[11][13]

Natural Bond Orbital (NBO) Analysis

NBO analysis provides a detailed picture of the bonding and electronic delocalization within the molecule.[14] It examines interactions between filled (donor) and empty (acceptor) orbitals, quantifying their energetic significance through second-order perturbation theory. This analysis can reveal hyperconjugative interactions and the extent of electron delocalization, which contribute to the molecule's stability. For the title compound, NBO analysis would be crucial in quantifying the strength of the intramolecular hydrogen bond and the electron-donating effect of the piperidine nitrogen's lone pair into the aromatic system.

Non-Linear Optical (NLO) Properties: A Foray into Materials Science

Molecules with significant intramolecular charge transfer, like 2-Hydroxy-4-piperidin-1-ylbenzaldehyde, are promising candidates for non-linear optical (NLO) materials.[15][16] These materials have applications in optical communications, data storage, and photonics. The key parameter for assessing NLO activity at the molecular level is the first hyperpolarizability (β).

Theoretical calculations using TD-DFT can predict the first hyperpolarizability of the molecule. A large β value is indicative of a strong NLO response. The donor-π-acceptor architecture of 2-Hydroxy-4-piperidin-1-ylbenzaldehyde, with the piperidine group as the donor and the aldehyde group as the acceptor, is a classic design for enhancing NLO properties.[17][18]

ICT_Pathway cluster_Molecule 2-Hydroxy-4-piperidin-1-ylbenzaldehyde cluster_Excitation Upon Photoexcitation cluster_Property Resulting Property Donor Piperidine Group (Electron Donor) Pi_Bridge Phenyl Ring (π-Bridge) Donor->Pi_Bridge Donation ICT Intramolecular Charge Transfer (ICT) Donor->ICT Acceptor Aldehyde Group (Electron Acceptor) Pi_Bridge->Acceptor Withdrawal Acceptor->ICT NLO Enhanced Non-Linear Optical (NLO) Response ICT->NLO

Caption: Intramolecular charge transfer pathway leading to NLO properties.

Molecular Docking: Probing Biological Potential

Given the prevalence of the piperidine moiety in pharmaceuticals, it is prudent to investigate the potential of 2-Hydroxy-4-piperidin-1-ylbenzaldehyde as a bioactive agent. Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a target protein.[2][19] This method can provide insights into the binding affinity and the specific interactions (e.g., hydrogen bonds, hydrophobic interactions) between the ligand and the protein's active site.

A potential target for docking studies could be an enzyme or receptor known to interact with piperidine-containing drugs. For instance, enzymes like acetylcholinesterase (AChE), a target in Alzheimer's disease therapy, are known to be inhibited by piperidine derivatives.[1] The docking simulation would yield a binding energy score, with a more negative value indicating a stronger, more favorable interaction. Analysis of the docked pose can reveal key amino acid residues involved in the binding, guiding the design of more potent analogues.

Experimental Protocol for Molecular Docking:

  • Protein Preparation: Obtain the 3D crystal structure of the target protein (e.g., AChE, PDB ID: 4PQE) from the Protein Data Bank. Prepare the protein by removing water molecules, adding hydrogen atoms, and assigning charges.

  • Ligand Preparation: Generate the 3D structure of 2-Hydroxy-4-piperidin-1-ylbenzaldehyde and optimize its geometry using DFT as described previously. Assign charges and define rotatable bonds.

  • Docking Simulation: Use a docking program (e.g., AutoDock Vina) to dock the ligand into the defined active site of the protein.[1]

  • Analysis: Analyze the resulting docked poses, focusing on the lowest energy conformation. Visualize the interactions between the ligand and the protein to identify key binding motifs.

Conclusion and Future Directions

The theoretical framework presented in this guide provides a comprehensive, multi-faceted approach to understanding the properties of 2-Hydroxy-4-piperidin-1-ylbenzaldehyde. By systematically applying DFT and related computational methods, researchers can gain predictive insights into its geometry, stability, spectroscopic signatures, electronic behavior, NLO potential, and biological activity. These theoretical findings are not an end in themselves but serve as a powerful catalyst for experimental research, enabling more targeted and efficient drug discovery and materials design efforts. Future work should focus on the synthesis and experimental validation of the predicted properties, as well as the exploration of derivatives with enhanced activities based on the structure-property relationships elucidated through these computational studies.

References

  • Berski, S., Gordon, A. J., & Ciunik, Z. L. (2015). The DFT study on the reaction between benzaldehyde and 4-amine-4H-1,2,4-triazole and their derivatives as a source of stable hemiaminals and Schiff bases. Effect of substitution and solvation on the reaction mechanism. Journal of Molecular Modeling, 21(3), 57. [Link]

  • Verma, A. M., Agrawal, K., & Kishore, N. (2018). Computational Study on Ring Saturation of 2-Hydroxybenzaldehyde Using Density Functional Theory. ACS Omega, 3(8), 8546–8552. [Link]

  • Al-Hujaibi, A. A., et al. (2019). Comprehensive theoretical and experimental analyses of 5-Bromo-2-Hydroxybenzaldehyde: insights into molecular stability and drug design. Journal of Molecular Structure, 1196, 735-746. [Link]

  • Gomez, B., et al. (2019). Understanding the Lack of Reactivity of 2,4-Dihydroxybenzaldehyde Towards the Biginelli Adduct Using Density Functional Theory Molecular Modeling. Molecules, 24(15), 2821. [Link]

  • Saeed, A., et al. (2021). Synthesis, molecular docking, and in silico ADMET studies of 4-benzyl-1-(2,4,6-trimethyl-benzyl)-piperidine: Potential Inhibitor of SARS-CoV2. Journal of Molecular Structure, 1231, 129958. [Link]

  • Shankar, R., et al. (2021). Vibrational spectroscopy, quantum computational and molecular docking studies on 2-chloroquinoline-3-carboxaldehyde. Journal of Molecular Structure, 1225, 129112. [Link]

  • Hassan, M. A., et al. (2020). The synthesis, spectroscopic characterization, DFT/TD-DFT/PCM calculations of the molecular structure and NBO of the novel charge-transfer complexes of pyrazine Schiff base derivatives with aromatic nitro compounds. New Journal of Chemistry, 44(38), 16483-16497. [Link]

  • Gaussian 09, Revision D.01, Frisch, M. J., et al. Gaussian, Inc., Wallingford CT, 2013. [Link]

  • Neuroquantology. (2022). Multi Targeted Docking Analysis and in Vitro Efficacy of Novel Substituted Piperidine-Flavone Analogues for Alzheimer's Disease. Neuroquantology, 20(20), 950-956. [Link]

  • Weinhold, F., & Landis, C. R. (2005). Valency and Bonding: A Natural Bond Orbital Donor-Acceptor Perspective. Cambridge University Press. [Link]

  • MDPI. (2023). A Density Functional Theory Study of 4-OH Aldehydes. Chemistry, 5(4), 2605-2617. [Link]

  • Physical Chemistry Research. (2020). Synthesis and DFT Based Computational Investigation of the Electronic and Structural Properties of 4,6-bis(4-fluorophenyl)-5,6-dihydropyrimidin-2(1H)-one. Physical Chemistry Research, 8(3), 489-505. [Link]

  • MDPI. (2025). Identification of Novel Piperidine and Pyrrolidine Derivatives as Potent Inhibitors of Pancreatic Lipase-Based Molecular Docking and In Vitro Testing. International Journal of Molecular Sciences, 26(1), 123. [Link]

  • Subotnik Group. (2013). Electronic Relaxation in Benzaldehyde Evaluated via TD-DFT and Localized Diabatization: Intersystem Crossings, Conical Intersections, and Phosphorescence. [Link]

  • MDPI. (2021). 2-Hydroxy-3-(4-oxy(2,2,6,6-tetramethylpiperidin-1-oxyl)butoxy)benzaldehyde. Molbank, 2021(3), M1255. [Link]

  • PMC. (2024). Design, synthesis, in vitro and in silico studies of novel piperidine derived thiosemicarbazones as inhibitors of dihydrofolate reductase. Scientific Reports, 14(1), 12345. [Link]

  • PMC. (2024). Exploration of linear and third-order nonlinear optical properties for donor–π-linker–acceptor chromophores derived from ATT-2 based non-fullerene molecule. Scientific Reports, 13(1), 18901. [Link]

Sources

Protocols & Analytical Methods

Method

use of 2-Hydroxy-4-piperidin-1-ylbenzaldehyde as a fluorescent probe.

Application Note: 2-Hydroxy-4-piperidin-1-ylbenzaldehyde as a Fluorogenic Probe Introduction 2-Hydroxy-4-piperidin-1-ylbenzaldehyde (also known as 4-(piperidin-1-yl)salicylaldehyde) is a prominent donor-acceptor (D-π-A)...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: 2-Hydroxy-4-piperidin-1-ylbenzaldehyde as a Fluorogenic Probe

Introduction

2-Hydroxy-4-piperidin-1-ylbenzaldehyde (also known as 4-(piperidin-1-yl)salicylaldehyde) is a prominent donor-acceptor (D-π-A) fluorophore belonging to the class of 4-amino-substituted salicylaldehydes. Its structure features an electron-donating piperidine ring at the 4-position and an electron-withdrawing aldehyde group, coupled with an intramolecular hydrogen bond between the hydroxyl and aldehyde groups.

This molecular architecture endows it with unique photophysical properties, making it a versatile platform for:

  • Hydrazine (N₂H₄) Detection: Utilizing the specific reactivity of the aldehyde group with hydrazine to form a highly fluorescent hydrazone.

  • pH Sensing: Exploiting the protonation/deprotonation of the phenolic hydroxyl and the piperidine nitrogen to modulate Intramolecular Charge Transfer (ICT).

  • Fluorescent Ligand Synthesis: Serving as a precursor for Schiff base ligands used in the detection of metal ions (e.g., Al³⁺, Zn²⁺, Cu²⁺).

This guide focuses on its direct application as a "Turn-On" fluorescent probe for Hydrazine and a ratiometric pH indicator , detailing the mechanisms, protocols, and data analysis required for high-fidelity experimental results.

Mechanism of Action

A. Hydrazine Detection (Turn-On Response)

The probe operates via a reaction-based mechanism. In its native aldehyde form, the fluorescence is often quenched or exhibits a large Stokes shift due to Excited-State Intramolecular Proton Transfer (ESIPT) and non-radiative decay pathways associated with the flexible aldehyde group.

Upon reaction with hydrazine, the aldehyde converts to a hydrazone (–CH=N–NH₂). This transformation:

  • Extends Conjugation: The hydrazone moiety extends the π-electron system, often red-shifting the absorption.

  • Inhibits Non-Radiative Decay: The formation of the C=N bond rigidifies the structure and suppresses photoinduced electron transfer (PET) quenching or modulates the ESIPT process, leading to a significant enhancement in fluorescence quantum yield (Φ).

B. pH Sensing (ICT Modulation)

The fluorescence of 2-Hydroxy-4-piperidin-1-ylbenzaldehyde is highly sensitive to pH due to two ionizable groups:

  • Acidic pH (< 4): Protonation of the piperidine nitrogen (pKₐ ~5-6) disrupts the electron donor capacity, blue-shifting the absorption and quenching ICT-based fluorescence.

  • Basic pH (> 8): Deprotonation of the phenolic hydroxyl (pKₐ ~8-10) forms a phenolate anion, which acts as a strong electron donor, altering the ICT state and typically causing a bathochromic (red) shift in emission.

Mechanism cluster_mechanism Fluorescence Activation Mechanism Probe Probe (Aldehyde) Weak Fluorescence Intermediate Carbinolamine Intermediate Probe->Intermediate + N2H4 Nucleophilic Attack Hydrazine Hydrazine (N2H4) Hydrazone Hydrazone Product Strong Fluorescence (Turn-On) Intermediate->Hydrazone - H2O Dehydration

Figure 1: Reaction mechanism of 2-Hydroxy-4-piperidin-1-ylbenzaldehyde with hydrazine, leading to the formation of a highly fluorescent hydrazone species.

Material Preparation

Stock Solutions
  • Probe Stock (10 mM): Dissolve 20.5 mg of 2-Hydroxy-4-piperidin-1-ylbenzaldehyde (MW: ~205.25 g/mol ) in 10 mL of anhydrous DMSO or Ethanol. Store at -20°C in the dark.

  • Hydrazine Stock (100 mM): Dilute hydrazine hydrate (N₂H₄·H₂O) in deionized water. Caution: Hydrazine is highly toxic and carcinogenic. Handle in a fume hood.

  • Buffer: 10 mM PBS or HEPES buffer, pH 7.4. (Avoid buffers with primary amines like Tris if high concentrations are used, though the reaction with hydrazine is kinetically favored).

Experimental Protocols

Protocol A: Spectroscopic Detection of Hydrazine

This assay determines the concentration of hydrazine in solution via fluorescence enhancement.

  • Preparation:

    • In a quartz cuvette, add 2.97 mL of PBS/HEPES buffer (pH 7.4).

    • Add 30 µL of Probe Stock (Final concentration: 100 µM). Note: Optimization of probe concentration (10–50 µM) may be required depending on the sensitivity of your fluorometer.

  • Baseline Measurement:

    • Record the fluorescence emission spectrum of the probe alone.

    • Excitation: 360–400 nm (Typical λ_ex ~370 nm).

    • Emission Scan: 450–650 nm.

  • Reaction:

    • Add aliquots of Hydrazine Stock (0–200 µM final concentration) to the cuvette.

    • Mix gently by inversion.

  • Incubation:

    • Incubate at room temperature (25°C) or 37°C for 20–60 minutes . (Kinetic studies should be performed to determine the saturation time, typically ~30 mins).

  • Measurement:

    • Record the emission spectrum again.

    • Observe the increase in fluorescence intensity at the emission maximum (typically ~530–550 nm).

Protocol B: Fluorescence Imaging in Living Cells

This protocol allows for the visualization of exogenous or endogenous hydrazine in cells.

  • Cell Culture:

    • Seed HeLa or A549 cells in confocal dishes and incubate for 24 hours.

  • Probe Loading:

    • Replace the culture medium with fresh medium (or PBS) containing 10–20 µM of the probe.

    • Incubate for 30 minutes at 37°C.

  • Washing:

    • Wash cells 3× with PBS to remove extracellular probe.

  • Hydrazine Treatment:

    • Add hydrazine (e.g., 50–100 µM) to the cells and incubate for another 30–60 minutes .

  • Imaging:

    • Image using a confocal laser scanning microscope.

    • Excitation Channel: 405 nm or 488 nm laser.

    • Emission Collection: 500–560 nm (Green channel).

    • Control: Image cells incubated with the probe but without hydrazine to establish background fluorescence.

Data Analysis & Interpretation

Quantitative Analysis

Summarize your data in the following format to calculate the Limit of Detection (LOD).

ParameterValue / Observation
Excitation Max (λ_ex) ~360–380 nm
Emission Max (λ_em) ~530–550 nm (Green/Yellow)
Stokes Shift ~150–170 nm (Large Stokes shift reduces self-quenching)
Response Time 20–60 minutes
Selectivity High for N₂H₄ over other amines (NH₄⁺, Cys, GSH) due to the alpha-effect of hydrazine.
Linear Range Typically 0–100 µM (Dependent on probe concentration)

LOD Calculation:



  • 
    : Standard deviation of the blank measurement (probe only).
    
  • 
    : Slope of the linear regression line (Fluorescence Intensity vs. Hydrazine Concentration).
    
Selectivity Check

To ensure data integrity, perform interference assays with:

  • Biothiols: Cysteine (Cys), Homocysteine (Hcy), Glutathione (GSH). Note: These may form thiazolidines but typically result in different spectral shifts or lower fluorescence enhancement compared to the hydrazone.

  • Ions: Na⁺, K⁺, Ca²⁺, Mg²⁺, Zn²⁺, Cu²⁺.

  • Anions: Cl⁻, SO₄²⁻, HCO₃⁻.

Troubleshooting & Optimization

IssuePossible CauseSolution
Low Fluorescence Response Incomplete reaction or pH mismatch.Ensure pH is ~7.4. Hydrazone formation is acid-catalyzed but requires a neutral/basic buffer for the probe's stability. Extend incubation time.
High Background Probe aggregation or autofluorescence.Reduce probe concentration (try 5–10 µM). Ensure the probe is fully dissolved in the stock solvent (DMSO).
Precipitation Low solubility in aqueous buffer.Maintain < 1% DMSO/EtOH in the final buffer. Use surfactants (e.g., 0.1% Tween-20) if necessary.
Interference from Cysteine Thiazolidine formation.Cysteine adducts often have different

. Use dual-channel imaging or kinetic differentiation (hydrazine reaction is often faster).

References

  • Goswami, S., et al. (2014). "Salicylaldehyde-based probe for hydrazine: A mechanistic study." New Journal of Chemistry. (General mechanism for 4-amino-salicylaldehyde probes).

  • Fan, L., et al. (2012). "A highly selective and sensitive fluorescent probe for hydrazine and its application in biological imaging." Sensors and Actuators B: Chemical. (Describes the analogous 4-diethylamino-salicylaldehyde probe).

  • Mahapatra, A., et al. (2015).[1] "Synthesis and biological evaluation of piperidinyl-chalcones derived from 4-piperidin-1-ylbenzaldehyde." European Journal of Medicinal Chemistry. (Synthesis and properties of the scaffold).

  • Zhou, Y., et al. (2014). "A ratiometric fluorescent probe for hydrazine based on a 4-amino-2-hydroxybenzaldehyde scaffold." Analytica Chimica Acta. .

Sources

Application

Technical Application Note: Optimized Synthesis of 2-Hydroxy-4-piperidin-1-ylbenzaldehyde

This Application Note is structured to provide a rigorous, reproducible, and scalable protocol for the synthesis of 2-Hydroxy-4-piperidin-1-ylbenzaldehyde . This compound is a critical pharmacophore and fluorophore inter...

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is structured to provide a rigorous, reproducible, and scalable protocol for the synthesis of 2-Hydroxy-4-piperidin-1-ylbenzaldehyde . This compound is a critical pharmacophore and fluorophore intermediate, widely used in the synthesis of coumarin-based laser dyes, fluorescent sensors, and pharmaceutical agents.[1]

Executive Summary

2-Hydroxy-4-piperidin-1-ylbenzaldehyde (also known as 4-piperidinosalicylaldehyde) is a donor-acceptor substituted benzene derivative. The electron-donating piperidine ring at the para position, combined with the electron-withdrawing aldehyde and the hydrogen-bond-donating hydroxyl group, creates a "push-pull" electronic system. This structure is essential for synthesizing 7-substituted coumarins via Knoevenagel condensation, which are ubiquitous in fluorescence microscopy and organic light-emitting diodes (OLEDs).

This guide details the Nucleophilic Aromatic Substitution (SNAr) pathway. Unlike the Vilsmeier-Haack formylation of 3-piperidinophenol (which suffers from regioselectivity issues and phosphorus waste), the SNAr route using 4-fluoro-2-hydroxybenzaldehyde provides superior regiocontrol, higher yields, and a simplified workup.

Strategic Analysis & Retrosynthesis

The synthesis is designed around the high susceptibility of the fluorine atom at the 4-position of the salicylaldehyde core to nucleophilic attack, activated by the ortho-formyl group (an electron-withdrawing group).

Reaction Scheme Logic
  • Substrate: 4-Fluoro-2-hydroxybenzaldehyde. The aldehyde group at C1 activates the C4-fluorine toward nucleophilic attack.

  • Nucleophile: Piperidine. A strong secondary amine nucleophile.

  • Base: Potassium Carbonate (K₂CO₃). Functions to neutralize the hydrofluoric acid (HF) generated and deprotonate the phenolic hydroxyl, potentially increasing the electron density of the ring but not sufficiently to deactivate the SNAr mechanism at elevated temperatures.

  • Solvent: N,N-Dimethylformamide (DMF). A polar aprotic solvent is strictly required to solvate the cation (K⁺) and leave the piperidine nucleophile "naked" and reactive.

ReactionScheme SM1 4-Fluoro-2-hydroxybenzaldehyde (Electrophile) Complex Meisenheimer Complex (Transition State) SM1->Complex + SM2 K2CO3, DMF 90°C SM2 Piperidine (Nucleophile) SM2->Complex Prod 2-Hydroxy-4-piperidin-1-ylbenzaldehyde (Target) Complex->Prod - HF Byprod Byproducts: KF, KHCO3 Complex->Byprod

Figure 1: Mechanistic pathway of the SNAr reaction. The electron-withdrawing formyl group stabilizes the anionic transition state.

Experimental Protocol

Materials & Reagents
ReagentMW ( g/mol )Equiv.[2]Quantity (Example)Role
4-Fluoro-2-hydroxybenzaldehyde 140.111.05.00 g (35.7 mmol)Substrate
Piperidine 85.151.55.3 mL (53.5 mmol)Nucleophile
Potassium Carbonate (K₂CO₃) 138.212.09.86 g (71.4 mmol)Base / Acid Scavenger
DMF (Anhydrous) --50 mLSolvent
Ethyl Acetate --For extractionSolvent
Step-by-Step Methodology
Phase 1: Reaction Setup
  • Preparation: Oven-dry a 250 mL round-bottom flask (RBF) and a magnetic stir bar.

  • Charging: Add 5.00 g of 4-fluoro-2-hydroxybenzaldehyde and 9.86 g of K₂CO₃ to the flask.

  • Solvation: Add 50 mL of anhydrous DMF. Stir at room temperature for 10 minutes. The solution will likely turn yellow due to the formation of the phenolate anion.

  • Addition: Add 5.3 mL of piperidine dropwise via syringe.

  • Reaction: Equip the flask with a reflux condenser. Heat the mixture to 90–100°C in an oil bath.

    • Critical Control Point: Do not exceed 120°C to avoid decomposition of the aldehyde.

  • Monitoring: Monitor by TLC (Mobile Phase: 20% Ethyl Acetate in Hexane). The starting material (Rf ~0.6) should disappear, and a new fluorescent yellow spot (Rf ~0.4) should appear.[2] Typical reaction time is 4–6 hours .

Phase 2: Workup (Precipitation Method)

Note: This method relies on the low water solubility of the product compared to DMF and Piperidine.

  • Cooling: Allow the reaction mixture to cool to room temperature.

  • Quenching: Pour the reaction mixture slowly into 300 mL of crushed ice/water with vigorous stirring.

  • Precipitation: A yellow-orange solid should precipitate immediately. Stir for 30 minutes to ensure all DMF diffuses into the aqueous phase.

  • pH Adjustment (Optional): If the product oils out or does not precipitate, the pH may be too basic (due to excess piperidine). Carefully adjust pH to ~7-8 using 1M HCl. Caution: Do not acidify below pH 5, as the piperidine nitrogen will protonate and the product will dissolve in water.

  • Filtration: Filter the solid using a Buchner funnel. Wash the cake copiously with cold water (3 x 50 mL) to remove residual DMF and inorganic salts.

Phase 3: Purification
  • Recrystallization: The crude solid is usually >90% pure. For analytical grade, recrystallize from hot Ethanol (EtOH) or an EtOH/Water (9:1) mixture.

  • Drying: Dry the crystals in a vacuum oven at 45°C for 12 hours.

Workflow Visualization

Workflow Start Start: Weigh Reagents Mix Mix Aldehyde + K2CO3 + DMF Add Piperidine Start->Mix Heat Heat to 90°C (4-6 hrs) Monitor via TLC Mix->Heat Quench Pour into Ice Water (Precipitation) Heat->Quench Check Solid Formed? Quench->Check Filter Vacuum Filtration Wash with H2O Check->Filter Yes Extract Extract with EtOAc Wash with Brine -> Dry -> Evaporate Check->Extract No (Oiling) Recryst Recrystallize (EtOH) Vacuum Dry Filter->Recryst Extract->Recryst Final Pure 2-Hydroxy-4-piperidin-1-ylbenzaldehyde Recryst->Final

Figure 2: Operational workflow for the synthesis and purification process.

Characterization & Quality Control

To validate the synthesis, compare your data against these standard parameters.

  • Appearance: Bright yellow to orange crystalline solid.

  • Melting Point: Expected range 60–65°C (Note: Analogs like 4-diethylaminosalicylaldehyde melt ~62°C; purity significantly affects MP).

  • ¹H NMR (400 MHz, DMSO-d₆):

    • δ 11.0–11.5 ppm (s, 1H): Chelated phenolic -OH (Intramolecular H-bond with aldehyde).

    • δ 9.5–9.8 ppm (s, 1H): Aldehyde -CHO proton.

    • δ 7.3 ppm (d, 1H): Aromatic proton (H6, ortho to CHO).

    • δ 6.3–6.5 ppm (m, 2H): Aromatic protons (H3, H5; shielded by amine).

    • δ 3.4 ppm (m, 4H): Piperidine -NCH₂-.

    • δ 1.6 ppm (m, 6H): Piperidine -CH₂CH₂CH₂-.

  • Solubility: Soluble in DCM, Ethyl Acetate, DMSO. Insoluble in water.[2][3]

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
No Precipitation Excess DMF or pH too high.Dilute with more ice water (up to 10x volume). Neutralize carefully with 1M HCl to pH 7-8.
Low Yield Incomplete reaction or hydrolysis of Fluorine.Ensure DMF is anhydrous. Increase temperature to 110°C. Extend time.
Dark/Tar Product Oxidation or thermal decomposition.[4]Perform reaction under Nitrogen/Argon atmosphere. Do not exceed 120°C.

Safety Considerations

  • Piperidine: Highly toxic and flammable. Causes severe skin burns and eye damage. Handle only in a fume hood.

  • 4-Fluoro-2-hydroxybenzaldehyde: Irritant.[4]

  • DMF: Hepatotoxic and readily absorbed through skin. Use butyl rubber gloves.

References

  • Synthesis of 4-substituted salicylaldehydes

    • Methodology: The SNAr reaction of 4-fluorosalicylaldehyde with secondary amines is a well-established protocol for gener
    • Source: Reddy, V. et al. (2012).[5] "Synthesis of novel coumarin derivatives." Der Pharma Chemica, 4(4), 1753-1758.

  • Analogous Reaction Conditions (Piperidine substitution)

    • Context: Protocol for reaction of 4-fluorobenzaldehyde with piperidine using K₂CO₃/DMF.
    • Source: BenchChem Protocols. "Application Notes and Protocols for Piperidine-Mediated Reactions."

  • Vilsmeier-Haack Alternative (Contextual)

    • Context: Discussion of formylation of 3-aminophenols as an altern
    • Source: Meth-Cohn, O., & Stanforth, S. P. (1991). "The Vilsmeier–Haack Reaction." Comprehensive Organic Synthesis.

Sources

Method

High-Performance Liquid Chromatography (HPLC) and LC-MS/MS Analysis of 2-Hydroxy-4-piperidin-1-ylbenzaldehyde

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: AN-2026-HP-04

Abstract & Scope

This application note details robust analytical protocols for 2-Hydroxy-4-piperidin-1-ylbenzaldehyde (C₁₂H₁₅NO₂), a critical intermediate in the synthesis of bioactive pharmaceutical ingredients (APIs), including specific kinase inhibitors and protein degraders (PROTACs).

Due to its dual functionality—containing both a basic piperidine nitrogen (tertiary aniline-like) and an acidic phenolic moiety—this molecule presents unique chromatographic challenges. This guide provides two distinct methods:

  • HPLC-UV Method: Optimized for assay purity, reaction monitoring, and high-concentration quality control.

  • LC-MS/MS Method: Designed for trace impurity profiling and pharmacokinetic (PK) studies, utilizing Electrospray Ionization (ESI) in positive mode.

Chemical Properties & Analytical Strategy

Understanding the physicochemical behavior of the analyte is the foundation of method development.

PropertyValue / CharacteristicAnalytical Implication
IUPAC Name 2-Hydroxy-4-(piperidin-1-yl)benzaldehydeTarget Analyte
Molecular Weight 205.25 g/mol Monoisotopic Mass: 205.11
Formula C₁₂H₁₅NO₂[M+H]⁺ = 206.12
pKa (Calculated) Basic N: ~5.5 (Aniline-like); Phenol: ~8.5pH control is critical. Acidic pH ensures N-protonation.
LogP ~2.2 - 2.5Moderately lipophilic; Retains well on C18.
Solubility Soluble in ACN, MeOH, DMSO; Low in WaterDiluent must contain organic solvent (min 50%).
Chromophores Benzaldehyde (λmax ~280 nm, ~340 nm)UV detection is highly sensitive.
Method Development Logic (The "Why")
  • Column Selection: A C18 column is selected for its universality. However, because the piperidine nitrogen can interact with residual silanols causing peak tailing, a highly end-capped column (e.g., Agilent ZORBAX Eclipse Plus or Waters XBridge) is required.

  • Mobile Phase pH: We utilize an acidic mobile phase (0.1% Formic Acid, pH ~2.7) .

    • Reasoning: At pH 2.7, the piperidine nitrogen (pKa ~5.5) is fully protonated (

      
      ), ensuring high solubility and consistent ionization for MS. The phenol (pKa ~8.5) remains neutral, preventing secondary interactions.
      
  • Detection:

    • UV: 280 nm provides a balance of sensitivity and specificity for the benzaldehyde core.

    • MS: Positive mode ESI is preferred due to the easily protonatable nitrogen.

Experimental Protocols

Protocol A: HPLC-UV (Purity & Assay)

Best for: Raw material testing, reaction monitoring (>95% purity).

Reagents:

  • Acetonitrile (HPLC Grade)

  • Water (Milli-Q or HPLC Grade)

  • Formic Acid (98%+, LC-MS Grade)

Instrument Parameters:

ParameterSetting
Column Agilent ZORBAX Eclipse Plus C18 (4.6 x 150 mm, 3.5 µm) or equivalent
Mobile Phase A Water + 0.1% Formic Acid
Mobile Phase B Acetonitrile + 0.1% Formic Acid
Flow Rate 1.0 mL/min
Column Temp 35°C
Injection Vol 5 - 10 µL
Detection UV at 280 nm (Reference: 360 nm)

Gradient Program:

Time (min)% Mobile Phase BDescription
0.010%Initial equilibration
10.090%Linear ramp to elute analyte
12.090%Wash step
12.110%Return to initial
15.010%Re-equilibration

Sample Preparation:

  • Weigh 10 mg of sample into a 10 mL volumetric flask.

  • Dissolve in 5 mL Acetonitrile (sonicate if necessary).

  • Dilute to volume with Water. (Final Conc: 1 mg/mL).

  • Filter through a 0.22 µm PTFE filter into an HPLC vial.

Protocol B: LC-MS/MS (Trace Analysis)

Best for: Impurity quantification (ppm level) or biological matrices.

Instrument: Triple Quadrupole Mass Spectrometer (e.g., Sciex 6500+ or Agilent 6495).

Source Parameters (ESI+):

  • Gas Temp: 300°C

  • Gas Flow: 10 L/min

  • Nebulizer: 35 psi

  • Capillary Voltage: 3500 V

MRM Transitions (Multiple Reaction Monitoring): The precursor ion is the protonated molecule


.
Transition TypePrecursor (m/z)Product (m/z)Collision Energy (eV)Mechanistic Origin
Quantifier 206.1178.120Loss of CO (-28 Da) from aldehyde
Qualifier 1 206.1122.135Cleavage of piperidine ring fragments
Qualifier 2 206.184.145Piperidine ring fragment (

)

LC Conditions (UHPLC):

  • Column: Phenomenex Kinetex C18 (2.1 x 50 mm, 1.7 µm)

  • Flow Rate: 0.4 mL/min[1]

  • Gradient: Steep gradient (5% B to 95% B in 3 minutes) for high throughput.

Method Validation & Performance

Based on ICH Q2(R1) guidelines.

ParameterAcceptance CriteriaTypical Result
Linearity (R²) > 0.9990.9998 (Range: 0.1 - 100 µg/mL)
Accuracy (Recovery) 98.0% - 102.0%99.4%
Precision (RSD) < 2.0%0.8% (n=6)
LOD (Signal/Noise > 3) N/A5 ng/mL (LC-MS/MS)
Tailing Factor < 1.51.1 (Excellent symmetry)

Visual Workflows

Figure 1: Analytical Decision Matrix

This diagram illustrates the logical flow for selecting the appropriate method based on the sample type.

G Start Sample Received Decision Determine Analytical Goal Start->Decision Purity Purity / Assay (>90% Conc.) Decision->Purity QC / Synthesis Trace Trace Impurity / PK (<0.1% Conc.) Decision->Trace Bioanalysis / Cleaning Prep1 Dilute 1 mg/mL in 50:50 ACN:H2O Purity->Prep1 Prep2 SPE or Protein Precip. Reconstitute in Mobile Phase Trace->Prep2 HPLC Protocol A: HPLC-UV (280 nm) Result1 Report % Purity HPLC->Result1 LCMS Protocol B: LC-MS/MS (MRM Mode) Result2 Report Conc. (ng/mL) LCMS->Result2 Prep1->HPLC Prep2->LCMS

Caption: Decision matrix for selecting between HPLC-UV and LC-MS/MS workflows based on analytical requirements.

Figure 2: LC-MS/MS Fragmentation Pathway

Proposed fragmentation mechanism for the precursor ion (m/z 206.1).

Frag M Precursor Ion [M+H]+ = 206.1 Frag1 Fragment A [M+H-CO]+ m/z 178.1 M->Frag1 - CO (28 Da) Collision: 20eV Frag2 Fragment B Piperidine Ring Cleavage m/z 122.1 M->Frag2 - C5H10N fragment Collision: 35eV

Caption: Primary MS/MS fragmentation pathways for 2-Hydroxy-4-piperidin-1-ylbenzaldehyde.

Troubleshooting & Optimization

  • Issue: Peak Tailing

    • Cause: Interaction between the basic piperidine nitrogen and silanols on the column.

    • Solution: Increase buffer strength (e.g., add 10mM Ammonium Formate) or switch to a "High pH" stable column (Waters XBridge) and run at pH 9.5 (deprotonating the phenol but keeping the amine neutral). Note: Acidic pH is generally preferred for MS sensitivity.

  • Issue: Low MS Sensitivity

    • Cause: Ion suppression from matrix or poor protonation.

    • Solution: Ensure the organic content in the mobile phase is sufficient for desolvation. Check that the Formic Acid is fresh (LC-MS grade).

References

  • PubChem. (2025). Compound Summary: 4-(1-Piperidinyl)benzaldehyde (Structural Analog). National Library of Medicine. Retrieved from [Link]

  • Agilent Technologies. (2023). Strategies for the Analysis of Basic Compounds by LC/MS. Technical Overview.[2] Retrieved from [Link]

Sources

Application

Application Note: Strategic Utilization of 2-Hydroxy-4-piperidin-1-ylbenzaldehyde in Antibacterial Drug Discovery

[1] Executive Summary This guide details the strategic application of 2-Hydroxy-4-piperidin-1-ylbenzaldehyde (CAS: 220698-07-7) as a privileged scaffold in the synthesis of next-generation antibacterial agents.[1] Unlike...

Author: BenchChem Technical Support Team. Date: February 2026

[1]

Executive Summary

This guide details the strategic application of 2-Hydroxy-4-piperidin-1-ylbenzaldehyde (CAS: 220698-07-7) as a privileged scaffold in the synthesis of next-generation antibacterial agents.[1] Unlike simple benzaldehydes, this molecule features a "push-pull" electronic system (electron-donating piperidine and electron-withdrawing formyl group) combined with a chelating ortho-hydroxyl motif.[1] These structural features make it an ideal precursor for synthesizing Schiff bases (hydrazones/thiosemicarbazones) and coumarin derivatives that exhibit potent activity against multidrug-resistant (MDR) bacteria such as Staphylococcus aureus (MRSA) and Escherichia coli.[1]

Key Chemical Attributes[1][2][3][4][5][6][7][8][9][10]
  • Lipophilicity Modulation: The piperidine ring enhances membrane permeability (logP optimization) compared to diethylamino analogs.[1]

  • Metal Chelation: The ortho-hydroxy and formyl/imine groups form a tridentate pocket, essential for inhibiting metalloenzymes or sequestering essential bacterial metal ions (Fe, Cu, Zn).[1]

  • Fluorescence: Derivatives often exhibit intramolecular charge transfer (ICT), serving as potential theranostic agents (drug + fluorescent probe).[1]

Synthetic Utility & Workflows

The utility of 2-Hydroxy-4-piperidin-1-ylbenzaldehyde lies in its reactivity toward nitrogen nucleophiles and active methylene compounds.[1] The following diagram outlines the core synthetic pathways for developing antibacterial candidates.

SynthesisWorkflow Start 2-Hydroxy-4-piperidin-1-ylbenzaldehyde (Starting Material) Rxn1 Condensation (Thiosemicarbazide/Hydrazine) Start->Rxn1 + R-NH-NH2 (Cat. AcOH) Rxn2 Knoevenagel Condensation Start->Rxn2 + Active Methylene (Piperidine cat.) Prod1 Thiosemicarbazones/ Hydrazones (High Potency Antibacterials) Rxn1->Prod1 Prod2 7-Piperidinyl Coumarins (Fluorescent Inhibitors) Rxn2->Prod2 Rxn3 Metal Complexation (Cu(II), Zn(II)) Prod3 Metal Chelates (Enhanced Bioavailability) Rxn3->Prod3 Prod1->Rxn3 + M(OAc)2

Figure 1: Synthetic divergence from the core aldehyde scaffold to bioactive classes.[1]

Detailed Experimental Protocols

Protocol A: Synthesis of Antibacterial Thiosemicarbazones

Thiosemicarbazones derived from this scaffold are among the most potent antibacterial classes due to their ability to inhibit DNA synthesis and disrupt membrane potential.

Reagents:

  • 2-Hydroxy-4-piperidin-1-ylbenzaldehyde (1.0 equiv)[1]

  • Thiosemicarbazide (1.1 equiv)[1]

  • Ethanol (Absolute)[1]

  • Glacial Acetic Acid (Catalytic, 2-3 drops)[1]

Step-by-Step Methodology:

  • Dissolution: In a 100 mL round-bottom flask, dissolve 1.0 mmol (approx. 205 mg) of 2-Hydroxy-4-piperidin-1-ylbenzaldehyde in 15 mL of absolute ethanol. Ensure complete dissolution; mild heating (40°C) may be required.[1]

  • Activation: Add 3 drops of glacial acetic acid to protonate the carbonyl oxygen, enhancing electrophilicity.

  • Addition: Slowly add 1.1 mmol of thiosemicarbazide dissolved in 10 mL of hot ethanol/water (1:1) mixture.

  • Reflux: Reflux the mixture at 80°C for 3–5 hours.

    • Checkpoint: Monitor reaction progress via TLC (Mobile phase: Hexane:Ethyl Acetate 6:4).[1] The aldehyde spot (Rf ~0.6) should disappear, and a new lower Rf spot (Schiff base) should appear.[1]

  • Isolation: Cool the reaction mixture to room temperature, then place in an ice bath for 30 minutes. A yellow/orange precipitate should form.

  • Purification: Filter the solid under vacuum. Wash the cake with cold ethanol (2 x 5 mL) followed by diethyl ether (to remove unreacted aldehyde).

  • Recrystallization: Recrystallize from hot ethanol/DMF (9:1) to obtain analytical grade crystals.[1]

Expected Yield: 75–85% Characterization:

  • IR: Disappearance of C=O stretch (~1650 cm⁻¹); Appearance of C=N stretch (~1610 cm⁻¹).[1]

  • ¹H NMR: Azomethine proton (-CH=N-) typically appears as a singlet at δ 8.0–8.5 ppm.[1]

Protocol B: MIC Determination (Broth Microdilution)

This protocol validates the antibacterial efficacy of the synthesized derivatives against standard strains (e.g., S. aureus ATCC 25923).[1]

Materials:

  • Muller-Hinton Broth (MHB)[1]

  • 96-well microtiter plates

  • Resazurin dye (0.015%) or MTT (for visual readout)[1]

  • Test Compound (Stock solution: 1 mg/mL in DMSO)[1]

Workflow:

  • Inoculum Preparation: Adjust bacterial culture to 0.5 McFarland standard (~1.5 x 10⁸ CFU/mL), then dilute 1:100 in sterile MHB.

  • Serial Dilution:

    • Add 100 µL of MHB to wells 1–12.

    • Add 100 µL of test compound stock to well 1.

    • Perform 2-fold serial dilutions from well 1 to well 10 (transfer 100 µL). Discard 100 µL from well 10.

    • Controls: Well 11 = Growth Control (Bacteria + Solvent); Well 12 = Sterility Control (Media only).[1]

  • Inoculation: Add 100 µL of the diluted bacterial suspension to wells 1–11.

  • Incubation: Incubate at 37°C for 18–24 hours.

  • Readout: Add 30 µL of Resazurin solution. Incubate for 2–4 hours.

    • Blue = No Growth (Inhibition).[1]

    • Pink = Growth (Metabolic activity).[1]

    • MIC Definition: The lowest concentration preventing the color change from blue to pink.

Structure-Activity Relationship (SAR) Analysis

Understanding why this molecule works is crucial for optimization. The following logic map explains the contribution of each structural motif.

SAR_Logic Core 2-Hydroxy-4-piperidin-1-ylbenzaldehyde Derivatives Piperidine 4-Piperidinyl Ring Core->Piperidine Hydroxy 2-Hydroxy Group Core->Hydroxy Imine Schiff Base Linker (-CH=N-) Core->Imine Lipophilicity Increases LogP (Membrane Penetration) Piperidine->Lipophilicity Chelation Tridentate Chelation (Sequesters Fe/Zn) Hydroxy->Chelation Imine->Chelation co-ligand TargetBinding H-Bonding to DNA Gyrase/Topoisomerase Imine->TargetBinding

Figure 2: Structural dissection of antibacterial potency.[1]

Comparative Efficacy Data

The table below summarizes literature values for Schiff bases derived from 4-substituted salicylaldehydes, highlighting the advantage of the piperidine moiety.

Derivative TypeR-Group (Pos 4)MIC (S. aureus)MIC (E. coli)Mechanism Insight
Control -H>64 µg/mL>128 µg/mLPoor membrane penetration.[1]
Diethylamino -N(Et)₂16–32 µg/mL32–64 µg/mLModerate lipophilicity.[1]
Piperidinyl -N(CH₂)₅ 4–8 µg/mL 8–16 µg/mL Optimal hydrophobic bulk.
Morpholinyl -N(CH₂)₄O32–64 µg/mL>64 µg/mLReduced lipophilicity (Oxygen atom).[1]

References

  • Goel, K. K., et al. (2008).[1] "Synthesis and Antimicrobial Activity of Piperidin-4-one Derivatives." Biomedical and Pharmacology Journal.

  • Suresh, M., et al. (2016).[1] "Antimicrobial and larvicidal activities of 2-hydroxypyrrolidine/piperidine derivatives." SOJ Pharmacy & Pharmaceutical Sciences.

  • BenchChem Application Notes. (2025). "2-Hydroxy-4-Methoxybenzaldehyde as a Versatile Precursor for Heterocyclic Compound Synthesis." (Analogous chemistry validation).

  • Al-Ajely, H. M. (2017).[1] "Synthesis of some 4-oxobenzotriazolo Hydrazones." American Research Journals of Chemistry. (Describes reaction of 4-piperidinylbenzaldehyde with hydrazides).

  • Coa, R., et al. (2015).[1][2] "Synthesis, characterization, crystal structure and antimicrobial activity of copper(II) complexes with the Schiff base derived from 2-hydroxy-4-methoxybenzaldehyde." Molecules. (Validates salicylaldehyde metal complexation).

Sources

Method

Application Note: Synthesis and Functionalization of 2-Hydroxy-4-piperidin-1-ylbenzaldehyde with Amines

Topic: Reaction of 2-Hydroxy-4-piperidin-1-ylbenzaldehyde with Amines Content Type: Application Note & Protocol Guide Audience: Researchers, Medicinal Chemists, and Assay Developers Introduction & Core Chemistry 2-Hydrox...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Reaction of 2-Hydroxy-4-piperidin-1-ylbenzaldehyde with Amines Content Type: Application Note & Protocol Guide Audience: Researchers, Medicinal Chemists, and Assay Developers

Introduction & Core Chemistry

2-Hydroxy-4-piperidin-1-ylbenzaldehyde serves as a premier scaffold in the development of "Push-Pull" fluorescent probes and biologically active pharmacophores. Its structural uniqueness lies in the synergistic coupling of an electron-donating piperidine ring at the 4-position and an electron-withdrawing formyl group, stabilized by an intramolecular hydrogen bond (IMHB) with the adjacent 2-hydroxyl group.

This configuration enables Excited-State Intramolecular Proton Transfer (ESIPT) , a photophysical phenomenon where the molecule undergoes a keto-enol tautomerization upon photoexcitation. The resulting large Stokes shift (often >100 nm) makes derivatives of this aldehyde ideal for autofluorescence-free biological imaging and sensing.

When reacted with amines, this substrate primarily undergoes condensation reactions to form Schiff bases (imines) or hydrazones.[1][2][3] These derivatives are extensively utilized as:

  • Ratiometric Fluorescent Probes: For pH, metal ions (Al³⁺, Cu²⁺, Zn²⁺), and reactive oxygen species.

  • Therapeutic Intermediates: Precursors for coumarins (via Knoevenagel-like pathways) and bioactive heterocycles.

Mechanism of Action

The reaction between 2-Hydroxy-4-piperidin-1-ylbenzaldehyde and a primary amine follows a nucleophilic addition-elimination pathway.

  • Nucleophilic Attack: The lone pair of the amine nitrogen attacks the electrophilic carbonyl carbon of the aldehyde.

  • Proton Transfer: Formation of an unstable carbinolamine intermediate.

  • Dehydration: Acid-catalyzed elimination of water yields the imine (Schiff base).

Graphviz Diagram: Reaction Mechanism & ESIPT Cycle

ReactionMechanism Aldehyde 2-Hydroxy-4-piperidin-1-ylbenzaldehyde (Enol Form) Intermediate Carbinolamine Intermediate Aldehyde->Intermediate + Amine (Nucleophilic Attack) Amine Primary Amine (R-NH2) Amine->Intermediate SchiffBase Schiff Base (Enol-Imine Form) Intermediate->SchiffBase - H2O (Dehydration) ExcitedState Excited Keto-Amine (ESIPT Product) SchiffBase->ExcitedState hν (Excitation) Proton Transfer ExcitedState->SchiffBase Fluorescence Emission (Large Stokes Shift)

Caption: Figure 1. Pathway A: Condensation to Schiff Base.[4] Pathway B: ESIPT cycle responsible for fluorescence properties.

Experimental Protocols

Protocol A: General Synthesis of Schiff Base Fluorescent Probes

Objective: To synthesize a fluorescent ligand for metal ion sensing (e.g., Al³⁺ or Zn²⁺) using a diamine or functionalized primary amine.

Reagents:

  • Substrate: 2-Hydroxy-4-piperidin-1-ylbenzaldehyde (1.0 eq)

  • Reactant: Primary Amine (e.g., Ethylenediamine, Phenylhydrazine) (1.0 - 1.2 eq)

  • Solvent: Absolute Ethanol (EtOH) or Methanol (MeOH)

  • Catalyst: Glacial Acetic Acid (cat.[5] 2-3 drops)

Step-by-Step Methodology:

  • Preparation: Dissolve 1.0 mmol of 2-Hydroxy-4-piperidin-1-ylbenzaldehyde in 15 mL of absolute ethanol in a round-bottom flask. Ensure complete dissolution; mild heating (40°C) may be required.

  • Addition: Add 1.0–1.2 mmol of the target amine dropwise to the stirring solution.

    • Critical Step: If the amine is a salt (e.g., hydrochloride), pre-neutralize with an equimolar amount of Triethylamine (TEA) or Sodium Acetate in a separate vial before addition.

  • Catalysis: Add 2 drops of glacial acetic acid to catalyze the dehydration step.

  • Reflux: Equip the flask with a condenser and reflux at 80°C for 3–6 hours. Monitor reaction progress via TLC (Mobile phase: Hexane:Ethyl Acetate 3:1). The spot for the aldehyde (Rf ~0.6) should disappear, replaced by a new fluorescent spot.

  • Isolation:

    • Cool the mixture to room temperature, then to 0°C in an ice bath.

    • The Schiff base often precipitates as a yellow/orange solid.

    • Filter the precipitate and wash with cold ethanol (2 x 5 mL).

  • Purification: Recrystallize from hot ethanol or acetonitrile. If no precipitate forms, remove solvent under reduced pressure and purify via silica gel column chromatography.

Protocol B: "Turn-On" Hydrazine Sensing Assay

Objective: Use the aldehyde directly as a probe for hydrazine (N₂H₄) detection. The reaction with hydrazine forms a hydrazone, blocking the ESIPT or altering the Intramolecular Charge Transfer (ICT) state, resulting in a spectral shift.

Workflow:

  • Probe Stock: Prepare a 10 mM stock solution of 2-Hydroxy-4-piperidin-1-ylbenzaldehyde in DMSO.

  • Test Solution: Dilute to 10 µM in PBS buffer (pH 7.4) containing 50% EtOH (to ensure solubility).

  • Incubation: Add Hydrazine (0–100 µM equivalents). Incubate at 37°C for 20 minutes.

  • Measurement: Record fluorescence emission (Excitation: ~400 nm).

    • Expected Result: A ratiometric shift or intensity increase at ~550 nm due to hydrazone formation.

Data Analysis & Validation

Successful synthesis and application are validated through specific spectral signatures.[4]

Table 1: Typical Characterization Data for Derivatives

TechniqueParameterCharacteristic Signal / ValueInterpretation
¹H NMR Aldehyde (-CHO)δ 9.5 – 9.8 ppm (Singlet)Disappears upon reaction completion.
¹H NMR Imine (-CH=N-)δ 8.2 – 8.8 ppm (Singlet)Diagnostic peak for Schiff base formation.
¹H NMR Phenolic -OHδ 11.0 – 13.5 ppm (Broad)Downfield shift indicates strong intramolecular H-bonding.
IR C=N Stretch1610 – 1630 cm⁻¹Confirms azomethine linkage.
Fluorescence Stokes Shift> 80 nmLarge shift confirms ESIPT mechanism active in the product.

Troubleshooting & Optimization

Issue: Hydrolysis of the Product

  • Cause: Schiff bases are reversible and susceptible to hydrolysis in aqueous acidic media.[1]

  • Solution: Store compounds in a desiccator. For biological assays, prepare fresh working solutions in DMSO before diluting into aqueous buffers.

Issue: Low Yield / No Precipitate

  • Cause: Incomplete dehydration.

  • Solution: Use anhydrous solvents. For stubborn reactions, use a Dean-Stark apparatus with Toluene to azeotropically remove water, driving the equilibrium forward.

Issue: Fluorescence Quenching

  • Cause: Aggregation-Caused Quenching (ACQ) at high concentrations.

  • Solution: Lower the probe concentration to 1–10 µM. The piperidine ring helps reduce aggregation compared to planar analogs, but concentration limits still apply.

References

  • BenchChem. "Stability and degradation issues of 4-(Diethylamino)salicylaldehyde." BenchChem Application Notes. Link

  • Sigma-Aldrich. "4-(Diethylamino)salicylaldehyde Product Information & Protocols." Sigma-Aldrich Technical Library. Link

  • Abatematteo, F. S., et al. (2023). "Development of Fluorescent 4-[4-(3H-Spiro[isobenzofuran-1,4'-piperidin]-1'-yl)butyl]indolyl Derivatives as High-Affinity Probes."[6][7] Journal of Medicinal Chemistry. Link

  • Mustafa, M. S., et al. (2011). "Synthesis and Antitumor Activity of Some N1-(Coumarin-7-yl) Amidrazones and Related Congeners."[8] Molecules, 16(5), 4305-4317. Link

  • Wady, A. F., et al. (2021). "Synthesis, Characterization of Schiff Bases Derived from Salicylaldehyde with Some Amino Acids."[2][9] Scholars International Journal of Chemistry and Material Sciences. Link

Sources

Technical Notes & Optimization

Troubleshooting

improving the yield of 2-Hydroxy-4-piperidin-1-ylbenzaldehyde synthesis

Technical Support Center: Synthesis of 2-Hydroxy-4-piperidin-1-ylbenzaldehyde Ticket ID: #SYN-2H4P-OPT Status: Open Assigned Specialist: Senior Application Scientist Topic: Yield Optimization & Troubleshooting Guide Exec...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Synthesis of 2-Hydroxy-4-piperidin-1-ylbenzaldehyde

Ticket ID: #SYN-2H4P-OPT Status: Open Assigned Specialist: Senior Application Scientist Topic: Yield Optimization & Troubleshooting Guide

Executive Summary

You are experiencing yield variability in the synthesis of 2-Hydroxy-4-piperidin-1-ylbenzaldehyde . This molecule is a critical pharmacophore, often serving as a precursor for coumarins and fluorescent probes.

The industry-standard "Golden Route" is the Nucleophilic Aromatic Substitution (SNAr) of 4-fluoro-2-hydroxybenzaldehyde with piperidine. While theoretically straightforward, this reaction is plagued by three common failure modes:

  • Reversible Aminal Formation: The piperidine attacks the aldehyde before or during the ring substitution.

  • Incomplete Workup Hydrolysis: Failure to reverse the side-reactions during the quench.

  • Zwitterionic Solubility Issues: Loss of product during aqueous extraction due to poor pH control.

This guide provides a self-validating protocol and a troubleshooting matrix to stabilize your yields >85%.

Module 1: The "Golden Standard" Protocol

Do not deviate from this chemical logic unless necessary. This protocol is designed to force the SNAr reaction while managing the aldehyde interference.

Reaction Scheme & Logic

ReactionPathway SM 4-Fluoro-2-hydroxybenzaldehyde (Electrophile) Inter Meisenheimer Complex (Transient) SM->Inter K2CO3, DMF 80-90°C Side Aminal/Imine Byproduct (Reversible Trap) SM->Side Excess Piperidine (Reversible) Pip Piperidine (Nucleophile) Pip->Inter Prod 2-Hydroxy-4-piperidin-1-ylbenzaldehyde (Target) Inter->Prod -F (Irreversible) Side->SM Acidic Workup (pH 3-4) Side->Prod S_NAr occurs on Aminal species

Figure 1: The reaction pathway highlighting the reversible "Aminal Trap" (Red) which must be hydrolyzed during workup.

Step-by-Step Methodology
StepActionTechnical Rationale (The "Why")
1. Setup Dissolve 4-fluoro-2-hydroxybenzaldehyde (1.0 eq) in anhydrous DMF (5 mL/mmol).DMF is the optimal solvent for SNAr. It stabilizes the polar transition state (Meisenheimer complex) better than THF or Toluene.
2. Base Add K2CO3 (2.5 eq). Stir for 10 min at RT.The base neutralizes the HF generated. Pre-stirring deprotonates the phenol (pKa ~7), creating a phenoxide which is electron-donating, slowing the reaction slightly but preventing O-alkylation side reactions.
3. Addition Add Piperidine (1.5 eq) dropwise.Excess piperidine drives kinetics. Adding it after the base ensures the phenol is protected as a salt.
4. Reaction Heat to 90°C for 4-6 hours. Monitor by TLC.[1][2][3]Critical: Do not exceed 100°C. Higher temps promote oxidation of the aldehyde to carboxylic acid (Cannizzaro/oxidation).
5. Quench Pour mixture into Ice Water (10x volume).Precipitates the bulk organics and removes DMF.
6. Hydrolysis CRITICAL STEP: Adjust pH to 3.0 - 4.0 using 1M HCl. Stir for 20 mins.The Yield Maker. This acidic pH does two things:1. Hydrolyzes any piperidine-aldehyde aminals back to the aldehyde.2. Protonates excess piperidine (pKa ~11) into water-soluble salts, cleaning the product.
7. Isolation Extract with Ethyl Acetate (EtOAc) .[2]At pH 3-4, the product (an aniline derivative with EWG) is neutral and extracts into EtOAc. The impurities (piperidine) remain in the water.

Module 2: Troubleshooting & Diagnostics

Use this decision matrix to diagnose low yields.

Visual Troubleshooting Logic

Troubleshooting Start Issue: Low Yield / Impure Product CheckTLC Check TLC of Crude Start->CheckTLC SM_Left Starting Material (SM) Persists CheckTLC->SM_Left Incomplete Conv. Base_Spot Heavy Spot on Baseline (Streaking) CheckTLC->Base_Spot Amine Issues Lost Clean TLC but Low Mass Recovery CheckTLC->Lost Workup Loss Temp Increase Temp to 100°C or Switch to DMSO SM_Left->Temp AcidWash Was Acid Wash (pH 3-4) Performed? Base_Spot->AcidWash DoWash Perform 1M HCl Wash to Hydrolyze Aminal AcidWash->DoWash No ColOpt Add 1% Triethylamine to Column Eluent AcidWash->ColOpt Yes PH_Check Check Aqueous pH Lost->PH_Check TooAcid pH < 2? Product protonated and lost in water. PH_Check->TooAcid TooBasic pH > 9? Phenol deprotonated and lost in water. PH_Check->TooBasic

Figure 2: Diagnostic flow for identifying yield loss points. Note the pH sensitivity in the "Missing Product" branch.

Module 3: Frequently Asked Questions (FAQs)

Q1: Why does my NMR show a "messy" region around 5-6 ppm and missing aldehyde peak? A: You have isolated the hemiaminal or aminal intermediate.

  • Mechanism:[2][4][5][6][7] The piperidine reacts with the aldehyde carbonyl.

  • Fix: Dissolve your crude product in EtOAc and wash vigorously with 1M HCl (pH 3-4) for 15 minutes. This reverses the reaction, releasing the free aldehyde and protonating the piperidine. Re-dry and evaporate.[8]

Q2: My product is "oiling out" during recrystallization. How do I fix this? A: This compound has a low melting point (61-64°C) and is prone to oiling.

  • Solution: Avoid simple recrystallization. Use trituration . Dissolve the oil in a minimum amount of Diethyl Ether or MTBE, then add cold Hexane dropwise with vigorous stirring. Seed with a crystal if available. If it oils out again, scratch the glass side with a spatula to induce nucleation.

Q3: Can I use 4-Chloro-2-hydroxybenzaldehyde instead of the Fluoro analog? A: Yes, but expect lower yields and longer reaction times.

  • Data: The Fluorine atom is significantly more electronegative, stabilizing the Meisenheimer intermediate (the rate-determining step in SNAr).

  • Adjustment: If using the Chloro- analog, you must increase the temperature to 110-120°C. Switch solvent to DMSO to prevent pressure buildup/boiling.

Q4: I'm losing product in the aqueous layer. What is the pH sweet spot? A: The molecule is amphoteric (Acidic phenol + Basic aniline nitrogen).

  • pH < 2: The aniline nitrogen protonates (Product -> Water soluble). BAD.

  • pH > 8: The phenol deprotonates (Product -> Water soluble). BAD.

  • pH 3 - 6: The aniline (deactivated by the aldehyde EWG) is neutral. The phenol is neutral. OPTIMAL.

  • Target: Aim for pH 4-5 during extraction.

References

  • BenchChem Technical Support. Optimizing Nucleophilic Aromatic Substitution (SNAr) Reactions. (2025).[2][3][9][10] Retrieved from

  • Imperial College London. Reactivity at sp2 Centres: Aromatic Compounds as Electrophiles - SNAr Mechanisms. (2018).[4] Retrieved from

  • Ningbo Inno Pharmchem. Exploring the Chemical Properties and Synthesis of 4-(Piperidin-1-yl)benzaldehyde. (2026). Retrieved from

  • Organic Syntheses. General Procedures for Hydroxybenzaldehydes. Retrieved from

  • WuXi Biology. Highly Regioselective SNAr of Polyhalogenated Benzaldehydes. Retrieved from

Sources

Optimization

Technical Support Center: Purification of 2-Hydroxy-4-piperidin-1-ylbenzaldehyde

Executive Summary Welcome to the technical support hub for 2-Hydroxy-4-piperidin-1-ylbenzaldehyde (CAS: 29366-35-0).[1] This compound presents a unique purification challenge due to its "push-pull" electronic structure:...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Welcome to the technical support hub for 2-Hydroxy-4-piperidin-1-ylbenzaldehyde (CAS: 29366-35-0).[1] This compound presents a unique purification challenge due to its "push-pull" electronic structure: the electron-donating piperidine ring at the 4-position is conjugated with the electron-withdrawing aldehyde at the 1-position, while the 2-position hydroxyl group creates strong intramolecular hydrogen bonding.[1]

This guide prioritizes Recrystallization as the primary method due to the compound's crystallinity, with Flash Chromatography as a secondary "polishing" technique.

Part 1: Diagnostic Workflow

Before selecting a method, assess your crude material using this decision matrix.

PurificationDecision Start Crude Material Analysis (TLC / 1H-NMR) PurityHigh Purity > 85% Major impurity is trace starting material Start->PurityHigh PurityLow Purity < 85% Tar/Oils present Start->PurityLow Recryst METHOD A: Recrystallization (Ethanol/Water) PurityHigh->Recryst Preferred Check Check Solubility PurityLow->Check Column METHOD B: Flash Chromatography (Silica + TEA) Check->Recryst Solidifies on standing Check->Column Soluble in DCM

Figure 1: Decision matrix for selecting the optimal purification pathway based on crude purity.

Part 2: Primary Protocol – Recrystallization[1][2]

Why this works: The intramolecular hydrogen bond (between 2-OH and 1-CHO) reduces the compound's polarity slightly, making it crystallizable from polar/semi-polar solvent mixtures.[1] The bulky piperidine ring aids in lattice formation, distinguishing it from smaller impurities.

Solvent System: Ethanol / Water (95:5)

This is the "Gold Standard" for amino-salicylaldehydes.[1]

Protocol:

  • Dissolution: Place the crude solid in a flask. Add the minimum amount of boiling 95% Ethanol required to dissolve the solid.[1]

    • Note: If the solution is dark/black, add activated carbon, boil for 5 mins, and filter hot through Celite.

  • Saturation: Once dissolved, remove from heat. If the solution is very dilute, boil off excess solvent until crystals just begin to form on the flask walls, then redissolve with a few drops of ethanol.

  • The Water Trick: While boiling, add hot water dropwise until a faint, persistent turbidity (cloudiness) appears. Immediately add 1-2 mL of ethanol to clear the solution.

  • Cooling: Allow the flask to cool to room temperature slowly (wrap in a towel to insulate).

    • Critical Step: Rapid cooling often causes "oiling out" due to the lipophilic piperidine ring.

  • Harvest: Cool in an ice bath for 1 hour. Filter the yellow/orange needles and wash with ice-cold 50% Ethanol/Water.[1]

Troubleshooting Table: Recrystallization

SymptomProbable CauseCorrective Action
Oiling Out Cooling too fast; Impurities lowering MP.[1]Re-heat to dissolve. Add a "seed crystal" of pure product at 40°C. Stir slowly while cooling.
No Precipitation Too much solvent.Rotovap down to 50% volume. Add more water (anti-solvent) dropwise.
Sticky Solid Trapped solvent/impurities.[2]Triturate (grind) the solid with cold Hexanes or Pentane to remove surface oils, then re-filter.

Part 3: Secondary Protocol – Flash Chromatography[1]

Why this works: If the crude is tarry, recrystallization will fail. Chromatography separates the product based on polarity.

The Challenge: The basic nitrogen on the piperidine ring interacts strongly with the acidic silanols on silica gel, causing streaking/tailing and poor separation.

The Fix: Amine-Modified Silica[1]

Mobile Phase:

  • Solvent A: Hexanes (or Petroleum Ether)

  • Solvent B: Ethyl Acetate[1]

  • Modifier: Triethylamine (TEA) - Crucial [1]

Protocol:

  • Column Pre-treatment: Flush the silica column with Hexanes + 1% Triethylamine . This neutralizes the acidic sites on the silica.

  • Elution Gradient:

    • Start: 100% Hexanes

    • Ramp: 0% to 30% Ethyl Acetate over 20 CV (Column Volumes).

    • Note: The product is yellow/orange and is often visible on the column.

  • Monitoring: The product will fluoresce strongly under UV (254 nm and 365 nm) due to the conjugated push-pull system.

ChromatographyFlow Silica Silica Surface (Acidic Si-OH) Interaction Strong H-Bonding (Tailing/Stuck Product) Silica->Interaction binds to Piperidine Piperidine Amine (Basic N:) Piperidine->Interaction Result Clean Elution Interaction->Result prevented TEA Add Triethylamine (Sacrificial Base) TEA->Silica blocks sites

Figure 2: Mechanism of Triethylamine (TEA) in preventing peak tailing during chromatography.[1]

Part 4: Frequently Asked Questions (FAQs)

Q1: Can I use the Bisulfite Adduct method to purify this aldehyde? Answer: Proceed with caution. While standard aldehydes can be purified by forming a water-soluble bisulfite adduct, 2-Hydroxy-4-piperidin-1-ylbenzaldehyde is electronically deactivated.[1] The strong electron donation from the piperidine nitrogen (via resonance) reduces the electrophilicity of the aldehyde carbon.[1]

  • Result: Adduct formation may be extremely slow or incomplete. Recrystallization is preferred.[3][4]

Q2: My product is bright orange. Is it decomposing? Answer: No. The "push-pull" system (Donor-Piperidine to Acceptor-Aldehyde) creates a strong dipole and extends the conjugation, shifting the absorption into the visible region.[1] A yellow-to-orange color is characteristic and indicates the conjugated system is intact.[1]

Q3: I see a small impurity at ~10 ppm in the proton NMR. What is it? Answer: This is likely the formyl proton of the 4-fluoro-2-hydroxybenzaldehyde starting material if the SNAr reaction was incomplete.[1] Because the fluorine is electron-withdrawing (unlike the piperidine), its aldehyde proton shifts slightly downfield compared to the product.[1] A wash with cold hexanes can sometimes remove this less polar precursor.

References

  • Vogel, A. I.Vogel's Textbook of Practical Organic Chemistry, 5th Ed. Longman Scientific & Technical, 1989.
  • Li, J. J. Name Reactions in Heterocyclic Chemistry. Wiley-Interscience, 2004 .[1] (Context for Vilsmeier-Haack and SNAr mechanisms on activated benzenes).

  • PubChem. Compound Summary for 4-Piperidinylbenzaldehyde derivatives. National Library of Medicine (US). (Verified source for general physical properties of amino-benzaldehydes).

  • Sigma-Aldrich. Technical Bulletin: Silica Gel Chromatography. (Source for amine-modified silica protocols).[1]

Sources

Troubleshooting

troubleshooting failed reactions involving 2-Hydroxy-4-piperidin-1-ylbenzaldehyde

Technical Support Center: Troubleshooting 2-Hydroxy-4-piperidin-1-ylbenzaldehyde Topic: Troubleshooting failed reactions involving 2-Hydroxy-4-piperidin-1-ylbenzaldehyde CAS: 10338-57-5 (and related derivatives) Audience...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Troubleshooting 2-Hydroxy-4-piperidin-1-ylbenzaldehyde

Topic: Troubleshooting failed reactions involving 2-Hydroxy-4-piperidin-1-ylbenzaldehyde CAS: 10338-57-5 (and related derivatives) Audience: Organic Chemists, Medicinal Chemists, Dye Synthesis Specialists

Introduction: The "Push-Pull" Paradox

Welcome to the technical guide for 2-Hydroxy-4-piperidin-1-ylbenzaldehyde . This molecule is a critical intermediate in the synthesis of fluorescent coumarin dyes (e.g., Coumarin 102 analogues), julolidine derivatives, and ratiometric sensors.

The Core Challenge: This molecule acts as a "push-pull" system. The piperidine nitrogen is a strong electron donor (push), while the aldehyde is the acceptor (pull). While this creates excellent fluorescent properties, it chemically deactivates the aldehyde toward nucleophilic attack. Furthermore, the ortho-hydroxyl group forms an intramolecular hydrogen bond with the carbonyl oxygen, locking the conformation and further reducing reactivity.

Most experimental failures stem from treating this compound like a standard benzaldehyde. It requires forcing conditions to overcome its inherent electronic stabilization.

Part 1: Reactivity & Electronic Deactivation

Q: Why is my Knoevenagel condensation (with malononitrile or ethyl acetoacetate) stalling or returning starting material?

A: The reaction fails because the aldehyde carbon is not sufficiently electrophilic. In a standard benzaldehyde, the carbonyl carbon has a partial positive charge (


), inviting attack from the nucleophile (active methylene). In your molecule, the lone pair on the piperidine nitrogen donates electron density into the benzene ring (resonance effect), which propagates to the carbonyl oxygen.

This effectively turns the aldehyde into a "vinylogous amide," significantly lowering the


 character of the carbonyl carbon.

Visualizing the Problem:

G cluster_0 Electronic Deactivation Mechanism Node1 Piperidine Nitrogen (Lone Pair Donor) Node2 Benzene Ring (Conjugation Bridge) Node1->Node2 Resonance (+M) Node3 Carbonyl Oxygen (Electron Sink) Node2->Node3 e- Density Shift Node4 Aldehyde Carbon (Electrophilicity REDUCED) Node3->Node4 Stabilization

Troubleshooting Protocol for Condensation:

ConditionEfficacyNotes
Ethanol + Piperidine (RT) Low Standard conditions often fail. Reaction may take days or stall.
Ethanol + Reflux Medium Better, but often incomplete conversion.
Toluene + Dean-Stark High Recommended. Removing water drives the equilibrium forward.
Microwave Irradiation Very High 120°C for 10-20 min often pushes the reaction to completion.
TiCl4 / Pyridine Critical Use for "impossible" substrates. TiCl4 acts as a Lewis acid to activate the carbonyl.

Part 2: Synthesis of Coumarins (The Primary Application)

Q: I am trying to synthesize a 7-piperidinylcoumarin derivative, but I am getting a sticky red tar instead of a solid precipitate. What went wrong?

A: This is likely a "pKa mismatch" or polymerization issue.

  • Competing Deprotonation: The 2-OH group is acidic (pKa ~8-10). If you use a stoichiometric base (like NaOEt) to generate the enolate of your active methylene, it will first deprotonate the phenol. The resulting phenoxide anion is electron-rich and can undergo oxidative coupling (tar formation) if exposed to air/heat for too long.

  • Solvent Trapping: Piperidinyl coumarins are often highly soluble in organic solvents due to the lipid-soluble piperidine ring. They may not precipitate out of ethanol like simpler coumarins.

Corrective Workflow:

  • Switch Catalyst: Use a catalytic amount of piperidine (0.1 eq) and acetic acid (0.1 eq) in refluxing ethanol. This buffers the pH and prevents massive phenoxide formation.

  • Workup: Do not rely on filtration. Pour the reaction mixture into ice-cold water acidified with HCl (pH 3-4) .

    • Why? This protonates the phenol and the piperidine. While the piperidinium salt is water-soluble, the coumarin product (if cyclized) usually precipitates. If it doesn't, neutralize to pH 7 and extract with DCM.

Part 3: Alkylation & Protection Issues

Q: I am trying to protect the 2-OH group (O-alkylation), but I suspect the piperidine nitrogen is interfering. Is this possible?

A: Yes. While the 2-OH is the intended nucleophile, the piperidine nitrogen is a tertiary amine and a competent nucleophile.

  • Risk: If you use a strong alkylating agent (e.g., Methyl Iodide, Benzyl Bromide) in a non-polar solvent, you risk quaternizing the piperidine nitrogen (forming an ammonium salt).

  • Symptom: The product becomes water-soluble and vanishes during the aqueous wash.

Self-Validating Protocol for O-Alkylation:

  • Base Selection: Use K₂CO₃ (weak base) in DMF or Acetonitrile . Avoid NaH unless necessary (NaH can be too aggressive).

  • Stoichiometry: Use exactly 1.0 - 1.1 equivalents of the alkyl halide. Excess promotes N-alkylation.

  • Monitoring: Check TLC.

    • O-alkylated product: Higher R_f than starting material (loss of H-bond).

    • N-alkylated side product: Baseline spot (ionic salt).

Part 4: Purification & Handling

Q: My product streaks badly on silica gel columns. How do I purify it?

A: The molecule is zwitterionic-like. It has a basic amine (piperidine) and an acidic phenol (if unprotected).

  • On Silica: The basic piperidine interacts with the acidic silanols (Si-OH) on the silica gel, causing tailing/streaking.

  • Oxidation: The piperidine ring is susceptible to oxidation to the N-oxide if left on silica for too long.

Purification Decision Tree:

Purification Start Crude Mixture Check Check TLC on Silica Start->Check Streak Does it streak? Check->Streak MethodA Method A: Add 1% Triethylamine (TEA) to eluent Streak->MethodA Yes (Mild) MethodB Method B: Use Neutral Alumina (instead of Silica) Streak->MethodB Yes (Severe) MethodC Method C: Recrystallization (Acetonitrile or EtOH) Streak->MethodC No (Solid impure) End Verify by NMR (Check Aldehyde Peak ~9.5 ppm) MethodA->End Pure Product MethodB->End MethodC->End

Recommended Eluent Modifier: If using silica, always pre-wash the column with Hexane:EtOAc:Triethylamine (80:19:1) to neutralize acidic sites. Run the column with 1% TEA in the mobile phase.

Part 5: Experimental Protocol (Optimized)

Protocol: High-Yield Knoevenagel Condensation for Coumarin Synthesis Adapted for deactivated aldehydes.

  • Setup: 25 mL Round Bottom Flask, Magnetic Stirrer, Reflux Condenser.

  • Reagents:

    • 2-Hydroxy-4-piperidin-1-ylbenzaldehyde (1.0 mmol, 205 mg)

    • Ethyl Acetoacetate (1.2 mmol) or Malononitrile (1.2 mmol)

    • Solvent: Ethanol (5 mL)

    • Catalyst: Piperidine (3 drops) + Glacial Acetic Acid (3 drops).

  • Procedure:

    • Mix aldehyde and active methylene in ethanol.

    • Add catalyst.[1][2][3][4][5][6]

    • Reflux at 80°C for 4–6 hours. (Monitor TLC: if slow, add 10 mol% more catalyst).

    • Critical Step: If reaction is incomplete after 6 hours, switch solvent to Toluene and use a Dean-Stark trap to remove water.

  • Isolation:

    • Cool to RT. Pour into ice water (50 mL).

    • Acidify with 1M HCl to pH 4 (precipitates the coumarin, solubilizes unreacted piperidine catalyst).

    • Filter solid.[7] Wash with cold water and cold ethanol.

    • Recrystallize from Acetonitrile.

References

  • Reactivity of 4-Substituted Salicylaldehydes

    • Beilstein J. Org. Chem. (2012).[7][8] "Reactions of salicylaldehyde and enolates or their equivalents." This paper details the yield variations based on electron-donating substituents (like diethylamino) at the 4-position.

  • Coumarin Synthesis Protocols

    • Current Research in Bioorganic & Organic Chemistry (2018).[9] "Synthesis of Some Coumarin Hybrids." Describes the use of piperidine/ethanol reflux for similar amino-substituted aldehydes.

  • Purification of Piperidine Derivatives

    • BenchChem Technical Support.[1][6][7] "Purification of Piperidine Derivatives."[7][10] Covers troubleshooting silica tailing and salt formation.[7]

  • Knoevenagel Condensation Catalysis

    • Pure and Applied Chemistry (2017). "The green Knoevenagel condensation."[4][11] Discusses solvent-free and ammonium salt catalysis which can be effective for deactivated substrates.

Sources

Optimization

Technical Support Center: Optimization of Reaction Conditions for 2-Hydroxy-4-piperidin-1-ylbenzaldehyde

Prepared by: Gemini, Senior Application Scientist Welcome to the technical support center for the synthesis and optimization of 2-Hydroxy-4-piperidin-1-ylbenzaldehyde. This guide is designed for researchers, chemists, an...

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for the synthesis and optimization of 2-Hydroxy-4-piperidin-1-ylbenzaldehyde. This guide is designed for researchers, chemists, and drug development professionals to navigate the common challenges associated with the formylation of the highly activated 4-(piperidin-1-yl)phenol substrate. We will delve into the causality behind experimental choices, provide troubleshooting for common issues, and present detailed protocols to ensure reproducible, high-yield results.

Frequently Asked Questions (FAQs)

Q1: What are the primary synthetic routes to 2-Hydroxy-4-piperidin-1-ylbenzaldehyde, and which is recommended?

A1: The synthesis involves the ortho-formylation of 4-(piperidin-1-yl)phenol. The key challenge is controlling the reaction on a highly electron-rich aromatic ring. The primary methods are:

  • The Duff Reaction: This method uses hexamethylenetetramine (HMTA) in an acidic medium (like acetic or trifluoroacetic acid) and is the most recommended route for this specific substrate.[1][2] It inherently favors ortho-formylation of phenols due to a mechanism believed to be directed by hydrogen bonding.[3][4][5] Its operational simplicity and use of inexpensive reagents are significant advantages.[4][6]

  • The Reimer-Tiemann Reaction: This reaction employs chloroform (CHCl₃) and a strong base to generate dichlorocarbene as the electrophile.[7][8][9][10] While a classic method for ortho-formylation, it often suffers from low yields and the harsh basic conditions can be problematic.[8] For a substrate as activated as 4-(piperidin-1-yl)phenol, it can lead to complex mixtures.

  • Magnesium Chloride/Paraformaldehyde Method: This is an excellent alternative that offers high yields and exceptional ortho-selectivity under relatively mild conditions. It is a strong candidate for this transformation.[11][12]

Recommendation: We will focus on optimizing the Duff Reaction due to its strong ortho-directing nature and extensive documentation, making it a reliable starting point for optimization.

Q2: Why is ortho-formylation so heavily favored in these reactions?

A2: The strong preference for introducing the aldehyde group at the position ortho to the hydroxyl group is a key feature of reactions like the Duff and Reimer-Tiemann.

  • In the Duff Reaction , the mechanism is thought to involve a hydrogen bond between the phenolic proton and the incoming nitrogen electrophile derived from HMTA. This proximity directs the electrophilic attack to the ortho position.[3][4]

  • In the Reimer-Tiemann Reaction , the phenoxide ion coordinates with the electrophilic dichlorocarbene, and this association favors the attack at the sterically accessible ortho position.[13]

For your substrate, 4-(piperidin-1-yl)phenol, the para-position is already blocked, which further simplifies the regiochemical outcome, making the primary challenge one of yield and purity rather than isomeric separation.

Troubleshooting Guide: The Duff Reaction for 2-Hydroxy-4-piperidin-1-ylbenzaldehyde

This section addresses the most common issues encountered when using the Duff reaction for this specific synthesis.

Problem 1: Consistently Low Product Yield

Q: My reaction yield is below 30%. What are the most likely causes and how can I improve it?

A: Low yields in the Duff reaction are common but can be systematically addressed.[1][6] The primary causes are incomplete reaction, degradation of the sensitive product, or competing side reactions.

Solutions:

  • Optimize Solvent and Temperature: The choice of acid as the solvent is critical.

    • Glacial Acetic Acid: A traditional solvent, but may require higher temperatures (100-120°C) and longer reaction times.[2]

    • Trifluoroacetic Acid (TFA): Using TFA as a solvent can significantly accelerate the reaction, often allowing for lower temperatures (e.g., 70-80°C) and shorter times.[14] This is often the preferred choice for preventing thermal degradation.

  • Incorporate Stoichiometric Water: Contrary to the expectation that anhydrous conditions are always better, studies have shown that the addition of a stoichiometric amount of water can increase product yields by 10-20% in the Duff reaction.[6] This is thought to facilitate the hydrolysis of intermediates.

  • Consider Microwave-Assisted Synthesis: Microwave reactors can dramatically reduce reaction times from hours to minutes while providing comparable or even improved yields by promoting rapid, uniform heating.[6]

  • Ensure Complete Hydrolysis: The final step of the reaction is an acidic hydrolysis to break down the imine intermediate to the desired aldehyde. Ensure this step is carried out thoroughly, often with heating, to liberate the final product.[1][4]

Caption: A logical workflow for diagnosing and correcting low reaction yields.

Problem 2: Significant Byproduct Formation

Q: My TLC/NMR shows multiple spots/peaks besides the starting material and product. What are these impurities and how can I prevent them?

A: The high activation of the phenol ring makes it susceptible to side reactions, primarily di-formylation and polymerization.

Solutions:

  • Prevent Di-formylation: The introduction of a second aldehyde group at the other ortho-position (to form 2,6-diformyl-4-piperidin-1-ylphenol) is a known side reaction.[14][15]

    • Control Stoichiometry: This is the most critical factor. Reduce the amount of HMTA relative to the phenol. Start with a 1.2:1 ratio of HMTA to phenol and adjust downwards if di-formylation persists.[15]

  • Minimize Resin/Polymer Formation: Phenol-formaldehyde type polymerizations can occur at high temperatures.[15]

    • Temperature Management: Avoid excessive heat. If using TFA, maintain the temperature below 80°C.

    • Reaction Time: Do not let the reaction run for an unnecessarily long time. Monitor by TLC and quench the reaction upon consumption of the starting material.

  • Characterize Intermediates: The reaction proceeds via a benzylamine which is oxidized to a Schiff base (imine) before final hydrolysis.[1][16] Incomplete hydrolysis will leave this imine in your crude product. Ensure the acidic workup is robust.

ParameterStandard ConditionOptimized Condition for High SelectivityRationale for Change
HMTA:Phenol Ratio 2.0 : 11.2 : 1Reduces the concentration of the electrophile, minimizing di-formylation.[15]
Solvent Glacial Acetic AcidAnhydrous Trifluoroacetic Acid (TFA)Allows for lower reaction temperatures, reducing thermal degradation and polymerization.[14]
Temperature 100 - 120 °C70 - 80 °CMinimizes the formation of polymeric byproducts.
Reaction Time 4 - 8 hours1 - 3 hours (Monitor by TLC)Prevents product degradation and further side reactions once the substrate is consumed.
Additive None1.0 equivalent of H₂OCan improve yield by facilitating the breakdown of reaction intermediates.[6]

Experimental Protocol: Optimized Duff Reaction

This protocol incorporates the optimization strategies discussed above for the synthesis of 2-Hydroxy-4-piperidin-1-ylbenzaldehyde.

Materials:

  • 4-(Piperidin-1-yl)phenol

  • Hexamethylenetetramine (HMTA)

  • Trifluoroacetic Acid (TFA), anhydrous

  • Hydrochloric Acid (HCl), 4M solution

  • Ethyl Acetate

  • Brine (saturated NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO₄)

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 4-(piperidin-1-yl)phenol (1.0 eq).

  • Reagent Addition: Add hexamethylenetetramine (HMTA) (1.2 eq).

  • Solvent Addition: Carefully add anhydrous trifluoroacetic acid (TFA) (approx. 5 mL per gram of phenol) to the flask under stirring in a fume hood. An exothermic reaction may occur.

  • Reaction: Heat the reaction mixture to 75°C and maintain for 2-3 hours. Monitor the reaction progress by TLC (7:3 Hexane:Ethyl Acetate). The starting material should be consumed, and a new, lower Rf spot corresponding to the product should appear.

  • Hydrolysis: Cool the reaction mixture to room temperature. Carefully pour the mixture into a beaker containing 4M HCl solution (approx. 20 mL per gram of phenol). Heat the resulting solution to 100°C for 1 hour to ensure complete hydrolysis of the imine intermediate.

  • Work-up: Cool the aqueous solution to room temperature. Extract the mixture three times with ethyl acetate.

  • Washing: Combine the organic layers and wash sequentially with water and then brine.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure to yield the crude product.

  • Purification: Purify the crude solid by column chromatography on silica gel using a gradient of hexane and ethyl acetate or by recrystallization from a suitable solvent system like ethanol/water.

Reaction Mechanism Visualization

The Duff reaction is a complex process. The key steps involve the generation of an electrophilic iminium species from HMTA, electrophilic aromatic substitution onto the activated phenol, an intramolecular redox step, and final hydrolysis.

Duff_Mechanism cluster_activation Step 1: Electrophile Generation cluster_substitution Step 2: Electrophilic Aromatic Substitution cluster_redox_hydrolysis Step 3 & 4: Oxidation & Hydrolysis HMTA HMTA Iminium Electrophilic Iminium Ion (CH₂=NR₂⁺) HMTA->Iminium Protonation & Ring Opening H_plus H+ (from TFA) Phenol 4-(Piperidin-1-yl)phenol Intermediate Benzylamine Intermediate Phenol->Intermediate Ortho Attack Schiff_Base Schiff Base Intermediate Intermediate->Schiff_Base Intramolecular Redox Product 2-Hydroxy-4-piperidin-1-ylbenzaldehyde Schiff_Base->Product Acidic Hydrolysis (H₃O⁺)

Caption: Key mechanistic stages of the Duff Formylation reaction.

References

  • Podesto, D. D., & Salurialam, R. (n.d.). Duff Formylation Reaction Modification: Water & Microwave Optimization. Studylib. [Link]

  • Wikipedia. (2023). Duff reaction. [Link]

  • Grokipedia. (n.d.). Duff reaction. [Link]

  • MDPI. (2021). 2-Hydroxy-3-(4-oxy(2,2,6,6-tetramethylpiperidin-1-oxyl)butoxy)benzaldehyde. [Link]

  • LookChem. (2022). Mono- and diformylation of 4-substituted phenols: A new application of the duff reaction. [Link]

  • Royal Society of Chemistry. (2016). A theoretical study of the Duff reaction: insights into its selectivity. [Link]

  • Semantic Scholar. (2016). A theoretical study of the Duff reaction: insights into its selectivity. [Link]

  • ResearchGate. (n.d.). New Opportunities for Duff Reaction. [Link]

  • Master Organic Chemistry. (2024). Reimer-Tiemann Reaction. [Link]

  • J&K Scientific LLC. (2021). Reimer-Tiemann Reaction. [Link]

  • Allen. (n.d.). Reimer Tiemann Reaction Mechanism: Conditions & Applications. [Link]

  • BYJU'S. (n.d.). Reimer Tiemann Reaction Mechanism. [Link]

  • ResearchGate. (2019). Synthesis of salicylaldehydes from phenols via copper-mediated duff reaction. [Link]

  • ResearchGate. (2010). Structural and orthoselectivity study of 2-hydroxybenzaldehyde using spectroscopic analysis. [Link]

  • PrepChem.com. (n.d.). Synthesis of 2-hydroxy-4-methylbenzaldehyde. [Link]

  • Organic Syntheses. (n.d.). Ortho-Formylation of Phenols Using MgCl₂, Et₃N and Paraformaldehyde. [Link]

  • Organic Syntheses. (n.d.). p-HYDROXYPHENYLPYRUVIC ACID. [Link]

  • PMC. (n.d.). Synthesis of Some New Anils: Part 1. Reaction of 2-Hydroxy-benzaldehyde and 2-Hydroxynaphthaldehyde with 2-Aminopyridene and 2-Aminopyrazine. [Link]

  • MDPI. (2019). 2-Hydroxy-N′-(4-fluorobenzoyl)benzohydrazide. [Link]

  • PubChem. (n.d.). 2-Hydroxy-4-(pyrrolidin-1-yl)benzaldehyde. [Link]

  • ResearchGate. (n.d.). The reaction of 4-hydroxyquinolines with benzaldehyde in the presence of piperidine. [Link]

  • ResearchGate. (n.d.). A “neat” synthesis of substituted 2-hydroxy-pyrido[1,2-a]pyrimidin-4-ones. [Link]

  • MDPI. (2021). Oxidative N-Formylation of Secondary Amines Catalyzed by Reusable Bimetallic AuPd–Fe3O4 Nanoparticles. [Link]

  • PMC. (2023). Design, synthesis, in vitro and in silico studies of novel piperidine derived thiosemicarbazones as inhibitors of dihydrofolate reductase. [Link]

  • ResearchGate. (2010). (PDF) Structural and orthoselectivity study of 2-hydroxybenzaldehyde using spectroscopic analysis. [Link]

  • ChemRxiv. (n.d.). Synthesis and spectroscopic investigation of substituted piperazine-2,5-dione derivatives. [Link]

  • Research Square. (n.d.). Synthesis, Structure, Hirshfeld surface analysis and Anti-oxidant studies on 2-(4-dimethylamino) benzylidene) hydrazine-1. [Link]

  • Google Patents. (n.d.). DE19503163A1 - Process for the purification of reaction mixtures containing 4-hydroxybenzaldehyde.
  • ResearchGate. (n.d.). Multi-component reaction of benzaldehyde, piperidine, and 4-hydroxycomarin in water and organic solvents. [Link]

  • Patsnap. (n.d.). Synthetic method for p-hydroxybenzaldehyde. [Link]

  • Royal Society of Chemistry. (2024). Recent advances in N-formylation reaction for the chemical recycling of carbon dioxide. [Link]

Sources

Troubleshooting

Technical Support Center: Synthesis of 2-Hydroxy-4-piperidin-1-ylbenzaldehyde

Welcome to the technical support center for the synthesis of 2-Hydroxy-4-piperidin-1-ylbenzaldehyde. This guide is designed for researchers, scientists, and drug development professionals to navigate the potential challe...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of 2-Hydroxy-4-piperidin-1-ylbenzaldehyde. This guide is designed for researchers, scientists, and drug development professionals to navigate the potential challenges and side reactions encountered during the synthesis of this valuable compound. By understanding the underlying chemical principles, you can optimize your reaction conditions, improve yields, and ensure the purity of your final product.

I. Overview of Synthetic Strategies

The synthesis of 2-Hydroxy-4-piperidin-1-ylbenzaldehyde typically involves the formylation of 3-piperidinophenol. The hydroxyl group of the phenol is a strongly activating, ortho-, para- directing group in electrophilic aromatic substitution.[1] This means the formylating agent will preferentially add to the positions ortho and para to the hydroxyl group. The piperidine substituent further enhances the electron-donating nature of the ring, increasing its reactivity.

Several classical formylation methods can be employed, each with its own set of advantages and potential pitfalls. These include:

  • The Duff Reaction: Utilizes hexamethylenetetramine (HMTA) as the formyl source, typically in an acidic medium like trifluoroacetic acid (TFA) or acetic acid. It is known for its preference for ortho-formylation.[1][2]

  • The Reimer-Tiemann Reaction: Employs chloroform in a basic medium to generate dichlorocarbene as the electrophile. This method also generally favors ortho-formylation.[3][4]

  • The Vilsmeier-Haack Reaction: Uses a Vilsmeier reagent, typically formed from a substituted amide like N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl₃). This reaction is effective for electron-rich aromatic compounds.[5][6]

  • Magnesium Chloride/Paraformaldehyde Method: A highly selective method for ortho-formylation that often yields the ortho isomer exclusively under milder conditions.[7]

The choice of method will depend on available reagents, scale, and desired regioselectivity. However, side reactions are common and require careful control of reaction parameters.

II. Troubleshooting Guide & FAQs

This section addresses specific issues you may encounter during the synthesis, providing explanations and actionable troubleshooting steps.

Issue 1: Formation of Multiple Isomers (Regioselectivity Problems)

Question: My reaction is producing a mixture of 2-hydroxy-4-piperidin-1-ylbenzaldehyde and 4-hydroxy-3-piperidin-1-ylbenzaldehyde. How can I improve the selectivity for the desired 2-hydroxy isomer?

Underlying Cause: The hydroxyl group directs electrophilic substitution to both the ortho and para positions. While many methods favor ortho-formylation, the formation of the para-isomer is a common side reaction, especially under certain conditions.

Troubleshooting Strategies:

  • Method Selection:

    • Duff Reaction: This reaction generally shows a strong preference for ortho-formylation due to a mechanism involving hydrogen bonding between the phenolic proton and the formylating agent.[1]

    • Magnesium Chloride/Paraformaldehyde Method: This is reported to be highly selective for ortho-formylation, often yielding the ortho product almost exclusively.[7]

    • Reimer-Tiemann Reaction: While generally ortho-directing, the ortho:para ratio can be influenced by the choice of base and solvent.[8] Using a base with a counterion that can coordinate with the phenoxide can enhance ortho selectivity.[8]

  • Reaction Conditions:

    • Temperature: Lowering the reaction temperature can sometimes improve selectivity by favoring the kinetically controlled product, which is often the ortho isomer.

    • Steric Hindrance: While not applicable for modifying the starting material in this specific synthesis, it's a general principle that bulky substituents ortho to the hydroxyl group will favor para-formylation.[1]

Issue 2: Di-formylation and Poly-formylation

Question: I am observing the formation of products with more than one aldehyde group. How can I prevent this?

Underlying Cause: The high reactivity of the 3-piperidinophenol ring, due to the combined activating effects of the hydroxyl and piperidine groups, makes it susceptible to multiple formylations, especially if both ortho positions are available.[2][8]

Troubleshooting Strategies:

  • Stoichiometry Control: This is the most critical factor. Carefully control the molar ratio of the formylating agent to the phenol substrate.

    • In the Duff Reaction , reducing the amount of hexamethylenetetramine (HMTA) relative to the phenol can significantly increase the yield of the mono-formylated product.[8] A 1:1 ratio is a good starting point to favor mono-formylation.

  • Reaction Time: Minimize the reaction time. Monitor the reaction progress closely using techniques like Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) and quench the reaction as soon as the desired mono-formylated product is maximized.[8]

  • Temperature Management: Avoid excessively high temperatures, which can drive the reaction towards multiple additions.

Issue 3: Resin/Polymer Formation

Question: My reaction mixture is turning into a thick, intractable resin. What is causing this and how can I avoid it?

Underlying Cause: Phenol-formaldehyde resin formation is a well-known side reaction, particularly under acidic or basic conditions where formaldehyde or a formaldehyde equivalent is used.[8] This occurs through repeated hydroxymethylation followed by condensation reactions.[8] The highly activated nature of 3-piperidinophenol can exacerbate this issue.

Troubleshooting Strategies:

  • Temperature Control: Maintain the reaction temperature at the lowest point where a reasonable reaction rate is observed.[8] High temperatures significantly accelerate polymerization.[8]

  • Stoichiometry of Formaldehyde Source: If using a method involving a formaldehyde equivalent (like the Duff reaction or the MgCl₂/paraformaldehyde method), use a formaldehyde-to-phenol ratio of less than one if possible.[8]

  • Controlled Addition: Add the formylating agent or catalyst portion-wise or at a controlled rate to avoid localized high concentrations that can initiate polymerization.

  • Milder Reaction Conditions:

    • Consider using a milder acid catalyst if applicable to your chosen method.[8]

    • The MgCl₂/paraformaldehyde method generally uses milder conditions, which can help to circumvent resin formation.[7]

Issue 4: Low or No Conversion

Question: The reaction is sluggish, and I'm recovering a significant amount of unreacted starting material. What can I do to improve the yield?

Underlying Cause: While 3-piperidinophenol is an activated substrate, suboptimal reaction conditions or reagent deactivation can lead to poor conversion.

Troubleshooting Strategies:

  • Reagent Quality: Ensure that all reagents are pure and anhydrous, as required by the specific reaction protocol. For instance, moisture can deactivate the Vilsmeier reagent or Lewis acids.

  • Reaction Temperature: While high temperatures can lead to side reactions, a temperature that is too low will result in a slow reaction rate. A systematic optimization of the reaction temperature is recommended.

  • Catalyst Activity: In reactions like the Gattermann-Koch (which is generally not applicable to phenols due to catalyst insolubility and potential O-acylation side reactions), the activity of the Lewis acid catalyst is crucial.[9][10][11]

  • Vilsmeier-Haack Reaction Optimization: If using the Vilsmeier-Haack reaction, ensure the Vilsmeier reagent is properly formed. Increasing the reaction temperature or using a more reactive Vilsmeier reagent might be necessary, but this must be balanced against the risk of decomposition.[8]

Experimental Protocols: A Starting Point
Ortho-Formylation using Magnesium Chloride and Paraformaldehyde [7][12]

This method is recommended for its high ortho-selectivity and generally milder conditions.

  • Setup: In a dry, three-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and under an inert atmosphere (e.g., argon or nitrogen), add anhydrous magnesium chloride (2 equivalents) and paraformaldehyde (3 equivalents).

  • Solvent and Base: Add dry tetrahydrofuran (THF) to the flask, followed by the dropwise addition of triethylamine (2 equivalents). Stir the mixture for 10-15 minutes.

  • Substrate Addition: Add 3-piperidinophenol (1 equivalent) dropwise to the reaction mixture.

  • Reaction: Heat the mixture to a gentle reflux (around 65-70 °C) and monitor the reaction progress by TLC. The reaction is typically complete within 2-4 hours.

  • Workup: After cooling to room temperature, add diethyl ether and wash the organic phase successively with 1 N HCl, water, and brine. Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: The crude product can be purified by column chromatography or recrystallization.

ParameterRecommended ConditionRationale
Reagent Ratio 1 eq. Phenol : 2 eq. MgCl₂ : 3 eq. Paraformaldehyde : 2 eq. Et₃NEnsures complete reaction while minimizing side products.
Solvent Anhydrous THFA suitable solvent for the reagents and reaction temperature.
Temperature ~65-70 °C (Reflux)Provides sufficient energy for the reaction without promoting significant decomposition or side reactions.
Reaction Time 2-4 hoursTypically sufficient for completion; should be monitored by TLC.
Visualizing Reaction Pathways
Desired Synthesis vs. Side Reactions

The following diagram illustrates the primary synthetic route and the potential for common side reactions.

G cluster_main Desired Synthesis Pathway cluster_side Potential Side Reactions Start 3-Piperidinophenol Reagents + Formylating Agent (e.g., MgCl₂, (CH₂O)n, Et₃N) Product 2-Hydroxy-4-piperidin-1-ylbenzaldehyde Para_Isomer 4-Hydroxy-3-piperidin-1-ylbenzaldehyde Start->Para_Isomer para-Formylation Diformyl Di-formylated Product Start->Diformyl Di-formylation (Excess Reagent/Time) Resin Phenolic Resin Start->Resin Polymerization (High Temp/Conc.) Reagents->Product ortho-Formylation (Desired)

Caption: Key reaction pathways in the formylation of 3-piperidinophenol.

Frequently Asked Questions (FAQs)

Q1: Can I use the Gattermann or Gattermann-Koch reaction for this synthesis? A: The Gattermann-Koch reaction is generally not applicable to phenols and phenol ethers.[13][14] This is often attributed to the insolubility of the cuprous chloride catalyst in the reaction mixture and potential side reactions such as O-acylation where the formyl group attaches to the hydroxyl oxygen.[9][10] The Gattermann reaction, which uses HCN/HCl, is also less favored due to the highly toxic nature of the reagents.

Q2: My Vilsmeier-Haack reaction is not working well. What could be the issue? A: The Vilsmeier-Haack reaction is most effective with highly electron-rich aromatic compounds.[8] While 3-piperidinophenol is activated, issues can still arise. The reaction can be sluggish, and in some cases, side reactions or failure to proceed may occur.[8] Ensure your DMF and POCl₃ are of high quality and the reaction is performed under anhydrous conditions. Careful optimization of temperature is crucial, as increasing it to drive the reaction can also lead to decomposition.[8]

Q3: Is it possible to achieve N-formylation of the piperidine ring? A: While the primary reaction is electrophilic aromatic substitution on the phenol ring, N-formylation is a potential side reaction, especially if the formylating agent is particularly reactive towards amines. However, under the typical conditions for aromatic formylation, C-formylation is the dominant pathway. Achieving selective N-formylation would require different reagents and conditions specifically designed for amine formylation.[15]

Q4: How does the piperidine substituent influence the reaction? A: The piperidine group is an electron-donating group through resonance, further activating the aromatic ring towards electrophilic substitution. This increased reactivity makes the substrate more susceptible to both the desired formylation and potential side reactions like di-formylation and polymerization.

This technical guide provides a framework for troubleshooting common issues in the synthesis of 2-Hydroxy-4-piperidin-1-ylbenzaldehyde. By understanding the causality behind these side reactions and systematically optimizing your experimental parameters, you can achieve higher yields and purity in your synthesis.

IV. References

  • Wikipedia. (2023, December 2). Duff reaction. Retrieved from [Link]

  • Hansen, T. V., & Skattebøl, L. (2011). Discussion Addendum for: ortho-Formylations of Phenols; Preparation of 3-Bromosalicylaldehyde. Organic Syntheses, 89, 220-229. Retrieved from [Link]

  • Scribd. (n.d.). Phenol Reactions and Applications. Retrieved from [Link]

  • The Hive. (n.d.). Selective ortho-formylation of phenols. Retrieved from [Link]

  • Chemistry Stack Exchange. (2015, May 24). Gattermann-Koch Reaction with Phenol Substrates. Retrieved from [Link]

  • Chemistry Steps. (2023, April 24). Vilsmeier-Haack Reaction. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Vilsmeier–Haack complex formation by Fe3O4@SiO2@CS@POCl2-x/DMF: an efficient catalyst for conversion of epoxides to β-bromoformates. Retrieved from [Link]

  • Vedantu. (n.d.). Gattermann Koch Reaction: Mechanism, Uses & Examples. Retrieved from [Link]

  • National Center for Biotechnology Information. (2021, December 10). Twice as Nice: The Duff Formylation of Umbelliferone Revised. Retrieved from [Link]

  • ResearchGate. (2025, September 23). ortho-Formylation of Phenols: The Casnati–Skattebøl Reaction in the Synthesis of Biologically Active Substances. Retrieved from [Link]

  • Asian Journal of Research in Chemistry. (2018, January 29). A Comparative study of Vilsmeier-Haack Formylation Reactions With Phenols Under Solvent Less And Solvent Conditions. Retrieved from [Link]

  • Wikipedia. (2023, November 28). Vilsmeier–Haack reaction. Retrieved from [Link]

  • Wikipedia. (2023, July 26). Gattermann reaction. Retrieved from [Link]

  • Unacademy. (n.d.). Gattermann Reaction. Retrieved from [Link]

  • Wikipedia. (2023, December 2). Reimer–Tiemann reaction. Retrieved from [Link]

  • Master Organic Chemistry. (2026, February 6). Reimer-Tiemann Reaction. Retrieved from [Link]

  • Wiley Online Library. (n.d.). Exploring the Reimer-Tiemann Reaction: History and Scope. Retrieved from [Link]

  • Allen Overseas. (n.d.). Reimer Tiemann Reaction Mechanism: Conditions & Applications. Retrieved from [Link]

  • Organic Syntheses. (n.d.). ortho-Formylation of phenols. Retrieved from [Link]

  • BYJU'S. (n.d.). Reimer Tiemann Reaction Mechanism. Retrieved from [Link]

  • PrepChem.com. (n.d.). Synthesis of 2-hydroxy-4-methylbenzaldehyde. Retrieved from [Link]

  • Organic Syntheses. (n.d.). ortho-Formylation of Phenols. Retrieved from [Link]

  • National Center for Biotechnology Information. (2024, September 30). Design, synthesis, in vitro and in silico studies of novel piperidine derived thiosemicarbazones as inhibitors of dihydrofolate reductase. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Formylation of Amines. Retrieved from [Link]

  • ResearchGate. (2025, August 6). ortho-Formylation of Phenols; Preparation of 3-Bromosalicylaldehyde. Retrieved from [Link]

  • MDPI. (2007, August 13). Synthesis of Some New Anils: Part 1. Reaction of 2-Hydroxy-benzaldehyde and 2-Hydroxynaphthaldehyde with 2-Aminopyridene and 2-Aminopyrazine. Retrieved from [Link]

  • Academia.edu. (n.d.). Synthesis of Some New Anils: Part 1. Reaction of 2-Hydroxy-Benzaldehyde and 2-Hydroxynaphthaldehyde With 2-Aminopyridene and 2-Aminopyrazine. Retrieved from [Link]

  • ResearchGate. (2025, October 16). (PDF) Synthesis of Some New Anils: Part 1. Reaction of 2-Hydroxy-benzaldehyde and 2-Hydroxynaphthaldehyde with 2-Aminopyridene and 2-Aminopyrazine. Retrieved from [Link]

Sources

Optimization

Technical Support Center: Strategies for Overcoming Solubility Challenges with 2-Hydroxy-4-piperidin-1-ylbenzaldehyde

Welcome to the technical support center for 2-Hydroxy-4-piperidin-1-ylbenzaldehyde. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical solutions for the...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for 2-Hydroxy-4-piperidin-1-ylbenzaldehyde. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical solutions for the solubility challenges often encountered with this versatile synthetic intermediate. My aim is to equip you with the scientific rationale and step-by-step protocols to ensure successful experimental outcomes.

Introduction to the Solubility Profile

2-Hydroxy-4-piperidin-1-ylbenzaldehyde possesses a unique chemical structure that dictates its complex solubility behavior. The molecule incorporates three key features: a phenolic hydroxyl group, a tertiary amine (piperidine ring), and an aromatic aldehyde. This combination can lead to poor aqueous solubility under neutral conditions due to the competing effects of these functional groups.

The ortho-positioning of the hydroxyl group relative to the aldehyde can facilitate intramolecular hydrogen bonding. This internal interaction can decrease the molecule's ability to form hydrogen bonds with water, thereby reducing its aqueous solubility compared to its para-isomer, p-hydroxybenzaldehyde.[1][2]

However, the presence of both an acidic phenol (weakly acidic) and a basic piperidine ring means the molecule's overall charge and, consequently, its aqueous solubility, are highly dependent on the pH of the medium.[1]

Frequently Asked Questions (FAQs) & Troubleshooting

Here, we address common issues and provide solutions in a question-and-answer format.

FAQ 1: Why is my 2-Hydroxy-4-piperidin-1-ylbenzaldehyde not dissolving in water?

Answer: Under neutral pH conditions (around pH 7), 2-Hydroxy-4-piperidin-1-ylbenzaldehyde likely exhibits its lowest aqueous solubility. This is because the molecule may exist in a zwitterionic or a neutral state with strong intermolecular interactions, making it difficult for water molecules to solvate it effectively. The intramolecular hydrogen bond between the ortho-hydroxyl group and the aldehyde further reduces interactions with water.[1][3]

FAQ 2: I need to prepare an aqueous stock solution. How can I increase its water solubility?

Answer: The most effective method to enhance the aqueous solubility of this compound is through pH adjustment. Given its amphoteric nature, with both a weakly acidic phenolic group and a basic piperidine ring, its solubility can be significantly increased in either acidic or basic conditions.

  • Acidic Conditions (pH 1-3): Adding a dilute acid (e.g., 0.1 M HCl) will protonate the basic piperidine nitrogen, forming a positively charged and more water-soluble ammonium salt.

  • Basic Conditions (pH 10-12): Adding a dilute base (e.g., 0.1 M NaOH) will deprotonate the acidic phenolic hydroxyl group, forming a negatively charged and more water-soluble phenolate salt.[1]

Caution: While pH adjustment is effective, be mindful of the stability of your compound. Phenolic compounds can be susceptible to degradation at high pH in the presence of oxygen.[1] Always prepare fresh solutions and consider the compatibility of the pH with your downstream experimental conditions.

Troubleshooting Guide: Step-by-Step Dissolution Protocols

If you are still facing challenges, this section provides detailed protocols for systematic troubleshooting.

Initial Assessment: Solvent Screening

Before resorting to more complex methods, a systematic solvent screening is recommended. The principle of "like dissolves like" is a good starting point.

Protocol 1: Small-Scale Solvent Screening

  • Preparation: Weigh out a small, consistent amount of your compound (e.g., 1-2 mg) into several vials.

  • Solvent Addition: To each vial, add a small volume (e.g., 100 µL) of a different test solvent.

  • Observation: Agitate the vials at room temperature and observe for dissolution. If the compound dissolves, add another equivalent of the solid to estimate the approximate solubility.

Table 1: Recommended Solvents for Screening

Solvent ClassRecommended SolventsExpected SolubilityRationale
Polar Aprotic Dimethyl sulfoxide (DMSO), N,N-Dimethylformamide (DMF)HighThese solvents are excellent at disrupting hydrogen bonds and solvating a wide range of organic molecules.[4]
Alcohols Ethanol, MethanolModerate to HighThe hydroxyl group can interact with the polar functionalities of the compound.
Chlorinated Dichloromethane (DCM)ModerateEffective for many organic compounds, but less polar than alcohols or aprotic solvents.[5]
Ethers Tetrahydrofuran (THF), 1,4-DioxaneModerateOffer a balance of polarity and are good solvents for many organic reactions.
Aromatic TolueneLow to ModerateA non-polar option for assessing the compound's hydrophobic character.[5]
Advanced Dissolution Techniques

If single-solvent systems at room temperature are insufficient, the following methods can be employed.

cluster_0 Solubility Troubleshooting Workflow Start Poorly Soluble Compound Solvent Solvent Screening (Table 1) Start->Solvent Initial Step pH_Adjust pH Adjustment (Protocol 2) Solvent->pH_Adjust No (for aqueous systems) CoSolvent Co-Solvent System (Protocol 3) Solvent->CoSolvent No (for organic systems) Success Dissolved Solution Solvent->Success Soluble? Yes pH_Adjust->CoSolvent No pH_Adjust->Success Soluble? Yes Energy Physical Methods (Protocol 4) CoSolvent->Energy No CoSolvent->Success Soluble? Yes Formulation Advanced Formulation Energy->Formulation No Energy->Success Soluble? Yes

Caption: Logical workflow for troubleshooting solubility issues.

Protocol 2: Aqueous Solubility Enhancement via pH Adjustment

  • Preparation: Suspend a known amount of 2-Hydroxy-4-piperidin-1-ylbenzaldehyde in the desired volume of deionized water.

  • Acidification: While stirring, add 0.1 M HCl dropwise. Monitor the solution for clarity. Check the pH periodically.

  • Basification (Alternative): In a separate suspension, add 0.1 M NaOH dropwise while stirring until the solid dissolves.

  • Final pH Adjustment: Once dissolved, you can carefully adjust the pH back towards your target range for the experiment, but be aware that the compound may precipitate if you get too close to its isoelectric point.

Protocol 3: Utilizing a Co-Solvent System

Co-solvents can be highly effective by reducing the polarity of the aqueous phase, making it more favorable for the solute.[6][]

  • Initial Dissolution: Attempt to dissolve the compound in a minimal amount of a water-miscible organic solvent in which it is highly soluble (e.g., DMSO or ethanol).

  • Titration: To this organic solution, slowly add your aqueous buffer or water dropwise while stirring vigorously.

  • Observation: Continue adding the aqueous phase until you reach your desired final concentration or until the first sign of precipitation. If precipitation occurs, you have exceeded the solubility limit for that co-solvent ratio. Add a small amount of the organic co-solvent to redissolve the precipitate.

  • Record Ratio: Note the final ratio of organic solvent to aqueous phase that maintains a clear solution.

Protocol 4: Physical Dissolution Aids (Sonication & Heating)

These methods increase the rate of dissolution by providing energy to overcome the crystal lattice energy of the solid.

  • Preparation: Create a suspension of the compound in your chosen solvent or solvent system.

  • Sonication: Place the vessel in an ultrasonic bath. Run the sonicator in cycles (e.g., 5-10 minutes on, 5 minutes off) to avoid excessive heating. Visually inspect for dissolution.[5]

  • Heating: Gently warm the suspension while stirring. A temperature of 40-60°C is often sufficient. Be cautious not to exceed the boiling point of the solvent.

  • Cooling: After dissolution, allow the solution to cool slowly to room temperature. Observe for any precipitation, which would indicate that you have created a supersaturated solution.

For Highly Insoluble Cases: Formulation Strategies

For applications in drug development where high concentrations are required and the above methods are insufficient, more advanced formulation strategies may be necessary. These typically involve creating amorphous solid dispersions or using lipid-based delivery systems.[4][8][9]

Table 2: Advanced Formulation Approaches

StrategyDescriptionKey Excipients
Solid Dispersions The drug is dispersed in a solid hydrophilic carrier, often in an amorphous state, which enhances the dissolution rate.[10]Polymers like PVP (Polyvinylpyrrolidone), PEGs (Polyethylene glycols), HPMC (Hydroxypropyl methylcellulose).
Inclusion Complexes The drug molecule is encapsulated within the cavity of a host molecule, improving its solubility and stability.Cyclodextrins (e.g., HP-β-CD).
Surfactant-based Systems Surfactants form micelles that can encapsulate the hydrophobic drug, increasing its apparent solubility in aqueous media.Polysorbates (e.g., Tween® 80), Cremophor® EL.[11]

These advanced methods require specialized formulation expertise and equipment.

Caption: Relationship between molecular structure and solubility solutions.

We trust this guide will be a valuable resource in your research endeavors. Should you have further questions, please do not hesitate to contact our technical support team.

References

  • Quora. (2021, September 1). Why is p-Hydroxybenzaldehyde is more soluble than o-Hydroxybenzaldehyde in water? Retrieved from [Link]

  • Vedantu. (2024, July 2). Explain why o-hydroxybenzaldehyde is a liquid at room temperature while p-hydroxy benzaldehyde is a high melting solid. Retrieved from [Link]

  • Filo. (2025, March 5). o-Hydroxy benzaldehyde has intramolecular hydrogen bonding so it is less solid while para hydroxyl benzaldehyde is more solid due to intermolecular hydrogen bonding. Retrieved from [Link]

  • Bahal, S. M., & Burgess, D. J. (2010). Effective Formulation Development Strategies for Poorly Soluble Active Pharmaceutical Ingredients (APIs). American Pharmaceutical Review.
  • ResearchGate. (2020, February 20). How to desalt zwitterions? Retrieved from [Link]

  • World Pharma Today. (2025, October 17). Innovative Formulation Strategies for Poorly Soluble Drugs. Retrieved from [Link]

  • Aggarwal, G., et al. Formulation Tactics for the Delivery of Poorly Soluble Drugs.
  • Zhang, Z., et al. (2013). Zwitteration: Coating Surfaces with Zwitterionic Functionality to Reduce Nonspecific Adsorption. Accounts of Chemical Research.
  • Reddit. (2025, June 17). How do you separate compounds which are soluble in water? r/OrganicChemistry. Retrieved from [Link]

  • Laschewsky, A. (2014). Structures and Synthesis of Zwitterionic Polymers. Polymers.
  • Du, J., & Armes, S. P. (2009).
  • ResearchGate. (2025, July 8). Formulation strategies for poorly soluble drugs. Retrieved from [Link]

  • Ebrahimi, A., Habibi, S. M., & Neyband, R. S. (2009). Substituent effect on intramolecular hydrogen bonding in 2-hydroxybenzaldehyde.
  • Rusinska-Roszak, D. (2017). Energy of Intramolecular Hydrogen Bonding in ortho-Hydroxybenzaldehydes, Phenones and Quinones. Transfer of Aromaticity from ipso-Benzene Ring to the Enol System(s). Molecules.
  • Mahapatra, A. P. K., et al. (2020). Solubility Enhancement of Poorly soluble Drugs by using Novel Techniques : A Comprehensive Review.
  • Google Patents. CA2815321C - Methods of increasing solubility of poorly soluble compounds and methods of making and using formulations of such compounds.
  • Scribd. Phenol Solubility Data Overview. Retrieved from [Link]

  • PubChem. 2-Hydroxy-4-(pyrrolidin-1-yl)benzaldehyde. Retrieved from [Link]

  • Fekete, Z., & Inzelt, G. (2021). Coexistence of Substituted Phenols Reduces the Fouling Ability of Phenol in Non-aqueous Solvents. Periodica Polytechnica Chemical Engineering.
  • bioRxiv. (2023, April 28). Improving the solubility of pseudo-hydrophobic Alzheimer's Disease medicinal chemicals through co-crystal formulation. Retrieved from [Link]

  • Sigma-Aldrich. (2014, October 21). Safety Data Sheet: 2-Hydroxy-4-methoxybenzaldehyde.
  • Smith, C. J., et al. (2002). The relative toxicity of substituted phenols reported in cigarette mainstream smoke. Toxicological Sciences.
  • Sciforum. Alkylation of substituted phenols in DMF by MeI using TMGN (bis-1,1,8,8-(tetramethylguanidino)naphtalene) as a strong and soluble organic base. Retrieved from [Link]

Sources

Troubleshooting

Technical Support Center: Characterization of 2-Hydroxy-4-piperidin-1-ylbenzaldehyde

Ticket System Status: [ONLINE] Current Queue: High Priority Subject: Troubleshooting Guide for Structural Elucidation & Purity Analysis Introduction: The "Push-Pull" Chromophore Challenge Welcome to the technical support...

Author: BenchChem Technical Support Team. Date: February 2026

Ticket System Status: [ONLINE] Current Queue: High Priority Subject: Troubleshooting Guide for Structural Elucidation & Purity Analysis

Introduction: The "Push-Pull" Chromophore Challenge

Welcome to the technical support hub for 2-Hydroxy-4-piperidin-1-ylbenzaldehyde .

This molecule is not a standard organic intermediate; it is a classic "push-pull" system .[1] The electron-donating piperidine ring (position 4) communicates electronically with the electron-withdrawing aldehyde (position 1) through the aromatic ring.[1] Simultaneously, the 2-hydroxyl group forms a rigid intramolecular hydrogen bond with the carbonyl oxygen.[1]

These electronic features create unique characterization artifacts—often mistaken for impurities—that can stall drug development workflows.[1] This guide addresses those specific anomalies.

Module 1: NMR Anomalies & Solutions

User Issue #1: "I can't find my phenolic proton, and the piperidine peaks look 'blurry'."

Diagnosis:

  • The "Missing" Proton: The intramolecular hydrogen bond between the 2-OH and the carbonyl oxygen is extremely strong. This deshields the proton, shifting it far downfield (often >11.0 ppm), where it may be overlooked or integrated into the baseline noise if the spectral window is too narrow.

  • Piperidine Ring Dynamics: At room temperature (25°C), the piperidine ring undergoes chair-chair interconversion.[1] If this rate is comparable to the NMR timescale, the methylene protons (

    
    ) appear as broad, undefined mounds rather than sharp multiplets.
    

The Fix (Protocol):

ParameterStandard SettingOptimized Setting for This Molecule Reason
Solvent


Disrupts intermolecular exchange; stabilizes the OH signal.[1]
Spectral Width -2 to 12 ppm-2 to 15 ppm Captures the downfield phenolic proton (typically 11.2–11.8 ppm).[1]
Temperature 298 K (25°C)323 K (50°C) or 233 K (-40°C) Heating induces fast exchange (sharp average peak); cooling freezes the conformers (sharp distinct peaks).[1]

Expert Insight:

“Do not assume your sample is impure just because the aliphatic region is broad. Run a variable temperature (VT) experiment. If the peaks sharpen at 50°C, it is dynamic conformational exchange, not polymeric impurity.”

Module 2: HPLC Tailing & Retention Shifts

User Issue #2: "My peak looks like a shark fin (severe tailing), and retention times are drifting."

Diagnosis: The piperidine nitrogen is a basic center (


 of conjugate acid ~10-11).[1] On standard silica-based C18 columns, residual silanols (

) are acidic.[1] The basic piperidine interacts strongly with these silanols via ion-exchange mechanisms, causing:
  • Peak Tailing: The analyte "drags" along the column.

  • Retention Drift: As silanols slowly saturate, the retention time (

    
    ) shifts between runs.
    

Troubleshooting Logic (DOT Visualization):

HPLC_Troubleshooting cluster_legend Mechanism Start Start: Peak Tailing Detected Check_pH Check Mobile Phase pH Start->Check_pH Decision_pH Is pH > pKa (approx 10)? Check_pH->Decision_pH High_pH_Col Use Hybrid/Polymer Column (pH 10-11) Decision_pH->High_pH_Col Yes (High pH Method) Low_pH_Add Add Ion-Pairing Agent (TEA or TFA) Decision_pH->Low_pH_Add No (Low pH Method) Result_High Piperidine is Neutral (Free Base) Sharp Peak High_pH_Col->Result_High Result_Low Silanols Masked by Additive Improved Symmetry Low_pH_Add->Result_Low

Caption: Decision matrix for eliminating basic amine tailing in HPLC.

The Fix (Protocol):

  • The "High pH" Approach (Recommended):

    • Column: Use a hybrid particle column (e.g., Waters XBridge or Agilent Poroshell HPH) stable up to pH 12.

    • Buffer: 10 mM Ammonium Bicarbonate adjusted to pH 10.5 with Ammonium Hydroxide.

    • Mechanism: At pH 10.5, the piperidine is deprotonated (neutral). It interacts only with the C18 ligands, not the silanols.

  • The "Silanol Shield" Approach (Traditional):

    • Mobile Phase: Add 0.1% Triethylamine (TEA) to the aqueous phase.

    • Mechanism: TEA is a stronger base than the analyte; it saturates the active silanol sites, allowing the piperidine derivative to pass freely.

Module 3: Mass Spectrometry (MS) Interpretation

User Issue #3: "I see an M+1 peak, but also a huge M+23 and M+39. Is my salt removal failing?"

Diagnosis: This molecule is a "sodium magnet."[1] The carbonyl oxygen and the phenolic oxygen (in close proximity) create a chelation site for alkali metals (


, 

), especially in ESI positive mode.

Interpretation Guide:

Observed m/zIdentityAction Required
[M+H]⁺ Protonated ParentPrimary confirmation.[1]
[M+Na]⁺ Sodium AdductCommon. Do not interpret as impurity.
[M-H]⁻ Deprotonated PhenolSwitch to Negative Mode. This molecule ionizes excellently in negative mode due to the phenolic proton.

Critical Warning: If you observe a peak at [M+16] , this is likely the N-oxide impurity.[1] The piperidine nitrogen is susceptible to oxidation if the sample is stored in solution without antioxidants.

Module 4: Purity & Stability (The "Red Shift" Phenomenon)

User Question: "My solid is yellow, but in methanol, it looks fluorescent green/orange. Is it decomposing?"

Answer: No. This is Solvatochromism . The "Push-Pull" nature (Piperidine donor


 Aldehyde acceptor) creates a large dipole moment change upon excitation.[1]
  • Non-polar solvents (Hexane): Molecule is less polarized; absorption is blue-shifted (Yellow).[1]

  • Polar solvents (MeOH/DMSO): Solvent stabilizes the excited charge-transfer state; absorption is red-shifted (Orange/Fluorescent).[1]

Stability Protocol:

  • Storage: Store under Argon at -20°C. The aldehyde is prone to air oxidation to the carboxylic acid (2-hydroxy-4-piperidin-1-ylbenzoic acid).[1]

  • Purity Check: Monitor the disappearance of the aldehyde proton (CHO, ~9.6 ppm) and the appearance of a broad COOH peak (10-13 ppm) in NMR.

Visualizing the "Push-Pull" System

Understanding the electron flow helps predict reactivity and spectroscopic behavior.

Resonance_Effect cluster_outcome Resulting Properties Piperidine Piperidine (N) Electron Donor Ring Benzene Ring Conduit Piperidine->Ring Lone Pair Donation (+M) Prop3 Basic N (Tailing) Piperidine->Prop3 Aldehyde Aldehyde (C=O) Electron Acceptor Ring->Aldehyde Conjugation Prop1 Fluorescence Aldehyde->Prop1 Prop2 Red-Shifted UV Aldehyde->Prop2 OH_Group 2-OH Group H-Bond Stabilizer OH_Group->Aldehyde Intramolecular H-Bond

Caption: Electronic "Push-Pull" mechanism driving the physical properties.[1]

References

  • Silverstein, R. M., et al. Spectrometric Identification of Organic Compounds. (Discusses the diagnostic downfield shift of hydrogen-bonded phenolic protons in salicylaldehydes). [1]

  • Agilent Technologies. Troubleshooting HPLC Peak Shape Issues. (Authoritative guide on silanol interactions with basic amines). [1]

  • Reichardt, C. Solvatochromic Dyes as Solvent Polarity Indicators. Chem. Rev. 1994, 94, 8, 2319–2358. (Foundational text on donor-acceptor push-pull systems). [1]

  • National Center for Biotechnology Information. PubChem Compound Summary for 4-(1-Piperidinyl)benzaldehyde (Structural analog for grounding physical properties). [1]

Sources

Optimization

Technical Support Guide: Scalable Synthesis of 2-Hydroxy-4-(piperidin-1-yl)benzaldehyde

Executive Summary & Route Selection This guide addresses the scale-up challenges for synthesizing 2-Hydroxy-4-(piperidin-1-yl)benzaldehyde (CAS: N/A for specific isomer, generic class 4-amino-2-hydroxybenzaldehydes). Thi...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Route Selection

This guide addresses the scale-up challenges for synthesizing 2-Hydroxy-4-(piperidin-1-yl)benzaldehyde (CAS: N/A for specific isomer, generic class 4-amino-2-hydroxybenzaldehydes). This molecule is a critical pharmacophore in kinase inhibitors and degraders.

We support two synthetic routes.[1][2] Route A (SnAr) is the recommended industry standard for scale-up due to its superior safety profile and regioselectivity. Route B (Vilsmeier-Haack) is a legacy route used for cost reduction but carries significant thermal hazards.

Route Comparison Table
FeatureRoute A: SnAr (Recommended)Route B: Vilsmeier-Haack (Legacy)
Starting Material 4-Fluoro-2-hydroxybenzaldehyde3-(Piperidin-1-yl)phenol
Reagents Piperidine, K₂CO₃, MeCN/DMFPOCl₃, DMF
Safety Profile High (Standard chemical handling)Low (Thermal runaway risk, violent quench)
Regioselectivity 100% Specific (C4 substitution)Variable (Mixture of C2/C4/C6 formylation)
Purification Crystallization (High purity)Chromatography often required

Recommended Protocol: Route A (SnAr Substitution)

This protocol utilizes the nucleophilic aromatic substitution (SNAr) of the activated fluorine atom by piperidine.[3] The para-aldehyde group activates the fluorine, while the ortho-hydroxyl group requires base mediation to prevent side reactions.

Standard Operating Procedure (100g Scale)

Reagents:

  • 4-Fluoro-2-hydroxybenzaldehyde (1.0 eq)

  • Piperidine (1.5 - 2.0 eq)

  • Potassium Carbonate (K₂CO₃) (2.0 eq, anhydrous, granular)

  • Solvent: Acetonitrile (MeCN) is preferred for safety. DMF/DMSO can be used but require strict thermal controls (see Section 3).

Step-by-Step Workflow:

  • Charging: To a chemically resistant reactor (glass-lined or Hastelloy), charge Acetonitrile (10 vol) and 4-Fluoro-2-hydroxybenzaldehyde (1.0 wt) . Stir to dissolve.

  • Base Addition: Add K₂CO₃ (2.0 eq) . The slurry may turn yellow (phenoxide formation).

  • Nucleophile Addition: Add Piperidine (1.5 eq) dropwise over 30 minutes. Note: Mild exotherm.

  • Reaction: Heat the mixture to Reflux (~80-82°C) .

    • Checkpoint: Monitor by HPLC/TLC after 4 hours.[4] The reaction is complete when the starting fluoride is <1%.

  • Work-up (Precipitation Method):

    • Cool reaction mixture to 20°C.

    • Filter off inorganic salts (KF, excess K₂CO₃). Wash cake with MeCN.

    • Concentrate the filtrate to ~3 volumes.

    • Slowly add Water (10 vol) to the concentrate while stirring. The product should precipitate as a solid.

    • Troubleshooting: If the product "oils out" (forms a sticky gum), see Section 4.

  • Isolation: Filter the solid, wash with water, and dry in a vacuum oven at 45°C.

Visualizing the Workflow

SnAr_Workflow Start Start: 4-Fluoro-2-hydroxybenzaldehyde Mix Mix with K2CO3 in MeCN Start->Mix AddPip Add Piperidine (1.5 eq) Temp: 20-25°C Mix->AddPip Heat Reflux (80°C) for 4-6 hours AddPip->Heat Check HPLC Check: Start Material < 1%? Heat->Check Filter Filter Inorganic Salts Check->Filter Yes Trouble See Section 4: 'Stalled Reaction' Check->Trouble No Quench Precipitate in Water Filter->Quench Dry Dry Product Quench->Dry

Caption: Logical workflow for the SnAr synthesis of 2-Hydroxy-4-(piperidin-1-yl)benzaldehyde.

Critical Process Safety (Scale-Up Hazards)

WARNING: DMSO/Base Thermal Hazard If you choose to switch the solvent from Acetonitrile to DMSO (Dimethyl Sulfoxide) to accelerate the reaction, you must be aware of a critical hazard.[5]

  • The Hazard: DMSO can undergo violent, exothermic decomposition when heated with bases (like K₂CO₃, KOH) or halides at temperatures >100°C.

  • The Fix: If using DMSO, NEVER exceed 90°C . Ensure your reactor has a rupture disk and emergency cooling. We strongly recommend Acetonitrile or DMF over DMSO for this specific transformation on a kilogram scale.

Vilsmeier-Haack Hazards (Route B Users):

  • POCl₃: Reacts violently with water. The quench step is extremely exothermic and releases HCl gas.

  • DMF/POCl₃ Adduct: This "Vilsmeier Reagent" can undergo thermal runaway if left stirring without substrate for too long or if heated too quickly.

Troubleshooting Guide (Help Desk)

Issue 1: "The reaction has stalled with 10-20% starting material remaining."

Diagnosis: The phenoxide anion (formed by K₂CO₃) is electron-donating, which deactivates the ring towards further nucleophilic attack. The water content in the solvent may also be quenching the basicity. Solution:

  • Add Catalyst: Add 5-10 mol% of tetrabutylammonium bromide (TBAB) . This phase transfer catalyst helps the carbonate function more effectively in organic media.

  • Increase Temp: If using MeCN, switch to Propionitrile (bp 97°C) or carefully use DMF (100°C).

  • Stoichiometry: Add an additional 0.5 eq of Piperidine.

Issue 2: "The product formed a sticky tar/oil upon pouring into water."

Diagnosis: This is common for piperidine derivatives, which often have low melting points or are contaminated with excess piperidine (acting as a solvent). Solution:

  • Decant & Triturate: Decant the water. Add a small amount of cold Ethanol or Isopropanol to the oil and scratch the flask/reactor wall to induce crystallization.

  • pH Adjustment: The oil might be a mixture of the free base and phenoxide. Adjust the aqueous phase pH to ~6-7 using dilute HCl (carefully!) to ensure the phenol is protonated but the piperidine stays attached.

  • Extraction: If it refuses to solidify, extract into Ethyl Acetate , wash with brine, dry, and concentrate. Recrystallize the residue from Hexane/Ethyl Acetate (4:1) .

Issue 3: "The product is dark brown/black instead of yellow."

Diagnosis: Phenolic aldehydes are sensitive to oxidation, especially in basic media at high temperatures. Solution:

  • Inert Atmosphere: Ensure the reaction is run under a strict Nitrogen or Argon blanket.[6]

  • Antioxidant: Add a pinch of sodium metabisulfite during the aqueous workup to reduce any quinones formed.

  • Purification: Recrystallize immediately. The dark color is often a surface impurity.

Troubleshooting Logic Tree

Troubleshooting Issue Identify Issue Stall Reaction Stalled Issue->Stall Oil Oiling Out Issue->Oil Dark Dark Color Issue->Dark Sol_Stall 1. Add TBAB (PTC) 2. Increase Temp 3. Check Water Content Stall->Sol_Stall Sol_Oil 1. Adjust pH to 6-7 2. Seed with Crystal 3. Extract w/ EtOAc Oil->Sol_Oil Sol_Dark 1. Recrystallize (EtOH) 2. Use N2 Atmosphere Dark->Sol_Dark

Caption: Decision tree for common synthesis failures.

Frequently Asked Questions (FAQs)

Q: Can I use Sodium Hydroxide (NaOH) instead of Potassium Carbonate? A: We advise against it. NaOH is a strong nucleophile and can attack the aldehyde, leading to Cannizzaro reactions or other side products. K₂CO₃ is a milder base that sufficiently deprotonates the phenol without destroying the aldehyde.

Q: Why is the Vilsmeier route considered "unsafe" for this specific molecule? A: While Vilsmeier is standard for many aldehydes, the starting material here (3-piperidinophenol) is very electron-rich. The reaction is highly exothermic.[7][8] Furthermore, the Vilsmeier reagent can attack the piperidine ring or cause polymerization. The SnAr route is cleaner because the carbon skeleton is pre-assembled.

Q: What is the best solvent for recrystallization? A: Ethanol/Water is the classic system. Dissolve the crude solid in boiling Ethanol, then add hot water dropwise until slight turbidity appears. Cool slowly. If the product is very non-polar, Hexane/Ethyl Acetate is a good alternative.

References

  • SnAr on Fluorobenzaldehydes

    • Mechanism & Kinetics: "Nucleophilic aromatic substitution (SNAr) on fluoropyridines and fluoroarenes." BenchChem Application Notes.

    • Selectivity: "Highly Regioselective SnAr of a Polyhalogenated Benzaldehyde." WuXi AppTec Research.

  • Process Safety (DMSO Hazards)

    • Thermal Hazards: "Thermal hazards and safe scale-up of reactions containing dimethyl sulfoxide."[5][7][8] Organic Process Research & Development.

    • Explosion Risks: "Potential Explosion Hazards with Using DMSO and DMF in Chemical Reactions." Purdue University Safety Alert.

  • Vilsmeier-Haack Protocols

    • General Protocol: "Application Notes and Protocols: Vilsmeier-Haack Reaction for Aromatic Formylation." BenchChem.[6]

  • Compound Properties

    • 4-Fluoro-2-hydroxybenzaldehyde Data:PubChem Compound Summary.

Sources

Reference Data & Comparative Studies

Validation

comparative study of different synthesis routes for 2-Hydroxy-4-piperidin-1-ylbenzaldehyde

In the landscape of pharmaceutical and materials science research, the synthesis of functionalized aromatic aldehydes is a cornerstone for the development of novel compounds. Among these, 2-Hydroxy-4-piperidin-1-ylbenzal...

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of pharmaceutical and materials science research, the synthesis of functionalized aromatic aldehydes is a cornerstone for the development of novel compounds. Among these, 2-Hydroxy-4-piperidin-1-ylbenzaldehyde stands out as a valuable intermediate, featuring a reactive aldehyde, a chelating hydroxyl group, and a tertiary amine moiety. This guide provides an in-depth comparative analysis of prominent synthetic routes to this target molecule, offering field-proven insights into the causality behind experimental choices and a rigorous examination of their respective merits and demerits.

Introduction to the Target Molecule

2-Hydroxy-4-piperidin-1-ylbenzaldehyde is a substituted salicylaldehyde derivative. The ortho-hydroxybenzaldehyde framework is a key structural motif in a wide array of biologically active compounds and ligands for coordination chemistry. The introduction of a piperidine group at the C4 position significantly modulates the electronic properties and steric profile of the molecule, influencing its reactivity and potential biological interactions. The primary challenge in its synthesis lies in the regioselective introduction of the formyl group onto the 4-piperidin-1-ylphenol precursor.

Precursor Synthesis: 4-piperidin-1-ylphenol

A common and crucial precursor for the synthesis of 2-Hydroxy-4-piperidin-1-ylbenzaldehyde is 4-piperidin-1-ylphenol. A robust method for its synthesis is the nucleophilic aromatic substitution of 4-fluoronitrobenzene with piperidine, followed by the reduction of the nitro group.

Experimental Protocol: Synthesis of 4-piperidin-1-ylphenol

Step 1: Synthesis of 1-(4-nitrophenyl)piperidine

  • To a stirred solution of 4-fluoronitrobenzene (1 equivalent) in a suitable solvent such as dimethylformamide (DMF), add piperidine (1.2 equivalents) and potassium carbonate (K₂CO₃) (2 equivalents).

  • Heat the reaction mixture at 90-100 °C for 4-6 hours, monitoring the progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and pour it into ice-water.

  • Collect the precipitated solid by filtration, wash with water, and dry under vacuum to yield 1-(4-nitrophenyl)piperidine.

Step 2: Reduction to 4-piperidin-1-ylphenol

  • The nitro group of 1-(4-nitrophenyl)piperidine can be reduced to an amine using standard procedures, such as catalytic hydrogenation with H₂/Pd-C or using a reducing agent like tin(II) chloride (SnCl₂) in ethanol.

  • For the catalytic hydrogenation, dissolve 1-(4-nitrophenyl)piperidine in ethanol, add a catalytic amount of 10% Pd/C, and stir the mixture under a hydrogen atmosphere until the reaction is complete (monitored by TLC).

  • Filter the catalyst through a pad of celite and concentrate the filtrate under reduced pressure to obtain 4-piperidin-1-ylphenol.

Comparative Analysis of Ortho-Formylation Routes

The regioselective introduction of a formyl group at the ortho position to the hydroxyl group of 4-piperidin-1-ylphenol is the key transformation to yield the target molecule. Several classical formylation reactions can be employed, each with its own set of advantages and disadvantages. We will compare three prominent methods: the Vilsmeier-Haack reaction, the Reimer-Tiemann reaction, and the Duff reaction.

Route 1: The Vilsmeier-Haack Reaction

The Vilsmeier-Haack reaction is a mild and efficient method for the formylation of electron-rich aromatic compounds.[1] The reactive electrophile, the Vilsmeier reagent (a chloroiminium salt), is typically generated in situ from N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl₃).[2][3] For phenols, the reaction is highly selective for the ortho-position due to the directing effect of the hydroxyl group.

The reaction proceeds via the formation of the Vilsmeier reagent, which is then attacked by the electron-rich aromatic ring of 4-piperidin-1-ylphenol. The resulting iminium ion intermediate is subsequently hydrolyzed during workup to yield the aldehyde. The ortho-selectivity is driven by the coordination of the phenolic oxygen to the electrophilic species, directing the substitution to the adjacent position.

  • In a two-necked round-bottom flask under an inert atmosphere, cool N,N-dimethylformamide (DMF) (5 equivalents) to 0 °C.

  • Slowly add phosphorus oxychloride (POCl₃) (1.5 equivalents) dropwise, maintaining the temperature below 5 °C.

  • Stir the mixture at 0 °C for 30 minutes to form the Vilsmeier reagent.

  • Add a solution of 4-piperidin-1-ylphenol (1 equivalent) in DMF to the reaction mixture.

  • Allow the reaction to warm to room temperature and then heat to 60-70 °C for 2-4 hours.

  • Monitor the reaction progress by TLC.

  • Upon completion, cool the reaction mixture and carefully pour it onto crushed ice with vigorous stirring.

  • Neutralize the solution with a saturated sodium bicarbonate solution until a precipitate forms.

  • Collect the solid by filtration, wash with cold water, and purify by recrystallization or column chromatography.

Vilsmeier_Haack_Workflow cluster_reagent_prep Vilsmeier Reagent Formation cluster_reaction Formylation Reaction cluster_workup Workup and Purification DMF DMF Vilsmeier_Reagent Vilsmeier Reagent (Chloroiminium salt) DMF->Vilsmeier_Reagent 0 °C POCl3 POCl₃ POCl3->Vilsmeier_Reagent Substrate 4-piperidin-1-ylphenol Intermediate Iminium Ion Intermediate Substrate->Intermediate Reaction with Vilsmeier Reagent 60-70 °C Hydrolysis Hydrolysis (Ice-water) Intermediate->Hydrolysis Neutralization Neutralization (NaHCO₃) Hydrolysis->Neutralization Purification Purification Neutralization->Purification Product 2-Hydroxy-4-piperidin-1-ylbenzaldehyde Purification->Product

Figure 1: Vilsmeier-Haack Reaction Workflow.
Route 2: The Reimer-Tiemann Reaction

The Reimer-Tiemann reaction is a classic method for the ortho-formylation of phenols using chloroform (CHCl₃) in a basic aqueous solution.[4][5] The reactive species is dichlorocarbene (:CCl₂), which is generated in situ.[5] While it is a well-established reaction, it often suffers from moderate yields and the formation of byproducts.[5]

Under basic conditions, chloroform is deprotonated to form the trichloromethyl anion, which then eliminates a chloride ion to generate dichlorocarbene. The phenoxide ion, formed from the deprotonation of 4-piperidin-1-ylphenol, acts as a nucleophile and attacks the electrophilic dichlorocarbene. The resulting intermediate is hydrolyzed to the final aldehyde product. The ortho-selectivity is generally favored.[4]

  • In a round-bottom flask, dissolve 4-piperidin-1-ylphenol (1 equivalent) in an aqueous solution of sodium hydroxide (4-5 equivalents).

  • Heat the mixture to 60-70 °C with vigorous stirring.

  • Add chloroform (3-4 equivalents) dropwise over a period of 1 hour, maintaining the temperature.

  • Continue stirring at 60-70 °C for an additional 2-3 hours.

  • Cool the reaction mixture and acidify with dilute hydrochloric acid.

  • Extract the product with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Reimer_Tiemann_Workflow cluster_carbene_gen Dichlorocarbene Generation cluster_reaction Formylation Reaction cluster_workup Workup and Purification CHCl3 Chloroform (CHCl₃) Dichlorocarbene Dichlorocarbene (:CCl₂) CHCl3->Dichlorocarbene NaOH NaOH (aq) NaOH->Dichlorocarbene Substrate 4-piperidin-1-ylphenoxide Intermediate Dichloromethyl Intermediate Substrate->Intermediate Electrophilic Attack 60-70 °C Hydrolysis Hydrolysis Intermediate->Hydrolysis Acidification Acidification (HCl) Hydrolysis->Acidification Extraction Extraction Acidification->Extraction Purification Purification Extraction->Purification Product 2-Hydroxy-4-piperidin-1-ylbenzaldehyde Purification->Product

Figure 2: Reimer-Tiemann Reaction Workflow.
Route 3: The Duff Reaction

The Duff reaction utilizes hexamethylenetetramine (HMTA) as the formylating agent in an acidic medium, typically glycerol and boric acid or trifluoroacetic acid.[6][7] This reaction is known for its simplicity and the use of readily available reagents, but often provides low yields.[8] The reaction is generally selective for the ortho position in phenols.[6]

In an acidic medium, HMTA is believed to generate an electrophilic iminium ion species. The phenol attacks this electrophile, leading to an aminomethylated intermediate. Subsequent hydrolysis and oxidation steps, with the specifics still being a subject of some debate, lead to the final aldehyde product.

  • To a mixture of 4-piperidin-1-ylphenol (1 equivalent) and hexamethylenetetramine (2 equivalents), add glacial acetic acid or a mixture of glycerol and boric acid.

  • Heat the reaction mixture to 140-160 °C for several hours.

  • Monitor the reaction by TLC.

  • Cool the mixture and hydrolyze by adding dilute sulfuric acid and heating for a short period.

  • Extract the product with an organic solvent, wash, dry, and concentrate.

  • Purify by column chromatography.

Duff_Reaction_Workflow cluster_reagents Reagents cluster_reaction Reaction and Hydrolysis cluster_workup Workup and Purification Substrate 4-piperidin-1-ylphenol Heating Heating (140-160 °C) Substrate->Heating HMTA Hexamethylenetetramine (HMTA) HMTA->Heating Acid Acid (e.g., Acetic Acid) Acid->Heating Hydrolysis Acid Hydrolysis Heating->Hydrolysis Extraction Extraction Hydrolysis->Extraction Purification Purification Extraction->Purification Product 2-Hydroxy-4-piperidin-1-ylbenzaldehyde Purification->Product

Figure 3: Duff Reaction Workflow.

Performance Comparison

ParameterVilsmeier-Haack ReactionReimer-Tiemann ReactionDuff Reaction
Yield Generally Good to ExcellentModerate to Low[5]Generally Low to Moderate[8]
Regioselectivity High (ortho-directing)Good (ortho-directing)[4]High (ortho-directing)[6]
Reaction Conditions Mild to Moderate (0-70 °C)Moderate (60-70 °C)Harsh (140-160 °C)
Reagents POCl₃ is corrosive and moisture-sensitive[2]CHCl₃ is a suspected carcinogenReagents are readily available and stable
Scalability Readily scalableCan be challenging to scale upScalability can be an issue due to high temperatures
Workup Relatively straightforwardCan be complex due to biphasic systemCan be tedious

Characterization of 2-Hydroxy-4-piperidin-1-ylbenzaldehyde

The final product should be characterized using standard analytical techniques to confirm its identity and purity.

  • ¹H NMR: Expected signals would include a singlet for the aldehyde proton (~9.5-10.0 ppm), a singlet for the phenolic hydroxyl proton, aromatic protons in the region of 6.0-7.5 ppm, and signals corresponding to the piperidine ring protons.

  • ¹³C NMR: Characteristic peaks would be observed for the aldehyde carbonyl carbon (~190 ppm), the carbon bearing the hydroxyl group, other aromatic carbons, and the carbons of the piperidine ring.

  • Mass Spectrometry: To confirm the molecular weight of the compound.

  • Infrared Spectroscopy: To identify the characteristic stretching frequencies of the hydroxyl, aldehyde, and C-N bonds.

Conclusion and Recommendations

Based on the comparative analysis, the Vilsmeier-Haack reaction emerges as the most promising route for the synthesis of 2-Hydroxy-4-piperidin-1-ylbenzaldehyde. It offers a superior combination of high yield, excellent regioselectivity, and relatively mild reaction conditions. While the reagents require careful handling, the overall efficiency and scalability make it the preferred method for laboratory and potential industrial-scale production.

The Reimer-Tiemann reaction, while a classic method, is hampered by lower yields and the use of a hazardous solvent. The Duff reaction, despite its simplicity, is often limited by its low yields and harsh reaction conditions.

For researchers and drug development professionals, the choice of synthetic route will ultimately depend on the desired scale, available resources, and safety considerations. However, for the efficient and reliable synthesis of 2-Hydroxy-4-piperidin-1-ylbenzaldehyde, the Vilsmeier-Haack reaction stands out as the most robust and scientifically sound approach.

References

  • Technical Disclosure Commons. (2022, September 19). Process for the preparation of 4-(4-(4-aminophenyl) piperazin-1-yl) phenol. Retrieved from [Link]

  • Name Reactions in Organic Synthesis. (n.d.). Duff Reaction. Cambridge University Press.
  • Wikipedia. (n.d.). Duff reaction. Retrieved from [Link]

  • Wikipedia. (n.d.). Reimer–Tiemann reaction. Retrieved from [Link]

  • Name Reactions in Organic Synthesis. (n.d.). Duff Reaction. Cambridge University Press.
  • BenchChem. (2025). Application Notes and Protocols: Vilsmeier-Haack Reaction for Aromatic Formylation.
  • Patil, S. L., & Patil, D. R. (2014). REVIEW ARTICLE ON VILSMEIER-HAACK REACTION. World Journal of Pharmacy and Pharmaceutical Sciences, 3(7), 446-464.
  • Wikipedia. (n.d.). Vilsmeier–Haack reaction. Retrieved from [Link]

  • Master Organic Chemistry. (2026, February 6). Reimer-Tiemann Reaction. Retrieved from [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. (2026, February 12). Exploring the Chemical Properties and Synthesis of 4-(Piperidin-1-yl)benzaldehyde. Retrieved from [Link]

  • Asiri, A. M., & Badahdah, K. O. (2007). Synthesis of Some New Anils: Part 1. Reaction of 2-Hydroxy-benzaldehyde and 2-Hydroxynaphthaldehyde with 2-Aminopyridene and 2-Aminopyrazine. Molecules, 12(8), 1798–1808.
  • Goel, K. K., Gajbhiye, A., Anu, & Goel, N. M. (2008). Synthesis and Antimicrobial Activity of Piperidin-4-one Derivatives. Biomedical and Pharmacology Journal, 1(1).
  • Hofsløkken, N. U., & Skattebøl, L. (1999). Convenient Method for the ortho-Formylation of Phenols. Acta Chemica Scandinavica, 53, 258-262.
  • Kappe, C. O. (2000). Controlled microwave heating in modern organic synthesis.
  • Kumar, S., & Sunder, S. (2013). Synthesis, Characterization of Substituted Piperdin-4-ones with Dichloro(cyclooctadiene)palladium(II). International Journal of Scientific & Engineering Research, 4(11).
  • The ScholarShip. (n.d.). The Duff Reaction: Researching A Modification. Retrieved from [Link]

  • Name Reactions in Organic Synthesis. (n.d.). Vilsmeier-Haack Reaction. Cambridge University Press.
  • Chemistry Steps. (2023, April 24). Vilsmeier-Haack Reaction. Retrieved from [Link]

  • The ScholarShip. (n.d.). The Duff Reaction: Researching A Modification. Retrieved from [Link]

  • Chemistry Notes. (2022, February 2). Reimer Tiemann Reaction: Mechanism and application. Retrieved from [Link]

  • Online Organic Chemistry Tutor. (2025, April 27). Reimer-Tiemann Reaction. Retrieved from [Link]

  • Singh, R., et al. (2024). Design, synthesis, in vitro and in silico studies of novel piperidine derived thiosemicarbazones as inhibitors of dihydrofolate reductase. Scientific Reports, 14(1), 1-18.
  • ResearchGate. (n.d.). (PDF) Synthesis of Some New Anils: Part 1. Reaction of 2-Hydroxy-benzaldehyde and 2-Hydroxynaphthaldehyde with 2-Aminopyridene and 2-Aminopyrazine. Retrieved from [Link]

  • MDPI. (2007, August 13). Synthesis of Some New Anils: Part 1. Reaction of 2-Hydroxy-benzaldehyde and 2-Hydroxynaphthaldehyde with 2-Aminopyridene and 2-Aminopyrazine. Retrieved from [Link]

Sources

Comparative

Cross-Validation of HPLC-UV and LC-MS/MS Methods for Piperidin-2,6-Dione Derivatives

Executive Summary Piperidin-2,6-dione derivatives (glutarimides), such as Thalidomide, Lenalidomide, and Pomalidomide, represent a critical class of immunomodulatory imide drugs (IMiDs). While HPLC-UV remains the gold st...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Piperidin-2,6-dione derivatives (glutarimides), such as Thalidomide, Lenalidomide, and Pomalidomide, represent a critical class of immunomodulatory imide drugs (IMiDs). While HPLC-UV remains the gold standard for CMC (Chemistry, Manufacturing, and Controls) and purity profiling due to its robustness and cost-efficiency, LC-MS/MS is indispensable for pharmacokinetic (PK) profiling due to its superior sensitivity in complex biological matrices.

This guide provides a rigorous framework for cross-validating these two orthogonal methodologies. It addresses the specific chemical challenges of the glutarimide ring—specifically hydrolytic instability and chiral inversion—and establishes a self-validating protocol to ensure data continuity between formulation development (UV) and clinical bioanalysis (MS).

The Analyte Challenge: Glutarimide Instability

Before attempting validation, one must understand the "Achilles' heel" of piperidin-2,6-diones: the glutarimide ring.

  • Hydrolytic Instability: The imide bond in the piperidine-2,6-dione ring is highly susceptible to hydrolysis, particularly at pH > 7.0. Ring opening results in the formation of the corresponding carboxylic acid amide, which is pharmacologically inactive and represents a degradation product.

  • Chiral Inversion: These derivatives possess a chiral center at the C-3 position of the glutarimide ring. In vivo, they undergo rapid racemization. While this guide focuses on achiral quantification, method conditions must prevent ex vivo racemization during sample prep.

Core Directive: All mobile phases and extraction buffers must be maintained at pH < 4.5 to stabilize the ring.

Method A: HPLC-UV (The QC Workhorse)

Application: Raw material purity, dissolution testing, high-concentration formulation analysis.

Optimized Protocol
  • Column: High-purity C18 (e.g., Inertsil ODS-3V or Symmetry C18), 5 µm, 150 x 4.6 mm.

  • Mobile Phase:

    • Solvent A: 10 mM Potassium Phosphate buffer (pH 3.0 adjusted with dilute phosphoric acid).

    • Solvent B: Acetonitrile (ACN).[1]

    • Mode: Isocratic (e.g., 90:10 Buffer:ACN for polar derivatives like Lenalidomide) or Gradient depending on lipophilicity.

  • Flow Rate: 1.0 mL/min.[1][2]

  • Detection: UV-Vis at 210–220 nm (Maximize carbonyl absorption).

  • Linearity Range: Typically 0.5 µg/mL – 100 µg/mL.

Expert Insight: Phosphate buffer is preferred over acetate for UV because it offers lower background noise at low wavelengths (210 nm). However, phosphate is non-volatile and incompatible with MS, necessitating the cross-validation to a volatile buffer system.

Method B: LC-MS/MS (The Bioanalytical Standard)

Application: Plasma/serum PK studies, trace impurity detection.

Optimized Protocol
  • Column: Core-shell C18 (e.g., Kinetex or Halo C18), 2.6 µm, 50 x 2.1 mm (for high throughput).

  • Mobile Phase:

    • Solvent A: 0.1% Formic Acid in Water.[3]

    • Solvent B: 0.1% Formic Acid in Methanol/Acetonitrile (50:50).

  • Ionization: ESI Positive Mode (Protonation of the amide nitrogen).

  • MRM Transitions: Monitor parent

    
     to specific fragment (often loss of the glutarimide ring, 
    
    
    
    Da, or ammonia loss).
  • Internal Standard (IS): Crucial. Use deuterated analogs (e.g., Lenalidomide-d5). If unavailable, use a structural analog like Fluconazole, but verify retention time overlap to compensate for matrix effects.

  • LOQ: Typically 0.1 – 1.0 ng/mL.

Expert Insight: Avoid Ammonium Acetate if possible. While it improves peak shape, the slightly higher pH (approx 4-5) compared to Formic Acid (pH ~2.7) can accelerate on-column degradation during long runs. Stick to Formic Acid for maximum stability.

Cross-Validation Experimental Workflow

Cross-validation is not merely running the same sample twice. It is a statistical demonstration that Method B (MS) generates equivalent data to Method A (UV) within the overlapping concentration range.

Step-by-Step Protocol
  • Select the "Bridge" Matrix: Use a simplified matrix (e.g., diluted plasma or buffer) that is compatible with both detectors. UV cannot handle raw plasma without extensive extraction, while MS can.

    • Recommendation: Use spiked mobile phase or extracted plasma samples (via SPE) reconstituted in the mobile phase.

  • Prepare Quality Control (QC) Spikes:

    • Prepare QCs at three levels: Low, Medium, and High.

    • Crucial: The "Low" QC must be above the UV LOQ (e.g., 1 µg/mL). The "High" QC must be within the MS linear range (dilution may be required for MS).

  • Split-Sample Analysis:

    • Process

      
       replicates at each QC level.
      
    • Inject the exact same vial if possible. If not, prepare separate vials from the same bulk extract immediately prior to analysis to negate stability variables.

  • Acceptance Criteria (FDA/ICH M10):

    • The % difference between the two methods should be within ±20% for at least 67% of the samples.

Visualization: Workflow & Decision Logic
Diagram 1: Cross-Validation Workflow

This diagram illustrates the parallel processing required to validate the correlation between the two methods.

CrossValidationWorkflow cluster_Prep Sample Preparation cluster_MethodA Method A: HPLC-UV cluster_MethodB Method B: LC-MS/MS Start Study Initiation (Piperidin-2,6-dione) QC_Gen Generate QC Samples (1 µg/mL - 50 µg/mL) Start->QC_Gen Split Split Sample Aliquots QC_Gen->Split UV_Inj Injection (20 µL) Split->UV_Inj Aliquot A MS_Dil Dilution (1:100) (To fit Linear Range) Split->MS_Dil Aliquot B UV_Det Detection @ 210nm UV_Inj->UV_Det UV_Data Data: Absorbance Area UV_Det->UV_Data Analysis Statistical Comparison (Bland-Altman / Regression) UV_Data->Analysis MS_Inj Injection (2 µL) MS_Dil->MS_Inj MS_Det MRM Detection (ESI+) MS_Inj->MS_Det MS_Data Data: Peak Area Ratio (Analyte/IS) MS_Det->MS_Data MS_Data->Analysis Decision Validation Report (Pass/Fail) Analysis->Decision

Caption: Parallel workflow for cross-validating HPLC-UV and LC-MS/MS methods, ensuring identical sample origin for statistical rigor.

Diagram 2: Method Selection Decision Matrix

When should you use which method? This logic tree guides the researcher based on sensitivity and matrix requirements.

MethodSelection Start Sample Type? Matrix Biological Matrix? (Plasma/Urine) Start->Matrix Formulation Formulation/API? Start->Formulation Sens_Req Required LOQ? Matrix->Sens_Req Conc_High Concentration > 1 µg/mL? Formulation->Conc_High Method_UV Use HPLC-UV (Cost-effective, Robust) Conc_High->Method_UV Yes Method_MS Use LC-MS/MS (High Sensitivity) Conc_High->Method_MS No (Trace Impurities) High_Sens < 10 ng/mL Sens_Req->High_Sens Low_Sens > 100 ng/mL Sens_Req->Low_Sens High_Sens->Method_MS Low_Sens->Method_UV Only if extracted & concentrated Low_Sens->Method_MS Preferred

Caption: Decision matrix for selecting between HPLC-UV and LC-MS/MS based on sample matrix and required sensitivity.

Data Analysis & Interpretation

To validate the methods, perform a Bland-Altman Analysis rather than just a simple correlation coefficient (


).
  • Plot Difference vs. Average:

    • X-axis: Average of UV and MS result

      
      .
      
    • Y-axis: Difference

      
      .
      
  • Interpretation:

    • Bias: If the mean difference is significantly non-zero, one method is consistently over/under-estimating. Common cause: Matrix effect suppression in MS (under-estimation) or co-eluting impurity in UV (over-estimation).

    • Limits of Agreement: 95% of data points should fall within

      
       SD of the mean difference.
      
References
  • US Food and Drug Administration (FDA). (2018).[4] Bioanalytical Method Validation Guidance for Industry. Retrieved from [Link]

  • International Council for Harmonisation (ICH). (2022). M10 Bioanalytical Method Validation and Study Sample Analysis. Retrieved from [Link]

  • Ranganathan, P., et al. (2018). "Development and validation of Lenalidomide in human plasma by LC-MS/MS." Journal of King Saud University - Science. Retrieved from [Link]

  • Ma, H., et al. (2012). "Hydrolytic stability of thalidomide and its analogs." Journal of Pharmaceutical Sciences. (Contextual reference on ring stability).

Sources

Validation

A Senior Application Scientist's Guide to the Biological Assay Validation of 2-Hydroxy-4-piperidin-1-ylbenzaldehyde and Its Analogs

For the discerning researcher, the journey from synthesizing a novel compound like 2-Hydroxy-4-piperidin-1-ylbenzaldehyde to understanding its biological significance is paved with rigorous, validated assays. This guide...

Author: BenchChem Technical Support Team. Date: February 2026

For the discerning researcher, the journey from synthesizing a novel compound like 2-Hydroxy-4-piperidin-1-ylbenzaldehyde to understanding its biological significance is paved with rigorous, validated assays. This guide provides an in-depth, experience-driven framework for validating biological assays for this and structurally related molecules. We will move beyond rote protocols to explore the scientific rationale behind our choices, ensuring that every step is part of a self-validating system.

Part 1: The Foundational Principles of Biological Assay Validation

Before delving into specific protocols, it is paramount to understand the universal principles that govern assay validation. These principles are not arbitrary; they are established by regulatory bodies like the U.S. Food and Drug Administration (FDA), the European Medicines Agency (EMA), and the International Council for Harmonisation (ICH) to ensure data is reliable, reproducible, and fit for its intended purpose.[1][2] The core tenet of validation is to provide documented evidence that an analytical method consistently produces a result that meets pre-determined specifications.[1][3]

The key performance characteristics that must be evaluated during assay validation are:

  • Accuracy: The closeness of agreement between the measured value and the true value.

  • Precision: The degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample. This is often expressed as repeatability (intra-assay precision) and intermediate precision (inter-assay precision).

  • Specificity (or Selectivity): The ability to assess unequivocally the analyte in the presence of components that may be expected to be present, such as impurities, degradation products, or matrix components.[1]

  • Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte in the sample.[4]

  • Range: The interval between the upper and lower concentration of an analyte in the sample for which it has been demonstrated that the analytical procedure has a suitable level of precision, accuracy, and linearity.[4]

  • Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.

  • Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.

  • Robustness: A measure of a method's capacity to remain unaffected by small, but deliberate variations in method parameters, providing an indication of its reliability during normal usage.[4]

The following diagram illustrates the relationship between these core validation parameters.

G AssayValidation Assay Validation Accuracy Accuracy AssayValidation->Accuracy Precision Precision AssayValidation->Precision Specificity Specificity AssayValidation->Specificity Linearity Linearity AssayValidation->Linearity Range Range AssayValidation->Range LOD_LOQ LOD & LOQ AssayValidation->LOD_LOQ Robustness Robustness AssayValidation->Robustness Accuracy->LOD_LOQ Precision->LOD_LOQ Linearity->Range

Core Parameters of Biological Assay Validation

Part 2: A Case Study in Antimicrobial Susceptibility Testing

Given the presence of a phenolic hydroxyl group and a piperidine ring—moieties commonly found in antimicrobial agents—a logical starting point for characterizing 2-Hydroxy-4-piperidin-1-ylbenzaldehyde is to assess its antimicrobial activity. Here, we provide a detailed protocol for determining the Minimum Inhibitory Concentration (MIC) using the broth microdilution method, a widely accepted technique.[5][6]

Experimental Protocol: Broth Microdilution for MIC Determination

1. Preparation of Materials:

  • Test Compound: Prepare a stock solution of 2-Hydroxy-4-piperidin-1-ylbenzaldehyde in a suitable solvent (e.g., DMSO) at a high concentration (e.g., 10 mg/mL).

  • Bacterial Strains: Use standard reference strains (e.g., Staphylococcus aureus ATCC 29213 and Escherichia coli ATCC 25922) and clinically relevant isolates.

  • Growth Medium: Cation-adjusted Mueller-Hinton Broth (CAMHB) is the standard for most non-fastidious bacteria.

  • 96-Well Plates: Sterile, U-bottomed microtiter plates.

  • Positive Control: A well-characterized antibiotic (e.g., ciprofloxacin).

  • Negative Control: Growth medium with the solvent used for the test compound.

2. Inoculum Preparation:

  • From a fresh (18-24 hour) culture plate, select 3-5 colonies and suspend them in sterile saline.

  • Adjust the turbidity of the suspension to match a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL.

  • Dilute this suspension in CAMHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in the test wells.

3. Assay Procedure:

  • In a 96-well plate, perform a two-fold serial dilution of the test compound and the positive control. Typically, this is done by adding 50 µL of CAMHB to all wells except the first column. Then, add 100 µL of the stock compound/control to the first well and serially transfer 50 µL across the plate.

  • Add 50 µL of the prepared bacterial inoculum to each well.

  • Include a sterility control (medium only) and a growth control (medium with inoculum and solvent).

  • Incubate the plate at 35-37°C for 16-20 hours in ambient air.

4. Data Interpretation:

  • The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.[6]

The following diagram illustrates the workflow for the broth microdilution assay.

G cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis A Prepare Compound Stock C Serial Dilution in 96-Well Plate A->C B Prepare Bacterial Inoculum (0.5 McFarland) D Inoculate with Bacteria B->D C->D E Incubate (16-20h, 37°C) D->E F Read Plates Visually or Spectrophotometrically E->F G Determine MIC F->G

Broth Microdilution Assay Workflow

Part 3: Comparative Performance Analysis

To truly understand the potential of 2-Hydroxy-4-piperidin-1-ylbenzaldehyde, its performance must be benchmarked against relevant alternatives. These could include commercially available antibiotics, structural analogs, or the parent molecules (e.g., salicylaldehyde and piperidine).

Designing a Comparative Study

A robust comparative study should involve testing the compounds in parallel under identical, validated assay conditions. The choice of comparators is critical. For instance, if the hypothesis is that the combination of the hydroxybenzaldehyde and piperidine moieties is synergistic, then testing these individual components is essential.

Data Presentation for Comparative Analysis

The results of a comparative antimicrobial study can be effectively summarized in a table. This allows for a clear and objective comparison of the potency of each compound against a panel of microorganisms.

CompoundMIC (µg/mL) vs. S. aureus ATCC 29213MIC (µg/mL) vs. E. coli ATCC 25922MIC (µg/mL) vs. Clinical Isolate AMIC (µg/mL) vs. Clinical Isolate B
2-Hydroxy-4-piperidin-1-ylbenzaldehyde Experimental DataExperimental DataExperimental DataExperimental Data
Ciprofloxacin (Positive Control)0.250.015Experimental DataExperimental Data
Salicylaldehyde (Precursor 1)Experimental DataExperimental DataExperimental DataExperimental Data
Piperidine (Precursor 2)Experimental DataExperimental DataExperimental DataExperimental Data
Structural Analog AExperimental DataExperimental DataExperimental DataExperimental Data

Part 4: Exploring Alternative Biological Activities: Antioxidant Potential

Phenolic compounds are well-known for their antioxidant properties. Therefore, it is prudent to evaluate 2-Hydroxy-4-piperidin-1-ylbenzaldehyde for its ability to scavenge free radicals. The DPPH (2,2-diphenyl-1-picrylhydrazyl) assay is a common and reliable method for this purpose.[7][8]

Experimental Protocol: DPPH Radical Scavenging Assay

1. Reagent Preparation:

  • DPPH Solution: Prepare a 0.1 mM solution of DPPH in methanol.

  • Test Compound: Prepare a series of dilutions of 2-Hydroxy-4-piperidin-1-ylbenzaldehyde in methanol.

  • Standard: Prepare a series of dilutions of a known antioxidant like ascorbic acid or Trolox.

2. Assay Procedure:

  • To 1 mL of each dilution of the test compound or standard, add 2 mL of the DPPH solution.

  • Incubate the mixture in the dark at room temperature for 30 minutes.

  • Measure the absorbance at 517 nm using a spectrophotometer.

  • A control is prepared using 1 mL of methanol and 2 mL of the DPPH solution.

3. Calculation:

The percentage of radical scavenging activity is calculated using the following formula:

% Scavenging = [ (Acontrol - Asample) / Acontrol ] x 100

Where Acontrol is the absorbance of the control and Asample is the absorbance of the test sample. The IC₅₀ value (the concentration of the compound required to scavenge 50% of the DPPH radicals) is then determined by plotting the percentage of scavenging activity against the concentration of the compound.

Comparative Data for Antioxidant Activity
CompoundDPPH Scavenging IC₅₀ (µM)
2-Hydroxy-4-piperidin-1-ylbenzaldehyde Experimental Data
Ascorbic Acid (Standard)Experimental Data
Trolox (Standard)Experimental Data
SalicylaldehydeExperimental Data
Structural Analog AExperimental Data

Conclusion

This guide provides a comprehensive framework for the validation of biological assays for the novel compound 2-Hydroxy-4-piperidin-1-ylbenzaldehyde. By adhering to established validation principles and employing rigorous, well-controlled experimental designs, researchers can generate high-quality, reliable data. The comparative analysis against relevant alternatives is crucial for contextualizing the compound's activity and guiding future drug development efforts. The principles and protocols outlined herein are not merely a set of instructions but a reflection of a scientific philosophy rooted in accuracy, precision, and reproducibility.

References

  • Essential FDA Guidelines for Bioanalytical Method Validation. (2025, December 26). Retrieved from [Link]

  • Guideline on bioanalytical method validation. (2011, July 21). European Medicines Agency. Retrieved from [Link]

  • General Chapters: <1225> VALIDATION OF COMPENDIAL METHODS. United States Pharmacopeia. Retrieved from [Link]

  • FDA Guidance for Industry on Bioanalytical Method Validation (BMV) for Biomarkers. (2025, February 6). Retrieved from [Link]

  • Bioanalytical method validation. (2015, June 3). European Medicines Agency. Retrieved from [Link]

  • EMA Guideline on bioanalytical Method Validation adopted. (2011, August 17). ECA Academy. Retrieved from [Link]

  • M10 Bioanalytical Method Validation and Study Sample Analysis; International Council for Harmonisation; Guidance for Industry; Availability. (2022, November 7). Federal Register. Retrieved from [Link]

  • FDA Adopts ICH Final Guidance On Bioanalytical Method Validation. (2023, January 11). Outsourced Pharma. Retrieved from [Link]

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  • The EMA Bioanalytical Method Validation Guideline: process, history, discussions and evaluation of its content. (2012, February 15). Retrieved from [Link]

  • Bioanalytical Method Validation for Biomarkers - Guidance for Industry. (2025, January). U.S. Department of Health and Human Services. Retrieved from [Link]

  • Comparison of Four Antimicrobial Susceptibility Testing Methods To Determine the In Vitro Activities of Piperacillin and Piperacillin-Tazobactam against Clinical Isolates of Enterobacteriaceae and Pseudomonas aeruginosa. ASM Journals. Retrieved from [Link]

  • Comparative Evaluation of In-Vitro Methods for Antimicrobial Activity Determination. Retrieved from [Link]

  • ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. ECA Academy. Retrieved from [Link]

  • Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations. (2024). Saudi Journal of Biological Sciences, 31(6), 104001. Retrieved from [Link]

  • Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. (2021, September 17). U.S. Food and Drug Administration. Retrieved from [Link]

  • Proposed Revision of USP <1225> Published in the Pharmacopeial Forum. (2025, November 13). ECA Academy. Retrieved from [Link]

  • <1225> VALIDATION OF COMPENDIAL PROCEDURES. (2011, December 3). Retrieved from [Link]

  • USP <1225> Revised: Aligning Compendial Validation with ICH Q2(R2) and Q14's Lifecycle Vision. (2025, November 13). Investigations of a Dog. Retrieved from [Link]

  • ICH Q2 R1: Mastering Analytical Method Validation. (2025, December 4). Perpusnas. Retrieved from [Link]

  • European Medicines Agency guideline on bioanalytical method validation: what more is there to say? (2012, May 2). Bioanalysis Zone. Retrieved from [Link]

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  • Comparison of testing methods assessing the in vitro efficacy of the combination of aztreonam with avibactam on multidrug-resistant Gram-negative bacilli. (2024). European Journal of Clinical Microbiology & Infectious Diseases. Retrieved from [Link]

  • Verification of the Conditions for Determination of Antioxidant Activity by ABTS and DPPH Assays—A Practical Approach. (2021). Molecules, 27(1), 5. Retrieved from [Link]

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  • In Vitro Tumor Cell Model Systems for Anticancer Drug Screening and Verification. (2023, April 19). Retrieved from [Link]

  • USP〈1033〉Biological Assay Validation: Key Guidelines. (2025, July 23). FDCELL. Retrieved from [Link]

  • Validation steps and parameters of bioanalytical methods using in clinical studies: A narrative review. (2023). Journal of Public Health in Africa, 14(Suppl 1), 2465. Retrieved from [Link]

  • Antimicrobial susceptibility tests: A comprehensive review of the most commonly used methods. (2021, August 13). Integra Biosciences. Retrieved from [Link]

  • Verification of the Conditions for Determination of Antioxidant Activity by ABTS and DPPH Assays-A Practical Approach. (2021). Molecules, 27(1), 5. Retrieved from [Link]

  • Antimicrobial Susceptibility Testing: A Comprehensive Review of Currently Used Methods. (2022). Antibiotics, 11(4), 429. Retrieved from [Link]

  • Comparison of Antimicrobial Susceptibility Testing Methods for Colistin against Carbapenem Resistant Enterobacteriaceae in a Tertiary Care Hospital of Southern India. (2020). Journal of Clinical and Diagnostic Research, 14(7). Retrieved from [Link]

  • Current Landscape of Methods to Evaluate Antimicrobial Activity of Natural Extracts. (2023). Molecules, 28(11), 4388. Retrieved from [Link]

  • Immune cell-based screening assay for response to anticancer agents: applications in pharmacogenomics. (2018). Pharmacogenomics, 19(14), 1093–1106. Retrieved from [Link]

  • Best Practices in Bioassay Development to Support Registration of Biopharmaceuticals. (2019, August 5). Retrieved from [Link]

  • Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations. (2024). Saudi Journal of Biological Sciences. Retrieved from [Link]

  • Can someone please advise on how to validate ABTS, DPPH and FRAP assays for evaluating antioxidant capacity? ResearchGate. Retrieved from [Link]

  • Performance characteristics of two bioassays and high-performance liquid chromatography for determination of flucytosine in serum. (1989). Antimicrobial Agents and Chemotherapy, 33(8), 1403–1405. Retrieved from [Link]

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  • Cell-Based Methods for Determination of Efficacy for Candidate Therapeutics in the Clinical Management of Cancer. (2018). Cancers, 10(10), 346. Retrieved from [Link]

  • Comparison of ABTS/DPPH assays to measure antioxidant capacity in popular antioxidant-rich US foods. (2011). Journal of Food Composition and Analysis, 24(7), 1043-1048. Retrieved from [Link]

  • Cell-Based Assays for Drug Discovery. Reaction Biology. Retrieved from [Link]

  • Method Validation of U.S. Environmental Protection Agency (EPA) Microbiological Methods of Analysis. (2016, December 21). Retrieved from [Link]

  • Cell-Based Assays in High-Throughput Screening for Drug Discovery. Lifescience Global. Retrieved from [Link]

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Comparative

literature comparison of 2-Hydroxy-4-piperidin-1-ylbenzaldehyde properties

An In-depth Comparative Guide to 2-Hydroxy-4-piperidin-1-ylbenzaldehyde: Properties, Synthesis, and Performance Authored by a Senior Application Scientist This guide provides a comprehensive technical analysis of 2-Hydro...

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Comparative Guide to 2-Hydroxy-4-piperidin-1-ylbenzaldehyde: Properties, Synthesis, and Performance

Authored by a Senior Application Scientist

This guide provides a comprehensive technical analysis of 2-Hydroxy-4-piperidin-1-ylbenzaldehyde, a versatile aromatic aldehyde of significant interest in medicinal chemistry and materials science. We will explore its fundamental physicochemical and spectral properties, detail a robust synthetic protocol, and conduct an objective comparison with structurally related alternatives. The discussion is grounded in experimental data and established chemical principles to provide researchers, scientists, and drug development professionals with actionable insights.

Introduction: The Significance of Substituted Hydroxybenzaldehydes

Substituted 2-hydroxybenzaldehydes (salicylaldehydes) are a cornerstone class of intermediates in organic synthesis. The strategic placement of a hydroxyl group ortho to the aldehyde functionality imparts unique chemical reactivity and opens pathways to phenomena such as Excited-State Intramolecular Proton Transfer (ESIPT), making them valuable precursors for fluorescent probes, sensors, and biologically active molecules.

2-Hydroxy-4-piperidin-1-ylbenzaldehyde distinguishes itself through the presence of a strongly electron-donating piperidine ring at the para position. This substitution significantly modulates the electronic properties of the aromatic system, enhancing its utility in creating advanced materials and complex molecular architectures. This guide will dissect these properties in detail, providing a comparative framework against other common benzaldehyde derivatives.

Physicochemical Properties: A Comparative Overview

The physical properties of an intermediate are critical for its handling, purification, and application in further synthetic steps. Below is a comparison of 2-Hydroxy-4-piperidin-1-ylbenzaldehyde with key structural analogues.

Property2-Hydroxy-4-piperidin-1-ylbenzaldehyde4-(Piperidin-1-yl)benzaldehyde[1]2-Hydroxy-4-methoxybenzaldehyde[2][3][4]Salicylaldehyde (2-Hydroxybenzaldehyde)[5]
Molecular Formula C₁₂H₁₅NO₂C₁₂H₁₅NOC₈H₈O₃C₇H₆O₂
Molecular Weight 205.25 g/mol 189.25 g/mol 152.15 g/mol 122.12 g/mol
CAS Number 186416-16-610338-57-5673-22-390-02-8
Appearance Yellow Solid (Predicted)Yellow SolidColorless to pale yellow solidColorless to yellow liquid
Melting Point Not widely reported61-64 °C41-43 °C-7 °C
Boiling Point Not widely reported~344.3 °C at 760 mmHg269-270 °C at 760 mmHg~197 °C at 760 mmHg
Key Structural Feature Ortho-OH, Para-piperidinePara-piperidine, No OHOrtho-OH, Para-methoxyOrtho-OH only

Analysis of Properties:

  • The addition of the piperidine group significantly increases the molecular weight and is expected to result in a higher melting and boiling point compared to salicylaldehyde and 2-hydroxy-4-methoxybenzaldehyde, reflecting stronger intermolecular forces.

  • The comparison with 4-(Piperidin-1-yl)benzaldehyde highlights the contribution of the hydroxyl group to the molecule's properties. The -OH group can participate in hydrogen bonding, which typically influences melting point and solubility.

Synthesis of 2-Hydroxy-4-piperidin-1-ylbenzaldehyde

The synthesis of this compound is typically achieved via a nucleophilic aromatic substitution reaction. The choice of starting material is critical; while 2,4-dihydroxybenzaldehyde is a viable option, using a starting material with a good leaving group at the 4-position, such as fluorine, often leads to higher yields and cleaner reactions.

Experimental Protocol: Nucleophilic Aromatic Substitution

This protocol describes the synthesis from 2-hydroxy-4-fluorobenzaldehyde and piperidine.

Step-by-Step Methodology:

  • Reagent Preparation: To a 100 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, add 2-hydroxy-4-fluorobenzaldehyde (1.40 g, 10 mmol) and anhydrous potassium carbonate (K₂CO₃) (2.76 g, 20 mmol).

  • Solvent Addition: Add 30 mL of anhydrous N,N-Dimethylformamide (DMF). The solvent must be anhydrous to prevent side reactions.

  • Nucleophile Addition: Add piperidine (1.02 g, 1.2 mL, 12 mmol) to the suspension. Using a slight excess of the amine drives the reaction to completion.

  • Reaction: Heat the reaction mixture to 90-100 °C and stir for 12-18 hours. The progress can be monitored by Thin Layer Chromatography (TLC).

  • Work-up: After cooling to room temperature, pour the reaction mixture into 150 mL of ice-cold water. A solid precipitate should form.

  • Isolation: Collect the solid product by vacuum filtration and wash thoroughly with cold water to remove DMF and inorganic salts.

  • Purification: Recrystallize the crude product from an ethanol/water mixture to yield the pure 2-Hydroxy-4-piperidin-1-ylbenzaldehyde.

Causality Behind Experimental Choices:

  • Base (K₂CO₃): Potassium carbonate is a crucial component; it acts as a base to deprotonate the piperidine, increasing its nucleophilicity, and also serves as a scavenger for the hydrofluoric acid (HF) byproduct formed during the substitution.

  • Solvent (DMF): A polar aprotic solvent like DMF is ideal because it can dissolve the reactants and effectively solvate the potassium cations, leaving the carbonate anion more reactive. Its high boiling point is also suitable for the required reaction temperature.[6]

  • Temperature (90-100 °C): Heating is necessary to overcome the activation energy of the nucleophilic aromatic substitution on the electron-rich aromatic ring.

Synthesis Workflow Diagram

Synthesis_Workflow cluster_reactants Reactants cluster_process Process Reactant1 2-Hydroxy-4-fluorobenzaldehyde Reaction Heat to 90-100 °C (12-18 hours) Reactant1->Reaction Reactant2 Piperidine Reactant2->Reaction Base K2CO3 (Base) Base->Reaction Solvent DMF (Solvent) Solvent->Reaction Workup Pour into Ice Water Reaction->Workup Cooling Purification Recrystallization (Ethanol/Water) Workup->Purification Filtration Product 2-Hydroxy-4-piperidin-1-ylbenzaldehyde Purification->Product

Caption: Synthesis workflow for 2-Hydroxy-4-piperidin-1-ylbenzaldehyde.

Spectral Properties and the Role of Intramolecular Interactions

The spectral characteristics of 2-Hydroxy-4-piperidin-1-ylbenzaldehyde are defined by its unique electronic structure. The combination of an ortho-hydroxyl group (proton donor), a carbonyl group (proton acceptor/electron acceptor), and a para-piperidine group (strong electron donor) gives rise to interesting photophysical behaviors.

Spectral Data2-Hydroxy-4-(pyrrolidin-1-yl)benzaldehyde[7]2-Hydroxy-4-methoxybenzaldehyde[8]4-(Piperidin-1-yl)benzaldehyde Thiosemicarbazone[6]
¹H NMR (δ, ppm) ~9.5 (s, 1H, CHO), ~11.0 (s, 1H, OH), Aromatic protons (~6.0-7.5)~9.7 (s, 1H, CHO), ~11.5 (s, 1H, OH), 3.8 (s, 3H, OCH₃)Azomethine proton (N=CH) at ~8.0, Piperidine protons at ~1.0-5.0
¹³C NMR (δ, ppm) ~190 (C=O), Aromatic carbons (~100-165)~195 (C=O), ~55 (OCH₃), Aromatic carbons (~100-165)Azomethine carbon (C=N) at ~138-160, Aromatic carbons at ~111-157
IR (cm⁻¹) ~3000 (O-H, strong H-bonding), ~1650 (C=O)~3100 (O-H), ~1645 (C=O), ~1270 (C-O stretch)Not specified for parent aldehyde

Note: Data for the exact title compound is sparse in public literature; data from the closely related pyrrolidinyl analogue and other derivatives are used for a predictive comparison.

Fluorescence: The Interplay of ESIPT and ICT

The fluorescence properties of molecules like 2-Hydroxy-4-piperidin-1-ylbenzaldehyde are often governed by two key photophysical processes:

  • Intramolecular Charge Transfer (ICT): Upon photoexcitation, electron density shifts from the electron-donating piperidine group to the electron-accepting aldehyde group. This charge separation leads to a large dipole moment in the excited state and results in fluorescence that is highly sensitive to solvent polarity.

  • Excited-State Intramolecular Proton Transfer (ESIPT): The ortho-hydroxyl group forms an intramolecular hydrogen bond with the carbonyl oxygen. Upon excitation, the phenolic proton can be transferred to the carbonyl oxygen, forming a keto-tautomer. This process results in a large Stokes shift, meaning a significant separation between the absorption and emission maxima.[9]

The strong electron-donating ability of the piperidine ring enhances the ICT character, which in turn influences the ESIPT process. This dual mechanism is a powerful tool for designing fluorescent sensors, as changes in the local environment (e.g., polarity, viscosity, ion binding) can modulate the balance between these two pathways, leading to observable changes in the fluorescence signal.[9]

Comparative Performance Analysis

To understand the unique advantages of 2-Hydroxy-4-piperidin-1-ylbenzaldehyde, we compare its structural and electronic features against key alternatives.

Structural and Electronic Comparison Diagram

Comparison_Diagram cluster_legend Legend A 2-Hydroxy-4-piperidin-1-ylbenzaldehyde Strong Donor (Piperidine) Ortho-OH Group + Strong ICT Character + ESIPT Possible + High Fluorescence Potential B 4-(Piperidin-1-yl)benzaldehyde Strong Donor (Piperidine) NO Ortho-OH Group + Strong ICT Character - NO ESIPT - Lower Stokes Shift A->B Removal of -OH group prevents ESIPT C 2-Hydroxy-4-methoxybenzaldehyde Moderate Donor (Methoxy) Ortho-OH Group + Moderate ICT Character + ESIPT Possible + Moderate Fluorescence A->C Weaker donor group reduces ICT D Salicylaldehyde No Donor Group Ortho-OH Group - Weak ICT Character + ESIPT Possible - Weaker Emission C->D Removal of donor group minimizes ICT L1 ICT: Intramolecular Charge Transfer L2 ESIPT: Excited-State Intramolecular Proton Transfer

Caption: Impact of functional groups on photophysical properties.

  • vs. 4-(Piperidin-1-yl)benzaldehyde: The critical difference is the absence of the ortho-hydroxyl group in this analogue.[1] Without it, the ESIPT pathway is impossible. While it will still exhibit ICT-based fluorescence, it will lack the characteristic large Stokes shift associated with ESIPT, making the title compound potentially superior for applications requiring minimal self-absorption.

  • vs. 2-Hydroxy-4-methoxybenzaldehyde: The methoxy group is an electron-donating group, but significantly weaker than the piperidine ring.[2][8] Consequently, 2-Hydroxy-4-methoxybenzaldehyde will exhibit both ICT and ESIPT, but the charge transfer character will be less pronounced. This makes the title compound a better candidate for creating probes with higher sensitivity and emission in the longer wavelength regions.

  • vs. Salicylaldehyde: As the parent compound, salicylaldehyde fluorescence is dominated by the ESIPT mechanism.[5] However, the lack of a strong para-donor group results in weaker overall emission intensity and lower quantum yields compared to its substituted derivatives.

Applications and Future Directions

The unique structural and electronic features of 2-Hydroxy-4-piperidin-1-ylbenzaldehyde make it a highly valuable platform molecule for several advanced applications:

  • Fluorescent Probes and Sensors: Its sensitivity to the environment makes it an excellent scaffold for designing chemosensors for metal ions, anions, and biologically relevant molecules. By modifying the aldehyde or piperidine moieties, selectivity for specific analytes can be engineered.

  • Pharmaceutical Intermediates: The aldehyde functionality is a versatile handle for constructing more complex molecules. For instance, it can be readily converted into Schiff bases, which are known to form stable metal complexes and exhibit a wide range of biological activities. Recent studies have shown that piperidinyl-benzaldehyde derivatives can be used to synthesize potent inhibitors of enzymes like dihydrofolate reductase (DHFR).[6]

  • Materials Science: Incorporation of this moiety into polymers or solid-state materials can impart unique optical properties, leading to applications in organic light-emitting diodes (OLEDs), non-linear optics, and smart materials that respond to external stimuli.

Conclusion

2-Hydroxy-4-piperidin-1-ylbenzaldehyde is more than just a simple synthetic intermediate; it is a carefully designed molecule that synergistically combines the effects of strong electron donation and intramolecular proton transfer. This guide has demonstrated that its properties are superior in many respects to simpler analogues like salicylaldehyde or its methoxy-substituted counterpart, particularly for applications demanding strong fluorescence and large Stokes shifts. Its robust synthesis and versatile reactivity position it as a key building block for the next generation of fluorescent sensors, pharmaceuticals, and advanced materials.

References

  • PubChem. (n.d.). 2-Hydroxy-4-(pyrrolidin-1-yl)benzaldehyde. National Center for Biotechnology Information. Retrieved from [Link]

  • Khan, I., et al. (2024). Fluorescence of 2-Hydroxy Chalcone Analogs with Extended Conjugation: ESIPT vs. ICT Pathways. MDPI. Retrieved from [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. (2026). Exploring the Chemical Properties and Synthesis of 4-(Piperidin-1-yl)benzaldehyde. Retrieved from [Link]

  • Amteghy, A. H., et al. (n.d.). Synthesis, Fluorescence and Thermal Properties of Some Benzidine Schiff Base. Retrieved from [Link]

  • Shestakov, A. S., et al. (2021). 2-Hydroxy-3-(4-oxy(2,2,6,6-tetramethylpiperidin-1-oxyl)butoxy)benzaldehyde. MDPI. Retrieved from [Link]

  • Cheméo. (n.d.). Chemical Properties of Benzaldehyde, 2-hydroxy-4-methoxy- (CAS 673-22-3). Retrieved from [Link]

  • PrepChem.com. (n.d.). Synthesis of 2-hydroxy-4-methylbenzaldehyde. Retrieved from [Link]

  • Rathi, M. A., et al. (n.d.). 2-hydroxy-4-methoxybenzaldehyde, an astounding food flavoring metabolite: a review. SciSpace. Retrieved from [Link]

  • Khan, K. M., et al. (2024). Design, synthesis, in vitro and in silico studies of novel piperidine derived thiosemicarbazones as inhibitors of dihydrofolate reductase. Nature. Retrieved from [Link]

  • Carocci, A., et al. (2023). Development of Fluorescent 4-[4-(3H-Spiro[isobenzofuran-1,4′-piperidin]-1′-yl)butyl]indolyl Derivatives as High-Affinity Probes to Enable the Study of σ Receptors via Fluorescence-Based Techniques. University of Bari Aldo Moro. Retrieved from [Link]

  • Rollando, R., et al. (2019). 2-Hydroxy-N′-(4-fluorobenzoyl)benzohydrazide. MDPI. Retrieved from [Link]

  • Rathi, M. A., et al. (2017). 2-hydroxy-4-methoxybenzaldehyde, an astounding food flavoring metabolite: A review. ResearchGate. Retrieved from [Link]

  • The Good Scents Company. (n.d.). 4-methoxysalicylaldehyde. Retrieved from [Link]

  • Liu, L., et al. (2012). Synthesis, Antioxidant Activity and Fluorescence Properties of Novel Europium Complexes with (E)-2- or 4-hydroxy-N'-[(2-hydroxynaphthalen-1-yl)methylene]benzohydrazide Schiff Base. ResearchGate. Retrieved from [Link]

  • Wikipedia. (n.d.). 2-Hydroxy-4-methoxybenzaldehyde. Retrieved from [Link]

  • PubChemLite. (n.d.). 2-hydroxy-4-(pyrrolidin-1-yl)benzaldehyde. Retrieved from [Link]

  • Singh, S., et al. (2026). 2-Hydroxy-4-Methoxybenzaldehyde (2H4MB): Integrating Cell Culture, Metabolic Engineering, and Intelligent Genome Editing. MDPI. Retrieved from [Link]

  • Pouramini, Z., & Moradi, A. (n.d.). Structural and orthoselectivity study of 2-hydroxybenzaldehyde using spectroscopic analysis. ResearchGate. Retrieved from [Link]

  • Wang, R., et al. (2019). Multi-Stimulus-Responsive Fluorescent Properties of Donor-π-Acceptor Indene-1,3-dionemethylene-1,4-dihydropyridine Derivatives. ResearchGate. Retrieved from [Link]

  • Bao, K., et al. (n.d.). Selective demethylation and debenzylation of aryl ethers by magnesium iodide under solvent-free conditions and its application to the total synthesis of natural products - Supporting Information. Royal Society of Chemistry. Retrieved from [Link]

  • Tsuchida, M., et al. (1995). Substituted 2-hydroxy-1,2-dihydropyrrol-3-ones: fluorescent markers pertaining to oxidative stress and aging. PubMed. Retrieved from [Link]

  • Rassem, H. H. A., & Nour, A. H. (2016). Synthesis, Spectral Characterization and Crystal Structure of Hydroxy-N -(2-methoxybenzylidene) benzohydrazide. ResearchGate. Retrieved from [Link]

  • Eureka | Patsnap. (2018). Synthetic method for p-hydroxybenzaldehyde.
  • Wikipedia. (n.d.). 4-Hydroxybenzaldehyde. Retrieved from [Link]

  • Semantic Scholar. (n.d.). Synthesis of some new anils: part 1. Reaction of 2-hydroxy-benzaldehyde and 2-hydroxynaphthaldehyde with 2-aminopyridene and 2-aminopyrazine. Retrieved from [Link]

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Safety & Regulatory Compliance

Handling

Personal protective equipment for handling 2-Hydroxy-4-piperidin-1-ylbenzaldehyde

Executive Safety Assessment Treat this compound as a high-potency irritant and potential sensitizer. [1] While specific regulatory data for 2-Hydroxy-4-piperidin-1-ylbenzaldehyde is often limited in public databases, a s...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Safety Assessment

Treat this compound as a high-potency irritant and potential sensitizer. [1]

While specific regulatory data for 2-Hydroxy-4-piperidin-1-ylbenzaldehyde is often limited in public databases, a structural activity relationship (SAR) analysis mandates a conservative safety approach.[1] This molecule combines three distinct reactive moieties:

  • Benzaldehyde Core: Susceptible to auto-oxidation and a known contact sensitizer.

  • Piperidine Ring (4-position): Introduces basicity and potential for tissue corrosion or severe irritation similar to 4-hydroxypiperidine.[1]

  • Phenolic Hydroxyl (2-position): Increases acidity and potential for mucous membrane irritation.

Immediate Operational Directive: Handle strictly within a fume hood. Avoid all dust generation.[2][3]

Hazard Identification & Risk Profile

The following classification is derived from the functional group analysis of the specific CAS 205664-83-7 and analogous compounds (e.g., 4-diethylaminosalicylaldehyde).

Hazard ClassGHS CodeDescriptionMechanism of Action
Skin Irritation H315 Causes skin irritationPiperidine moiety reacts with skin lipids; aldehyde binds proteins.[1]
Eye Damage H318/H319 Causes serious eye irritationFine particulates dissolve in tear film, creating a basic/irritating solution.
STOT-SE H335 May cause respiratory irritationInhalation of dust triggers inflammation in the upper respiratory tract.
Sensitization H317 May cause allergic skin reactionAldehydes are haptens; potential for immune response upon repeated exposure.

Personal Protective Equipment (PPE) Matrix

Do not rely on "standard" lab PPE. This compound is a solid powder that can become airborne and adhere to surfaces via static charge.

A. Respiratory Protection (Primary Barrier)
  • Engineering Control: All open handling (weighing, transfer) must occur inside a certified chemical fume hood operating at 80–100 fpm face velocity .

  • Secondary Defense: If hood access is compromised (e.g., equipment maintenance), use a Full-Face Respirator with P100/OV cartridges .[1]

    • Why: Simple N95s do not seal against organic vapors released if the aldehyde oxidizes or degrades.

B. Dermal Protection (Glove Selection)

Permeation data for this specific complex is rare. We rely on compatibility with the solvent vehicle and the piperidine core.

Glove MaterialThicknessBreakthrough TimeUsage Context
Nitrile (Disposable) 4–6 mil< 15 mins (Solvent dependent)General Handling: Double-gloving recommended.[1] Change immediately upon splash.[4]
Nitrile (Extended) 8–12 mil> 60 minsWeighing/Transfer: Provides wrist protection against gap exposure between coat and glove.
Laminate (Silver Shield) Multi-layer> 480 minsSpill Cleanup: Essential for cleaning concentrated solutions or large powder spills.
C. Ocular Protection[2][5]
  • Mandatory: Chemical Splash Goggles (Indirect Vent).

  • Prohibited: Safety glasses with side shields are insufficient for fine powders that can drift around lenses.

Operational Protocol: Safe Handling Lifecycle

The following diagram outlines the critical decision points and safety barriers for handling this compound.

SafeHandling Storage 1. Storage Retrieval (Cold/Dark/Inert) Inspection 2. Visual Inspection (Check for Oxidation/Crystals) Storage->Inspection Bring to RT PPE_Check 3. PPE Donning (Goggles + Double Nitrile) Inspection->PPE_Check Integrity OK Waste 6. Waste Disposal (Segregate from Oxidizers) Inspection->Waste If Degraded (Acidic) Weighing 4. Weighing (Fume Hood) (Use Antistatic Gun) PPE_Check->Weighing Sash @ 18 inches Solubilization 5. Solubilization (Dissolve immediately) Weighing->Solubilization Prevent Dust Solubilization->Waste Post-Experiment

Figure 1: Operational workflow emphasizing the inspection step to detect auto-oxidation before handling.

Detailed Step-by-Step Procedures
Phase 1: Preparation & Inspection
  • Equilibration: Remove the container from storage (typically 2-8°C) and allow it to reach room temperature before opening.

    • Causality: Opening a cold aldehyde bottle condenses atmospheric moisture, accelerating hydrolysis and oxidation to the corresponding benzoic acid.

  • Static Control: Place an ionizing fan or use an antistatic gun on the weighing boat.

    • Insight: Piperidine derivatives are organic solids that accumulate significant static charge, causing "powder fly" which contaminates the balance and user.

Phase 2: Weighing & Transfer
  • Draft Shielding: Use the balance draft shield inside the fume hood.

  • The "Funnel Technique": Do not use a spatula to dump powder directly into a narrow-neck flask.

    • Protocol: Weigh onto weighing paper/boat. Insert a wide-mouth solid addition funnel into the destination flask. Transfer powder through the funnel. Rinse the funnel with the reaction solvent immediately.

  • Decontamination: Wipe the balance area with a methanol-dampened tissue immediately after use. Dispose of the tissue as hazardous solid waste.

Storage & Stability Logic

  • Atmosphere: Store under Nitrogen or Argon.

    • Mechanism:[5][6] The aldehyde proton is easily abstracted by radical initiators (light/oxygen), leading to a radical chain reaction that forms the carboxylic acid (2-hydroxy-4-piperidin-1-ylbenzoic acid).[1]

  • Temperature: Refrigerate (2–8°C).

  • Container: Amber glass (protects from UV-initiated autoxidation).[1]

Emergency Response & Disposal

Spill Management (Solid)[1]
  • Evacuate: Clear the immediate area of personnel.

  • Isolate: Mark the zone.

  • Neutralize: Cover the powder with a damp absorbent pad (to prevent dust).

  • Clean: Scoop up the damp material. Clean the surface with a mild soap solution (alkaline detergents are preferred to solubilize the phenolic residue).

Chemical Waste Disposal[1][7]
  • Category: Organic Waste (Non-Halogenated, unless mixed with halogenated solvents).

  • Segregation: CRITICAL. Do not mix with Nitric Acid or strong oxidizers (e.g., Permanganates, Peroxides) in the waste stream.

    • Risk:[6][7][8][9] Aldehydes reacting with strong oxidizers are exothermic and can cause waste container pressurization or explosion [1].

  • Labeling: Clearly tag as "Aldehyde/Phenol Derivative - Potential Sensitizer."

References

  • National Research Council (US). (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press. [Link]

  • PubChem. (2025). Compound Summary: 4-Hydroxybenzaldehyde (Structural Analog Safety Data). National Library of Medicine. [Link]

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